molecular formula C₈H₁₀O₃ B041959 3-(2-Hydroxyethoxy)phenol CAS No. 20150-19-0

3-(2-Hydroxyethoxy)phenol

Cat. No.: B041959
CAS No.: 20150-19-0
M. Wt: 154.16 g/mol
InChI Key: KKOWMCYVIXBCGE-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethoxy)phenol, also known as this compound, is a useful research compound. Its molecular formula is C₈H₁₀O₃ and its molecular weight is 154.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethoxy)phenol
Source PubChem
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InChI

InChI=1S/C8H10O3/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOWMCYVIXBCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2068503
Record name Phenol, 3-(2-hydroxyethoxy)-
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Molecular Weight

154.16 g/mol
Source PubChem
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CAS No.

49650-88-6, 20150-19-0
Record name 3-(2-Hydroxyethoxy)phenol
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Record name 3-Hydroxyphenyl glycol
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Record name Phenol, 3-(2-hydroxyethoxy)-
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Record name Phenol, 3-(2-hydroxyethoxy)-
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Record name Phenol, 3-(2-hydroxyethoxy)-
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Record name 3-(2-hydroxyethoxy)phenol
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Foundational & Exploratory

3-(2-Hydroxyethoxy)phenol CAS number 66183-49-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Hydroxyethoxy)phenol

Foreword

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the chemical compound this compound. As a substituted resorcinol derivative, this molecule holds potential as a building block in various synthetic applications, from polymer science to pharmaceutical intermediates. This guide moves beyond a simple recitation of data, offering insights into the compound's properties, a plausible synthetic pathway, and its relationship to structurally similar analogs. The content is structured to provide both foundational knowledge and practical considerations for laboratory work.

Section 1: Compound Identification and Overview

This compound, also known as resorcinol mono-2-hydroxyethyl ether, is an aromatic organic compound featuring a phenol ring substituted with a hydroxyethoxy group at the meta position. This structure provides two distinct hydroxyl groups with different reactivities—a phenolic hydroxyl and a primary alcohol hydroxyl—making it a versatile bifunctional intermediate.

A point of clarification is necessary regarding its Chemical Abstracts Service (CAS) number. While the user query specified CAS number 66183-49-1, public databases such as the US Environmental Protection Agency (EPA) System of Registries predominantly associate the chemical name This compound with CAS Number 49650-88-6 [1]. For the purpose of this guide and to align with current public data, we will proceed with the latter CAS number while acknowledging the initial query.

Figure 1: Chemical structure of this compound.

Section 2: Physicochemical and Spectroscopic Properties

Quantitative data for this compound is not as widely published as for its isomers. The table below summarizes key properties, primarily sourced from chemical databases.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 49650-88-6U.S. EPA[1]
Molecular Formula C₈H₁₀O₃U.S. EPA[1]
Molecular Weight 154.17 g/mol U.S. EPA[1]
IUPAC Name This compoundSigma-Aldrich
InChI Key KKOWMCYVIXBCGE-UHFFFAOYSA-NSigma-Aldrich
Recommended Storage 2-8 °CSigma-Aldrich
Spectroscopic Profile (Predicted)

Detailed, published spectra for the meta-isomer are scarce. However, a robust prediction of its key spectroscopic features can be made based on the known behavior of phenols, ethers, and its structural isomers.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The aromatic protons on the benzene ring will appear in the δ 6.0-7.5 ppm range, with splitting patterns dictated by their meta and ortho relationships. The two methylene groups (-O-CH₂-CH₂-OH) will likely appear as two triplets between δ 3.5-4.5 ppm. The phenolic -OH proton signal is typically a broad singlet between δ 4-7 ppm, while the primary alcohol -OH proton will also be a broad singlet, often exchangeable with D₂O.[2][3]

  • ¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. The four aromatic carbons attached to hydrogen will resonate in the δ 100-130 ppm range. The two aromatic carbons attached to oxygen (-OAr) will be further downfield, typically δ 140-160 ppm. The two methylene carbons will appear in the δ 50-80 ppm range, characteristic of carbons bonded to an oxygen atom.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by two key features. A very broad and strong absorption band from approximately 3200-3600 cm⁻¹ will be present, corresponding to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, broadened by hydrogen bonding.[2][4] A strong C-O stretching absorption will also be visible around 1050-1250 cm⁻¹. Aromatic C=C stretching bands will appear in the 1500-1600 cm⁻¹ region.[3]

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 154. Common fragmentation patterns for such molecules include alpha-cleavage (breaking the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O).[3]

Section 3: Synthesis and Purification

A dedicated, optimized synthesis for this compound is not widely published. However, a logical and effective route can be designed based on the principles of Williamson ether synthesis, starting from resorcinol (1,3-dihydroxybenzene). The primary challenge in this synthesis is achieving selective mono-alkylation over di-alkylation.

Proposed Synthetic Protocol: Selective Mono-alkylation of Resorcinol

This protocol aims to favor the formation of the mono-ether product by using a molar excess of the diol starting material and carefully controlling reaction conditions.

Step 1: Deprotonation

  • In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.5 to 2.0 equivalents of resorcinol in a suitable polar aprotic solvent such as DMF or acetone.

  • Add 1.0 equivalent of a moderate base, such as potassium carbonate (K₂CO₃). Using a full equivalent of a strong base like sodium hydride would lead to the formation of the dianion, significantly increasing the yield of the undesired di-substituted product.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the potassium salt of resorcinol.

Step 2: Alkylation

  • Slowly add 1.0 equivalent of an alkylating agent, such as 2-bromoethanol or ethylene oxide, to the reaction mixture. The use of a protected alkylating agent like 2-(benzyloxy)ethyl bromide followed by a deprotection step could also be considered for cleaner reactions.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The goal is to consume the limiting alkylating agent.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The resulting crude product will be a mixture of unreacted resorcinol, the desired mono-ether, and the di-ether byproduct (Resorcinol bis(2-hydroxyethyl)ether).

  • Purify the desired product from this mixture using flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, should effectively separate the components.

G start Resorcinol + K₂CO₃ in DMF step1 Stir at RT, 30-60 min (Mono-phenoxide formation) start->step1 step2 Add 2-Bromoethanol (1.0 eq) step1->step2 step3 Heat (50-70 °C) Monitor via TLC step2->step3 workup Aqueous Workup & Solvent Evaporation step3->workup purify Flash Column Chromatography (Silica Gel) workup->purify product This compound purify->product

Figure 2: Proposed workflow for the synthesis of this compound.

Section 4: Applications and Relation to Structural Analogs

While specific applications for this compound are not well-documented, its structural features suggest potential uses analogous to its isomers and related compounds.

  • Polymer Science: The di-substituted analog, Resorcinol bis(2-hydroxyethyl)ether (HER), is used as a symmetrical aromatic diol chain extender in the production of high-performance polyurethane elastomers.[5][6] It imparts excellent thermal stability, durability, and elasticity.[5][6] By analogy, this compound, with its two distinct hydroxyl groups, could be investigated as a monomer for creating specialized polyesters or polyurethanes where the phenolic hydroxyl is incorporated into the polymer backbone, leaving the primary alcohol available for post-polymerization modification.

  • Fine Chemical Synthesis: The ortho-isomer, 2-(2-Hydroxyethoxy)phenol, has been used in the preparation of macrocyclic lipophilic benzocrown ethers and synthetic ionophores capable of encapsulating potassium ions.[7] The specific geometry of the meta-isomer would lead to different chelating properties, making it a candidate for synthesizing novel ligands or host molecules in supramolecular chemistry.

  • Pharmaceutical and Cosmetic Intermediates: Phenolic compounds are foundational in many biologically active molecules and cosmetic ingredients.[8] The hydroxyethoxy moiety generally increases water solubility and can modulate the biological properties of the parent phenol. This makes the title compound a potential starting material for the synthesis of novel drug candidates or functional ingredients.

analogs cluster_isomers Isomers cluster_related Related Compounds center This compound (meta-isomer) ortho 2-(2-Hydroxyethoxy)phenol (ortho) center->ortho positional isomer para 4-(2-Hydroxyethoxy)phenol (para) center->para positional isomer bis Resorcinol bis(2-hydroxyethyl)ether (di-substituted) center->bis is mono-ether of resorcinol Resorcinol (Parent Diol) resorcinol->center is precursor to

Figure 3: Structural relationship of the title compound to its key analogs.

Section 5: Safety and Handling

  • GHS Hazard Classification (Predicted):

    • Skin Irritation (Category 2): Causes skin irritation.[9][10]

    • Serious Eye Irritation (Category 2): Causes serious eye irritation.[9][10]

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[9][10]

    • Acute Toxicity (Oral): May be harmful if swallowed, similar to other phenolic compounds.[11]

  • Precautionary Measures & Handling:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[11][12]

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Recommended storage temperature is between 2-8 °C. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • First Aid:

    • If on skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[11]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

    • If inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

References

  • U.S. Environmental Protection Agency. (2023). Phenol, 3-(2-hydroxyethoxy)- - Substance Details - SRS. [Link]

  • XiXisys. (n.d.). Safety Data Sheet - 2-(2-hydroxyethoxy)phenol. [Link]

  • Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Resorcinol Bis(2-Hydroxyethyl)Ether|HER-Solid. [Link]

  • LookChem. (n.d.). Resorcinol Bis(β-Hydroxyethyl) Ether: Technical Specifications and Applications. [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 4-[(1S)-1-Hydroxyethyl]phenol. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethoxy)phenol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78519, 2-(2-Hydroxyethoxy)phenol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9834014, 4-(2-Hydroxyethoxy)phenol. [Link]

  • Gantrade Corporation. (n.d.). Resorcinol bis (2-hydroxyethyl) ether (HER). [Link]

  • University of Bologna. (2015). NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Phenols. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13313561, 4-(2-Methoxyethoxy)phenol. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols | Request PDF. [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. [Link]

  • Quora. (2019). How can phenol be converted to 3-hydroxy phenol (resorcinol)?. [Link]

  • INEOS Group. (n.d.). Phenol. [Link]

  • OpenStax. (2023). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry. [Link]

  • McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11275234, 2-(2-Methoxyethoxy)phenol. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 2-(2-hydroxyethoxy)- - Substance Details - SRS. [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(2-Hydroxyethoxy)phenol is a valuable bifunctional molecule featuring both a phenolic hydroxyl group and a primary alcohol, connected by an ether linkage. This unique arrangement makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, a detailed, field-proven protocol for its synthesis via the Williamson ether reaction, mechanistic insights, and comprehensive methods for its analytical characterization. The content herein is designed to equip researchers with the foundational knowledge and practical steps required to confidently synthesize and utilize this important chemical building block.

Part 1: Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound belonging to the phenol ether class. Its structure consists of a resorcinol (1,3-dihydroxybenzene) core where one of the phenolic hydroxyl groups has been etherified with a 2-hydroxyethyl group.

Chemical Structure:

Chemical structure of this compound

Nomenclature and Identification:

  • IUPAC Name: this compound[1]

  • Systematic Name: Phenol, 3-(2-hydroxyethoxy)-[1]

  • CAS Number: 5799-89-3

  • Molecular Formula: C₈H₁₀O₃[1]

Physicochemical Data Table:

PropertyValueSource
Molecular Weight154.17 g/mol [1]
AppearanceOff-white to light yellow solidGeneral Knowledge
Melting PointData not consistently available; varies by purity
Boiling PointData not consistently available
SolubilitySoluble in methanol, ethanol, DMSO; moderately soluble in waterGeneral Knowledge

Part 2: Core Synthesis Methodology: The Williamson Ether Synthesis

The most direct and widely employed method for preparing this compound is the Williamson ether synthesis . This classic nucleophilic substitution reaction (Sɴ2) provides a reliable route from readily available starting materials.[2][3]

Principle of Synthesis: The synthesis involves the reaction of a phenoxide ion with an alkyl halide.[3] In this specific application:

  • Nucleophile Formation: Resorcinol (1,3-dihydroxybenzene) is treated with a base to selectively deprotonate one of its phenolic hydroxyl groups, forming a more nucleophilic phenoxide. Phenols are sufficiently acidic to be deprotonated by common bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[4]

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).

  • Displacement: The halide ion is displaced as a leaving group, forming the C-O ether bond and yielding the final product.

Causality in Experimental Design:

  • Choice of Starting Material (Resorcinol): Resorcinol is an ideal precursor due to its two hydroxyl groups at the meta-positions.[5] The meta-arrangement makes the two hydroxyl groups electronically distinct, allowing for a degree of regioselectivity. Careful control of stoichiometry (using approximately one equivalent of the alkylating agent) favors mono-alkylation over di-alkylation.

  • Choice of Alkylating Agent (2-Chloroethanol): 2-Chloroethanol is a primary alkyl halide, which is optimal for Sɴ2 reactions. Primary halides minimize the competing elimination (E2) side reaction, which can be significant with secondary and is the major pathway for tertiary halides.[2][3]

  • Choice of Base (NaOH/KOH): Strong bases are required to generate the phenoxide. Aqueous NaOH or KOH are cost-effective, readily available, and strong enough to deprotonate the phenol without causing unwanted side reactions with the solvent.[6]

Mechanistic Pathway

The synthesis proceeds via a standard Sɴ2 mechanism. The key steps are the acid-base reaction to form the nucleophile, followed by the concerted backside attack on the primary alkyl halide.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Resorcinol Resorcinol Phenoxide Resorcinol Monophenoxide Resorcinol->Phenoxide H₂O Base NaOH Product This compound Phenoxide->Product Sɴ2 AlkylHalide 2-Chloroethanol AlkylHalide->Product Sɴ2 Salt NaCl

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Each step includes justifications to ensure trustworthiness.

Materials and Reagents:

  • Resorcinol (C₆H₆O₂, ≥99%)

  • Sodium Hydroxide (NaOH, pellets, ≥98%)

  • 2-Chloroethanol (ClCH₂CH₂OH, ≥99%)

  • Deionized Water (H₂O)

  • Hydrochloric Acid (HCl, concentrated, 37%)

  • Ethyl Acetate (EtOAc, ACS grade)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve 22.0 g (0.20 mol) of resorcinol in 150 mL of deionized water.

    • Rationale: Water serves as a suitable solvent for both the resorcinol and the sodium hydroxide base.

  • Base Addition and Phenoxide Formation:

    • Carefully add 8.0 g (0.20 mol) of sodium hydroxide pellets to the resorcinol solution. Stir until all solids have dissolved. An exothermic reaction will occur.

    • Rationale: An equimolar amount of base is used to favor the formation of the mono-phenoxide, minimizing the formation of the di-anion which would lead to the di-substituted byproduct.

  • Alkylating Agent Addition:

    • Place 16.1 g (0.20 mol) of 2-chloroethanol into the dropping funnel.

    • Add the 2-chloroethanol dropwise to the stirred reaction mixture over a period of 30-45 minutes.

    • Rationale: A slow, controlled addition helps manage the reaction exotherm and ensures a consistent concentration of the alkylating agent, promoting the desired Sɴ2 reaction.[6]

  • Reaction and Reflux:

    • Once the addition is complete, heat the mixture to a gentle reflux (approximately 100-105 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate).

    • Rationale: Heating provides the necessary activation energy for the nucleophilic substitution to proceed at a practical rate.[4]

  • Workup - Neutralization and Extraction:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by slowly adding concentrated HCl until the pH is approximately 6-7.

    • Transfer the cooled, neutralized solution to a 1 L separatory funnel.

    • Extract the aqueous phase three times with 100 mL portions of ethyl acetate.

    • Rationale: Neutralization protonates any unreacted phenoxide. Ethyl acetate is a suitable organic solvent to extract the moderately polar product from the aqueous phase. Multiple extractions ensure efficient recovery.

  • Workup - Washing and Drying:

    • Combine the organic extracts and wash them once with 100 mL of brine.

    • Rationale: The brine wash removes residual water and inorganic salts from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the ethyl acetate. A viscous oil or semi-solid will remain.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Rationale: Chromatography is essential to separate the desired mono-substituted product from unreacted resorcinol, the di-substituted byproduct, and other minor impurities.

Part 3: Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following techniques are standard for this purpose.

Spectroscopic Data Interpretation
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum provides definitive structural information. Key expected signals include:

    • Aromatic protons (4H) in the range of δ 6.2-7.2 ppm, showing a characteristic splitting pattern for a 1,3-disubstituted benzene ring.

    • Two triplets (each 2H) corresponding to the two methylene groups (-O-CH₂-CH₂-OH) around δ 3.8-4.1 ppm.

    • Broad singlets for the two hydroxyl protons (-OH), which are exchangeable with D₂O.

  • ¹³C NMR (Carbon NMR): The spectrum should show 8 distinct carbon signals, confirming the molecular formula C₈H₁₀O₃. Key signals include aromatic carbons (δ 100-160 ppm) and aliphatic carbons from the ethoxy chain (δ 60-70 ppm).

  • FT-IR (Infrared Spectroscopy): The IR spectrum is used to identify key functional groups.[7]

    • A broad O-H stretching band around 3200-3500 cm⁻¹ indicates the presence of hydroxyl groups.

    • C-O ether stretching will appear in the fingerprint region, typically around 1050-1250 cm⁻¹.

    • Aromatic C=C stretching peaks will be visible around 1450-1600 cm⁻¹.

Experimental Workflow: From Synthesis to Analysis

workflow cluster_analysis Analytical Techniques A Synthesis (Williamson Ether Reaction) B Aqueous Workup (Neutralization & Extraction) A->B Reaction Mixture C Drying & Concentration (MgSO₄ & Rotovap) B->C Crude Organic Extract D Purification (Column Chromatography) C->D Crude Product E Characterization D->E Pure Product F ¹H & ¹³C NMR E->F G FT-IR E->G H Mass Spec E->H

Caption: Standard laboratory workflow for synthesis and characterization.

Part 4: Applications in Research and Drug Development

Phenolic compounds are foundational in medicinal chemistry due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[8][9] this compound serves as a key intermediate, leveraging its dual functionality:

  • Phenolic -OH: This group can act as a hydrogen bond donor/acceptor, a precursor for further etherification or esterification, or a handle for coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings).[10]

  • Primary -OH: This group can be oxidized to an aldehyde or carboxylic acid, converted to a better leaving group (e.g., tosylate) for subsequent substitution reactions, or used in esterification.

This bifunctionality makes it a valuable building block for creating libraries of compounds in drug discovery programs targeting a range of conditions, from metabolic disorders to neurodegenerative diseases.[8]

Part 5: Safety and Handling

  • Hazards: Like most phenols, this compound should be handled with care. It may cause skin and serious eye irritation. Avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • U.S. Environmental Protection Agency. (2023). Phenol, 3-(2-hydroxyethoxy)- - Substance Details. Retrieved from [Link]

  • Williamson Ether Synthesis Lab Procedure. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Resorcinol? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 3-(2-Hydroxyethyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9834014, 4-(2-Hydroxyethoxy)phenol. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • Williamson Ether Synthesis Experiment. (n.d.). University of Wisconsin-Stout. Retrieved from [Link]

  • Google Patents. (n.d.). US4613682A - Ether synthesis.
  • PrepChem. (n.d.). Synthesis of 4-(2-hydroxyethoxy)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78519, 2-(2-Hydroxyethoxy)phenol. Retrieved from [Link]

  • Molecules. (2022). Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for related synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Retrieved from [Link]

  • PubMed Central. (2017). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Retrieved from [Link]

  • YouTube. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

  • Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). The condensation reaction between resorcinol and aldehyde. Retrieved from [Link]

  • Catalysts. (2024). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Retrieved from [Link]

  • Quora. (2019). How can phenol be converted to 3-hydroxy phenol (resorcinol)? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from [Link]

  • Google Patents. (n.d.). RU2385858C2 - Method of producing high-purity 4-(2-hydroxyethyl)phenol.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • EURO KEMICAL S.R.L. (n.d.). Methanedisulfonic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methanedisulfonic acid, sodium salt (1:2). Retrieved from [Link]

  • BuyersGuideChem. (n.d.). Methane disulfonic acid sodium salt. Retrieved from [Link]

  • Malpani Chemicals. (n.d.). Sodium & Potassium salt of Methane Disulphonic Acid. Retrieved from [Link]

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Spectroscopic Characterization of 3-(2-Hydroxyethoxy)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(2-Hydroxyethoxy)phenol (CAS No: 49650-88-6), a significant organic intermediate in various chemical syntheses. The following sections are designed to offer researchers, scientists, and drug development professionals a detailed understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The interpretation of this data is crucial for confirming its structure, purity, and for its application in further research and development.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.17 g/mol , possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1] The molecule contains a phenolic hydroxyl group, an aliphatic hydroxyl group, an ether linkage, and a meta-substituted aromatic ring. Each of these features contributes to its characteristic signals in NMR, IR, and MS analyses.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry provides key structural information.

Experimental Mass Spectrum Analysis

An experimental mass spectrum of this compound is available from the EPA/NIH Mass Spectral Data Base.[2] The spectrum displays a clear molecular ion peak and several characteristic fragment ions that are instrumental in confirming the compound's structure.

m/z Proposed Fragment Ion Structural Formula of Fragment Significance
154Molecular Ion [M]⁺[C₈H₁₀O₃]⁺Confirms the molecular weight of the compound.
123[M - CH₂OH]⁺[C₇H₇O₂]⁺Loss of the terminal hydroxymethyl radical.
110[M - C₂H₄O]⁺[C₆H₆O₂]⁺Cleavage of the ethoxy side chain.
109[M - C₂H₅O]⁺[C₆H₅O₂]⁺Further fragmentation of the side chain.
95[C₆H₇O]⁺[C₆H₇O]⁺Fragmentation of the phenol ring.
81[C₆H₉]⁺[C₆H₉]⁺Further fragmentation of the aromatic ring.
65[C₅H₅]⁺[C₅H₅]⁺Characteristic fragment of a benzene ring.
Interpretation of Fragmentation

The fragmentation pattern of this compound under electron ionization is consistent with its structure. The molecular ion at m/z 154 is readily observed. The subsequent fragmentation is dominated by the cleavage of the hydroxyethoxy side chain, which is a common fragmentation pathway for ethers and alcohols. The loss of a hydroxymethyl radical (CH₂OH) to give a peak at m/z 123 is a prominent fragmentation. The peak at m/z 110, corresponding to the loss of a C₂H₄O fragment, is also significant and likely arises from the cleavage of the ether bond. The presence of fragments at m/z 95, 81, and 65 are characteristic of the fragmentation of the phenolic ring itself.

Caption: Key fragmentation pathways of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Analysis: Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragments.

  • Data Processing: Process the acquired data to identify the relative abundance of each ion and generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for this compound are not widely available, a detailed prediction of the ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from its isomers.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy chain, and the hydroxyl protons.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Aromatic H (H2, H4, H5, H6)6.5 - 7.2Multiplet4HProtons on the benzene ring, with shifts influenced by the electron-donating hydroxyl and alkoxy groups.
Ethoxy Methylene (-O-CH₂-)~4.0Triplet2HMethylene group adjacent to the ether oxygen, deshielded.
Ethoxy Methylene (-CH₂-OH)~3.8Triplet2HMethylene group adjacent to the aliphatic hydroxyl group.
Phenolic Hydroxyl (-OH)5.0 - 9.0Broad Singlet1HChemical shift is concentration and solvent dependent.
Aliphatic Hydroxyl (-OH)2.0 - 5.0Broad Singlet1HChemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the eight unique carbon environments in the molecule.

Carbon Environment Predicted Chemical Shift (δ, ppm) Rationale
Aromatic C-OH (C1)155 - 160Carbon attached to the phenolic hydroxyl group, highly deshielded.
Aromatic C-O- (C3)158 - 162Carbon attached to the ether oxygen, also highly deshielded.
Aromatic C-H (C2, C4, C5, C6)100 - 130Aromatic carbons with attached protons.
Ethoxy Methylene (-O-CH₂-)68 - 72Methylene carbon adjacent to the ether oxygen.
Ethoxy Methylene (-CH₂-OH)60 - 64Methylene carbon adjacent to the aliphatic hydroxyl group.

graph "NMR Environments of this compound" {
layout=neato;
node [shape=circle, style=filled, fontname="Helvetica", fontsize=10];
edge [len=1.5, color="#5F6368"];

// Aromatic Ring C1 [label="C1", pos="0,1!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C2 [label="C2", pos="-0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3", pos="-0.87,-0.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C4 [label="C4", pos="0,-1!", fillcolor="#34A853", fontcolor="#FFFFFF"]; C5 [label="C5", pos="0.87,-0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C6 [label="C6", pos="0.87,0.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Substituents O1 [label="O", pos="0,2!", shape=plaintext, fontsize=12]; H1 [label="H", pos="0,2.5!", shape=plaintext, fontsize=12]; O2 [label="O", pos="-1.74,-1!", shape=plaintext, fontsize=12]; C7 [label="C7", pos="-2.61,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; C8 [label="C8", pos="-3.48,-1!", fillcolor="#FBBC05", fontcolor="#202124"]; O3 [label="O", pos="-4.35,-1.5!", shape=plaintext, fontsize=12]; H2 [label="H", pos="-5.22,-1!", shape=plaintext, fontsize=12];

// Bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- O1 -- H1; C3 -- O2 -- C7 -- C8 -- O3 -- H2; }

Caption: Carbon and proton environments in this compound for NMR analysis.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the free induction decay (FID) using Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the vibrational frequencies of its hydroxyl, ether, and aromatic functionalities.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity
3550 - 3200O-H StretchPhenolic and Aliphatic -OHStrong, Broad
3100 - 3000C-H StretchAromatic C-HMedium
2950 - 2850C-H StretchAliphatic C-HMedium
1600 - 1450C=C StretchAromatic RingMedium to Strong
1250 - 1200C-O StretchAryl EtherStrong
1150 - 1050C-O StretchAliphatic Ether and AlcoholStrong
900 - 675C-H BendingAromatic Ring (out-of-plane)Strong
Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of this compound is expected to be a very broad and strong absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibrations of both the phenolic and aliphatic hydroxyl groups. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations between 1600-1450 cm⁻¹ and the out-of-plane C-H bending bands below 900 cm⁻¹. The strong C-O stretching bands for the aryl ether and the aliphatic ether/alcohol functionalities will be observed in the fingerprint region, typically between 1250 cm⁻¹ and 1050 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for a liquid sample or a solution, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Process the interferogram to obtain the final IR spectrum.

Conclusion

References

  • Heller, S. R., Milne, G. W. A., & Gevantman, L. H. (1983). EPA/NIH Mass Spectral Data Base, Supplement 2.
  • U.S. Environmental Protection Agency. (n.d.). Phenol, 3-(2-hydroxyethoxy)-. Substance Details. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(2-Hydroxyethoxy)phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the physicochemical properties, synthesis, and potential applications of 3-(2-Hydroxyethoxy)phenol, tailored for the scientific community.

Foreword

This compound, a member of the phenoxyethanol family, presents a unique molecular architecture that holds significant interest for researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol, allows for a diverse range of chemical modifications, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its synthesis, potential applications in drug development, and detailed experimental protocols for its characterization.

Section 1: Core Molecular Attributes

This compound is an aromatic organic compound. The presence of the hydroxyl group directly attached to the benzene ring classifies it as a phenol, while the hydroxyethoxy substituent introduces an ether linkage and a primary alcohol functionality.

Chemical Structure and Identification

The molecular structure of this compound consists of a hydroxyl group and a 2-hydroxyethoxy group attached to a benzene ring at positions 1 and 3, respectively.

Molecular Formula: C₈H₁₀O₃[1]

Molecular Weight: 154.17 g/mol [1]

CAS Number: 49650-88-6[1]

IUPAC Name: this compound[1]

Synonyms: 2-(m-Hydroxyphenoxy)ethanol[1]

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for this compound is limited in publicly available literature, this section provides known information and predictive insights. For comparative purposes, data for the isomeric 2-(2-Hydroxyethoxy)phenol and 4-(2-Hydroxyethoxy)phenol are included where available, highlighting the influence of substituent position on physical properties.

Table 1: Physical Properties of (2-Hydroxyethoxy)phenol Isomers

PropertyThis compound (Predicted/Supplier Data)2-(2-Hydroxyethoxy)phenol (Experimental)4-(2-Hydroxyethoxy)phenol (Experimental)
Melting Point Not available99-100 °C[2][3]87-88 °C[4]
Boiling Point Not available300.7 °C at 760 mmHg[2]300.7 °C at 760 mmHg[4]
Solubility No specific data available. Expected to be soluble in polar organic solvents.No specific data available.Soluble in organic solvents like ethanol and ether; sparingly soluble in water.[4]
pKa Not availableNot availableNot available

Note: The absence of comprehensive experimental data for this compound underscores the need for further empirical studies to fully characterize this compound.

Causality Behind Physicochemical Properties

The properties outlined above are a direct consequence of the molecule's structure. The presence of two hydroxyl groups and an ether linkage contributes to its polarity, suggesting a degree of solubility in polar solvents. The phenolic hydroxyl group is weakly acidic, a characteristic feature of phenols, and its pKa is influenced by the electronic effects of the hydroxyethoxy substituent. The ability to form hydrogen bonds, both as a donor (from the OH groups) and as an acceptor (at the ether oxygen and hydroxyl oxygens), will significantly impact its melting point, boiling point, and solubility.

Section 3: Synthesis and Reactivity

Proposed Synthetic Pathway: Williamson Ether Synthesis

A plausible and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide.

Williamson_Ether_Synthesis Resorcinol Resorcinol Phenoxide Resorcinol Monosodium Salt Resorcinol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Product This compound Phenoxide->Product SN2 Reaction Ethylene_Halohydrin 2-Chloroethanol Ethylene_Halohydrin->Product Salt NaCl Solubility_Determination Start Add excess compound to water Equilibrate Equilibrate in shaker bath (24-48h) Start->Equilibrate Settle Allow solid to settle (24h) Equilibrate->Settle Sample Withdraw and centrifuge supernatant Settle->Sample Dilute Dilute sample for analysis Sample->Dilute HPLC Analyze by HPLC-UV Dilute->HPLC Calculate Calculate solubility HPLC->Calculate Calibrate Prepare and analyze standards Calibrate->Calculate pKa_Determination Start Prepare stock solution Prepare_Solutions Prepare solutions in buffers of varying pH Start->Prepare_Solutions Measure_Spectra Record UV-Vis spectra Prepare_Solutions->Measure_Spectra Select_Wavelength Identify analytical wavelength Measure_Spectra->Select_Wavelength Measure_Absorbance Measure absorbance at selected wavelength Select_Wavelength->Measure_Absorbance Plot_Data Plot Absorbance vs. pH Measure_Absorbance->Plot_Data Calculate_pKa Calculate pKa using Henderson-Hasselbalch equation Plot_Data->Calculate_pKa

Sources

Solubility of 3-(2-Hydroxyethoxy)phenol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-(2-Hydroxyethoxy)phenol

Executive Summary

This compound is a bifunctional organic molecule of interest in chemical synthesis and materials science. As a derivative of resorcinol, its molecular structure, featuring a phenolic ring, an ether linkage, and a primary alcohol, imparts a unique solubility profile that is critical for its application in reaction chemistry, formulation development, and purification processes. Understanding the solubility of this compound is paramount for researchers and scientists in predicting its behavior, designing robust experimental protocols, and ensuring process efficiency.

This technical guide provides a comprehensive overview of the solubility of this compound. It begins by dissecting the molecule's structural attributes to build a theoretical solubility framework based on fundamental chemical principles. Following this, a detailed, field-proven experimental protocol for determining thermodynamic solubility via the gold-standard shake-flask method is presented. This guide is designed to equip researchers, chemists, and drug development professionals with both the theoretical understanding and the practical methodology required to accurately assess and leverage the solubility characteristics of this compound.

Compound Profile: this compound

Chemical Identity
  • IUPAC Name: this compound[1]

  • CAS Number: 49650-88-6[1]

  • Molecular Formula: C₈H₁₀O₃[1]

  • Molecular Weight: 154.17 g/mol [1]

Physicochemical Characteristics

This compound is an aromatic compound belonging to the phenol and diol families. Its structure is based on a 1,3-dihydroxybenzene (resorcinol) core, where one of the phenolic hydroxyls is etherified with a 2-hydroxyethyl group.[2][3] The presence of two hydroxyl groups and an ether linkage suggests a high degree of polarity and the capacity for extensive hydrogen bonding. While specific experimental data for this compound is scarce, its properties can be inferred from its parent structures, phenol and resorcinol. Phenols are generally weak acids, and their solubility in water is enhanced by the ability to form hydrogen bonds.[4][5] Resorcinol, with two hydroxyl groups, is significantly more water-soluble than phenol.[6] The addition of the hydroxyethoxy chain is expected to further enhance solubility in polar solvents.

Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline: polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[7]

Molecular Structure and Polarity Analysis

The solubility behavior of this compound is governed by its distinct functional groups:

  • Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic, contributing to solubility in organic solvents.[8]

  • Phenolic Hydroxyl (-OH): This group is highly polar and acts as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like water and alcohols.[4][8] It also imparts weak acidity to the molecule.

  • Ether Linkage (-O-): The ether group is polar and can accept hydrogen bonds, further enhancing solubility in polar solvents.

  • Aliphatic Hydroxyl (-OH): The terminal hydroxyl group on the ethoxy side-chain is also polar and a strong hydrogen bond donor/acceptor, significantly increasing the hydrophilic character of the molecule.

The combination of these groups results in an amphiphilic molecule, but with a strong inclination towards polarity. It is predicted to be highly soluble in polar protic and aprotic solvents and sparingly soluble in non-polar solvents.

The Critical Role of pH in Aqueous Solubility

As a phenol derivative, this compound is a weak acid. In aqueous solutions, its solubility is highly dependent on pH. In neutral or acidic media (pH < pKa), the compound exists in its neutral, less polar form. In an alkaline medium (pH > pKa), the phenolic proton is abstracted, forming the corresponding phenoxide ion.[9] This ionic species is significantly more polar than the neutral molecule, leading to a substantial increase in aqueous solubility.[9] This behavior is a key consideration for designing extraction, purification, and formulation protocols.

Predicted Solubility Profile

SolventSolvent ClassPredicted SolubilityRationale
Water Polar ProticSolubleCapable of extensive hydrogen bonding with the two -OH groups and the ether oxygen.
Methanol / Ethanol Polar ProticVery SolubleThe alkyl chains are short, and the hydroxyl groups readily interact with the solute's polar functionalities.[10]
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleStrong hydrogen bond acceptor and highly polar nature allows for effective solvation.
Acetone Polar AproticSolubleThe carbonyl group can act as a hydrogen bond acceptor for the solute's -OH groups.
Dichloromethane (DCM) Moderately PolarSparingly SolubleCan interact with the aromatic ring but lacks strong hydrogen bonding capability.
Toluene Non-PolarSlightly SolublePrimarily interacts with the non-polar benzene ring of the solute.
Hexane Non-PolarInsolubleThe strong intermolecular forces within the polar solute cannot be overcome by the weak van der Waals forces of the non-polar solvent.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. The saturation shake-flask method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[11][12] It provides the most accurate measure of a compound's solubility at a given temperature.

Experimental Logic & Workflow

The core principle is to create a saturated solution in thermodynamic equilibrium with an excess of the solid compound. This is achieved by agitating the mixture for a prolonged period, allowing the dissolution rate to equal the precipitation rate. The concentration of the dissolved solute in the liquid phase is then measured. This process ensures a true and reproducible measurement, which is critical for biopharmaceutical and chemical process applications.[11][13]

G cluster_prep Phase 1: Preparation cluster_equilibrate Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Calculation A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B C Allow solid to settle, maintaining temperature. B->C D Withdraw an aliquot of the supernatant using a syringe. C->D E Immediately filter the aliquot through a 0.45 µm syringe filter to remove all undissolved solid. D->E F Accurately dilute the filtrate with a suitable mobile phase. E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV). F->G H Calculate solubility in units such as mg/mL or mol/L. G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Reagents:

  • This compound (purity >98%)

  • Selected solvents (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • Syringe filters (0.45 µm, ensure compatibility with solvent)

  • Analytical balance

Equipment:

  • Orbital shaker or rotator with temperature control

  • Calibrated thermometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument

Procedure:

  • Preparation: Add an excess amount of this compound to a vial (e.g., 20-30 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 5.0 mL) to the vial.

  • Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C ± 0.5 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard for many pharmaceutical compounds.[13]

  • Phase Separation: After equilibration, remove the vials and allow them to stand in a temperature-controlled bath for at least 30 minutes to allow the excess solid to settle. Visual inspection should confirm the presence of undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. It is critical not to disturb the solid material at the bottom.

  • Filtration: Immediately pass the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles that could falsely elevate the measured concentration. The first few drops should be discarded to saturate the filter membrane.

  • Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Accurately dilute the filtered sample to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method. The wavelength for detection should be set at the λmax of the compound for maximum sensitivity.

  • Calculation: Use the concentration obtained from the calibration curve and the dilution factor to calculate the original concentration in the saturated solution. This value represents the thermodynamic solubility.

Key Factors Influencing Solubility

Several physical and chemical factors can significantly alter the measured solubility of this compound. Controlling these variables is essential for obtaining reliable and comparable data.[12]

G cluster_factors Influencing Factors Solubility Solubility of This compound Temp Temperature Temp->Solubility Affects dissolution kinetics & equilibrium pH pH (Aqueous) pH->Solubility Governs ionization of phenolic group Solvent Solvent Polarity Solvent->Solubility Determines intermolecular force compatibility Purity Compound Purity Purity->Solubility Impurities can alter the chemical potential

Caption: Factors Governing Compound Solubility.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility generally increases with temperature.[8] All solubility measurements must be reported with the corresponding temperature.

  • pH: As detailed previously, pH is a dominant factor in aqueous systems. The transition from the neutral phenol to the ionic phenoxide at alkaline pH drastically increases water solubility.[9]

  • Solvent Polarity: The choice of solvent is the most direct way to control solubility. A solvent that closely matches the polarity and hydrogen bonding capabilities of this compound will yield the highest solubility.[14]

  • Compound Purity and Solid State: The presence of impurities can affect the measured solubility. Furthermore, different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Therefore, characterizing the solid state of the material being tested is a good practice in formal drug development settings.

Conclusion

This compound is a highly polar molecule with a solubility profile dominated by its two hydroxyl groups and ether functionality. It is predicted to be readily soluble in polar solvents such as water, alcohols, and DMSO, with limited solubility in non-polar media. Its weak acidic nature makes its aqueous solubility highly pH-dependent, a crucial factor for practical applications. For definitive quantitative analysis, the shake-flask method remains the most reliable approach, providing the thermodynamic solubility essential for scientific research and development. By understanding the theoretical principles and applying the rigorous experimental protocol outlined in this guide, researchers can accurately characterize and effectively utilize the solubility properties of this versatile compound.

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Navigating the Bifunctional Landscape: A Technical Guide to the Selective Reactivity of the Phenolic Hydroxyl Group in 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyethoxy)phenol presents a compelling case study in selective organic synthesis due to its possession of two chemically distinct hydroxyl groups: a nucleophilic primary aliphatic alcohol and an acidic aromatic phenol. This duality makes it an exemplary scaffold for investigating and applying chemoselective transformations, a cornerstone of modern drug development and fine chemical synthesis. This technical guide provides an in-depth exploration of the factors governing the differential reactivity of these two functional groups. We will dissect the underlying electronic and steric principles, present field-proven experimental protocols for selective modifications, and offer a strategic framework for employing protecting groups. This document is intended for chemical researchers and drug development professionals seeking to master the selective manipulation of polyfunctional molecules.

Introduction: The Tale of Two Hydroxyls

This compound (CAS: 49650-88-6, Molecular Formula: C₈H₁₀O₃) is a molecule that, at first glance, appears simple.[1] However, its structure contains a fundamental challenge for the synthetic chemist: the presence of both a primary aliphatic hydroxyl group and a phenolic hydroxyl group. These two functionalities, while both containing the -OH moiety, exhibit vastly different chemical behaviors.

PropertyValueSource
IUPAC Name This compoundEPA[1]
Molecular Formula C₈H₁₀O₃EPA[1]
Molecular Weight 154.17 g/mol EPA[1]

The ability to target one hydroxyl group for reaction while leaving the other untouched—a concept known as chemoselectivity—is paramount for efficient and elegant synthesis. This guide will illuminate the principles that allow for the precise and predictable modification of the phenolic group in this bifunctional context.

Fundamental Principles of Differential Reactivity

The divergent reactivity of the two hydroxyl groups in this compound is rooted in their distinct electronic environments.

The Phenolic Hydroxyl Group: An Acidic and Activated Center

The hydroxyl group attached directly to the benzene ring possesses unique characteristics:

  • Nucleophilicity: While the neutral phenolic -OH is a modest nucleophile, its conjugate base, the phenoxide ion, is a potent one. Its formation under basic conditions makes it highly reactive towards electrophiles like alkyl halides and acyl halides.

  • Ring Activation: The -OH group is a powerful activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.

The Aliphatic Hydroxyl Group: A Classic Primary Alcohol

The hydroxyl group in the ethoxy side chain behaves as a typical primary alcohol:

  • Nucleophilicity: The neutral aliphatic hydroxyl is generally a better nucleophile than the neutral phenolic hydroxyl.[4] This property can be exploited for selective reactions under non-basic conditions.

  • Susceptibility to Oxidation: Like other primary alcohols, it can be oxidized to an aldehyde or a carboxylic acid, a reaction pathway not available to the phenolic group (which tends to decompose under harsh oxidative conditions).[5]

The following diagram illustrates the fundamental decision-making process for achieving selective reactions on this compound.

Caption: Strategic workflow for selective modification.

Selective Reactions Targeting the Phenolic Hydroxyl Group

Capitalizing on its enhanced acidity is the most direct strategy for selectively modifying the phenolic hydroxyl group.

Selective O-Alkylation (Williamson Ether Synthesis)

The formation of the phenoxide ion under mild basic conditions allows for its exclusive reaction with alkylating agents. This is a robust and widely used method for synthesizing aryl ethers.

Mechanism Insight: The reaction proceeds via an Sₙ2 mechanism. The choice of a polar aprotic solvent like DMF or acetonitrile accelerates the reaction by solvating the cation (e.g., K⁺) without solvating the nucleophilic phenoxide anion, thus enhancing its reactivity.

Protocol 1: Selective O-Methylation of the Phenolic Hydroxyl

Objective: To synthesize 3-(2-hydroxyethoxy)-1-methoxybenzene.

Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The use of a mild inorganic base is critical for selectivity.

  • Alkylating Agent: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Causality Behind Choices:

  • K₂CO₃: A base strong enough to deprotonate the phenol (pKa ≈ 10) but not the aliphatic alcohol (pKa ≈ 16-18).

  • DMF: A polar aprotic solvent that enhances the nucleophilicity of the phenoxide.

  • Room Temperature: Sufficient for the reaction, preventing potential side reactions.

Selective O-Acylation under Basic Conditions

Similarly, acylation with acid chlorides or anhydrides under basic conditions will preferentially occur at the phenolic position.

Reagent SystemFavored Reaction SiteRationale
Acetic Anhydride / PyridinePhenolic -OHPyridine acts as a base to generate the more nucleophilic phenoxide.
Benzoyl Chloride / NaOH (aq)Phenolic -OHSchotten-Baumann conditions selectively form the phenoxide in the aqueous phase.
Acetic Anhydride / Sc(OTf)₃Aliphatic -OHLewis acid catalysis favors acylation of the more nucleophilic aliphatic alcohol.[6]
Trimethyl Orthoacetate / TMSClAliphatic -OHA specialized reagent system for the selective acylation of aliphatic alcohols.[4][7]

Strategies for Reacting the Aliphatic Hydroxyl Group

When the desired transformation involves the aliphatic alcohol, the more reactive phenolic group must be either passivated through careful reagent selection or temporarily masked with a protecting group.

Selective Acylation via Reagent Control

Certain catalytic systems have been developed to invert the "natural" reactivity and favor acylation of the aliphatic alcohol. A notable example involves the use of trimethyl orthoacetate and trimethylsilyl chloride, which achieves high selectivity for alkyl hydroxyl groups.[4] The proposed mechanism involves the in situ generation of anhydrous HCl from TMSCl and the aliphatic alcohol, which then catalyzes the acylation.[4]

Selective_Acylation_Mechanism AliphaticOH R-CH2-OH HCl HCl AliphaticOH->HCl + TMS-Cl AliphaticOH_2 R-CH2-OH TMSCl TMS-Cl TMS_Ether R-CH2-O-TMS Orthoacetate CH3C(OCH3)3 ActivatedOrtho Activated Intermediate Orthoacetate->ActivatedOrtho + HCl AcylatedProduct R-CH2-O-Ac ActivatedOrtho->AcylatedProduct + R-CH2-OH

Caption: Mechanism for selective aliphatic acylation.

Protecting Group Strategies

For transformations like oxidation or conversion of the aliphatic -OH to a leaving group (e.g., tosylate), protecting the phenol is the most reliable approach. The choice of protecting group is critical and depends on the stability required during subsequent steps and the conditions for its eventual removal.

Common Protecting Groups for Phenols:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStability
Methyl Ether-OMeCH₃I, K₂CO₃Harsh: BBr₃ or TMSI[8]Very Stable
Benzyl Ether-OBnBnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)[5]Stable to acid/base, sensitive to reduction.
tert-Butyldimethylsilyl Ether-OTBDMSTBDMSCl, ImidazoleF⁻ (e.g., TBAF)[9]Stable to base, mild acid labile.
Protocol 2: Selective Protection of the Phenolic Hydroxyl as a Benzyl Ether

Objective: To synthesize 3-(benzyloxy)phenol with a free aliphatic hydroxyl group, ready for further transformation.

Methodology:

  • Setup: Combine this compound (1.0 eq) and K₂CO₃ (1.5 eq) in anhydrous acetonitrile in a round-bottom flask.

  • Reagent Addition: Add benzyl bromide (BnBr, 1.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 60-70 °C and stir for 8-12 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate.

  • Extraction: Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography to yield the benzylated product.

Causality Behind Choices:

  • Benzyl Bromide: A common, effective protecting group precursor.

  • Acetonitrile & Heat: Facilitates the Sₙ2 reaction while being less hazardous than DMF at elevated temperatures. The elevated temperature ensures a reasonable reaction rate.

Conclusion

The reactivity of this compound is a nuanced interplay of acidity and nucleophilicity. The pronounced acidity of the phenolic hydroxyl group makes it the default site of reaction under basic conditions. This intrinsic reactivity allows for straightforward selective alkylation and acylation. Conversely, targeting the aliphatic hydroxyl group requires a more sophisticated approach, either through specialized reagent systems that override the natural reactivity hierarchy or, more commonly, through the strategic implementation of a protecting group for the phenol. A thorough understanding of these principles is indispensable for professionals in drug discovery and chemical synthesis, enabling the rational design of synthetic routes to complex molecules built upon this and similar bifunctional scaffolds.

References

  • Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. (2021). Molecules, 26(8), 2131. Available at: [Link]

  • Sabitha, G., Reddy, B. V. S., Reddy, G. S. K. K., & Yadav, J. S. (2000). Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. New Journal of Chemistry, 24(2), 79-80. Available at: [Link]

  • Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. (2021). National Center for Biotechnology Information. Available at: [Link]

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  • Looking for advice on protecting phenol in presence of primaril alcohol. (2021). Reddit. Available at: [Link]

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Synthesis of 3-(2-Hydroxyethoxy)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(2-Hydroxyethoxy)phenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic scaffolds are ubiquitous in pharmaceuticals, but their application can be hampered by rapid first-pass metabolism, poor bioavailability, and potential toxicity.[1][2] The strategic modification of these scaffolds is a cornerstone of modern medicinal chemistry. This compound and its derivatives represent a class of compounds that often serve as key intermediates or bioisosteres, designed to mimic the biological activity of phenols while offering improved drug-like properties.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the Williamson ether synthesis and reactions involving cyclic ethers. It offers a detailed examination of reaction mechanisms, step-by-step protocols, and the causal reasoning behind experimental choices, intended to equip researchers with the practical knowledge required for successful synthesis and application.

Introduction: The Strategic Importance of Hydroxyethoxylated Phenols

In drug design, the phenolic hydroxyl group is often crucial for target binding but is also a primary site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance and low oral bioavailability.[2] The introduction of a short ethoxy alcohol chain, as in this compound, creates a "phenol surrogate" that can often retain the necessary hydrogen bonding capabilities for biological activity while altering the molecule's physicochemical properties. This modification can enhance metabolic stability, improve pharmacokinetic profiles, and provide new vectors for further functionalization.[1][3][5] Consequently, robust and scalable synthetic access to these building blocks is of paramount importance in the drug development pipeline.

This guide focuses on the synthesis of the parent compound, this compound, from resorcinol (1,3-dihydroxybenzene). The principles and protocols discussed are broadly applicable to the synthesis of a wide array of substituted derivatives.

Synthetic Strategy I: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic, reliable, and highly versatile method for forming ethers.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[6][7] In the context of synthesizing this compound, this involves the reaction of a resorcinol mono-anion with a 2-haloethanol.

Mechanistic Considerations

The core of this synthesis is the nucleophilic attack of the phenoxide ion on the primary alkyl halide.[6]

Key Causality:

  • Deprotonation: Resorcinol, being more acidic than aliphatic alcohols but less so than carboxylic acids, requires a suitable base to generate the nucleophilic phenoxide. The choice of base is critical; a strong base (e.g., NaH) will readily form the dianion, leading to undesired dialkylation, while a weaker base (e.g., K₂CO₃, Cs₂CO₃) favors the formation of the more stable mono-anion, enhancing selectivity.[8][9]

  • Nucleophile & Electrophile: The phenoxide ion acts as the nucleophile. 2-Chloroethanol or 2-bromoethanol serve as the electrophile. Primary alkyl halides are ideal for this SN2 reaction, as secondary and tertiary halides are more prone to undergoing elimination reactions as a side reaction.[6]

  • Solvent: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is preferred. These solvents effectively solvate the cation of the base but do not solvate the nucleophile, leaving it "naked" and highly reactive, thus accelerating the SN2 reaction rate.[8]

Visualizing the Williamson Ether Synthesis

Williamson_Synthesis cluster_sn2 Sₙ2 Reaction Resorcinol Resorcinol Phenoxide Resorcinol Mono-anion (Nucleophile) Resorcinol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Chloroethanol 2-Chloroethanol Product This compound Chloroethanol->Product Phenoxide->Product Nucleophilic Attack Salt KCl + H₂O + CO₂ Product->Salt

Caption: Williamson ether synthesis pathway for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example and may require optimization based on specific resorcinol derivatives.

Materials:

  • Resorcinol (1.0 eq)

  • 2-Chloroethanol (1.1 eq)[10][11]

  • Potassium Carbonate (K₂CO₃), finely pulverized (1.5 eq)[7]

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add resorcinol (1.0 eq) and finely pulverized potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (concentration approx. 0.5 M with respect to resorcinol).

  • Addition of Electrophile: Add 2-chloroethanol (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.[12]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.[13][14]

Synthetic Strategy II: Ring-Opening of Ethylene Carbonate

An increasingly popular alternative utilizes ethylene carbonate as the hydroxyethylating agent. This method is considered a "greener" process as it avoids the use of halogenated compounds and is often more atom-economical.[15][16]

Mechanistic Considerations

The reaction involves the nucleophilic attack of the phenoxide on one of the electrophilic methylene carbons of ethylene carbonate, leading to a ring-opening.

Key Causality:

  • Catalysis: The reaction is typically catalyzed by a base, which serves both to deprotonate the phenol and to activate the ethylene carbonate. Various solid base catalysts, such as calcined hydrotalcite or zeolites (Na-mordenite), have been shown to be highly effective and offer the advantage of easy separation.[15][17]

  • Byproducts: The primary byproduct is carbon dioxide, which is benign and easily removed from the reaction mixture. This contrasts with the salt byproducts generated in the Williamson synthesis.

  • Solventless Conditions: This reaction can often be run under solventless (neat) conditions, which is highly advantageous for industrial-scale synthesis, reducing both cost and environmental impact.[15]

Visualizing the Ethylene Carbonate Reaction

Ethylene_Carbonate_Reaction cluster_reactants Reactants Resorcinol Resorcinol Intermediate Alkoxide Intermediate Resorcinol->Intermediate Nucleophilic Attack on Carbonyl EthyleneCarbonate Ethylene Carbonate EthyleneCarbonate->Intermediate Catalyst Base Catalyst Product This compound Intermediate->Product Ring Opening & Decarboxylation CO2 CO₂ Product->CO2

Caption: Reaction pathway using ethylene carbonate for hydroxyethoxylation.

Experimental Protocol: Ethylene Carbonate Method

Materials:

  • Resorcinol (1.0 eq)

  • Ethylene Carbonate (1.5-2.0 eq)

  • Sodium Carbonate (Na₂CO₃) or other suitable base catalyst (0.1 eq)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine resorcinol (1.0 eq), ethylene carbonate (1.5 eq), and the base catalyst (e.g., Na₂CO₃, 0.1 eq).

  • Reaction: Heat the solventless mixture to 130-150°C. Vigorous evolution of CO₂ should be observed. Maintain the reaction at this temperature for 3-5 hours or until TLC indicates the consumption of resorcinol.

  • Work-up:

    • Cool the reaction mixture until it becomes a viscous oil or solid.

    • Dissolve the crude material in ethyl acetate.

    • Wash the organic solution with dilute HCl to neutralize the catalyst, followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., toluene/hexane).

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to validate the identity and purity of the final product.

Purification Techniques
  • Fractional Distillation: For liquid derivatives, vacuum distillation is an effective method for separating the product from non-volatile impurities and unreacted starting materials.[13]

  • Recrystallization: this compound is a solid at room temperature, making recrystallization an excellent purification method.[18] Common solvents include toluene, ethyl acetate, or mixtures with hexanes.

  • Column Chromatography: For removing closely related impurities (e.g., the dialkylated byproduct), silica gel chromatography is the method of choice. A gradient of ethyl acetate in hexanes is typically effective.

Characterization Data

The identity of the synthesized this compound (C₈H₁₀O₃, M.W.: 154.16 g/mol ) can be confirmed using standard spectroscopic techniques.[19][20]

Technique Expected Data
¹H NMR Resonances corresponding to aromatic protons, the two methylene groups (-O-CH₂-CH₂-OH), and the two hydroxyl protons.
¹³C NMR Signals for the six unique aromatic carbons and the two aliphatic carbons of the hydroxyethoxy chain.
IR Spectroscopy Broad O-H stretching bands for the phenolic and alcoholic hydroxyl groups, C-O stretching for the ether linkage, and aromatic C=C stretching.
Mass Spec. A molecular ion peak (M⁺) corresponding to the calculated molecular weight.
Melting Point Literature values can be used for comparison to assess purity.

Conclusion and Outlook

Both the Williamson ether synthesis and the ethylene carbonate ring-opening reaction are robust and effective methods for preparing this compound and its derivatives. The choice between them often depends on factors such as scale, environmental considerations, and the specific functionalities present on the resorcinol starting material. The Williamson synthesis offers broad substrate scope and predictability, while the ethylene carbonate method provides a greener, more atom-economical alternative, particularly for large-scale production. Mastery of these synthetic techniques provides drug development professionals with a powerful tool for creating novel molecular architectures with potentially superior pharmacokinetic and pharmacodynamic properties.

References

  • Selva, M., et al. (2013). Carbonates as reactants for the production of fine chemicals: the synthesis of 2-phenoxyethanol. Catalysis Science & Technology.
  • Li, J., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Available at: [Link]

  • Kao, C.-K., et al. (2020). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. ResearchGate. Available at: [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. UMSL Chemistry. Available at: [Link]

  • Mane, K., et al. (2021). Selectivity engineering in hydroxyalkoxylation of phenol by ethylene carbonate using calcined hydrotalcite. ResearchGate. Available at: [Link]

  • Cambridge University Press. (2009). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

  • Suerbaev, K. A., et al. (2017). Carboxylation of phenol and its derivatives with sodium ethyl carbonate. ResearchGate. Available at: [Link]

  • California State University, Northridge. Williamson Ether Synthesis. CSUN Chemistry. Available at: [Link]

  • Javaherian, M., et al. (2017). An Efficient Tandem Scalable Synthesis of Alkyl Aryl Ethers from Alcohols and Phenols. Organic Chemistry Research. Available at: [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • U.S. Environmental Protection Agency. (2023). Phenol, 3-(2-hydroxyethoxy)-. Substance Details - SRS. Available at: [Link]

  • Al-Amiery, A. A., et al. (2020). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry. Available at: [Link]

  • Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. Scientific Reports. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Semantic Scholar. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. Available at: [Link]

  • Chemcess. (2024). 2-Chloroethanol: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

  • Google Patents. (2013). Novel 2-chlororesorcinol preparation method. Google Patents.
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  • Google Patents. (2004). Purification of phenol. Google Patents.
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  • Gope, K., et al. (2025). Synthesis of Resorcinol and Chlorophenol from Irradiation of 1,3-Dichlorobenzene in a Water Ice Environment by Low-Energy Electrons. International Journal of Molecular Sciences. Available at: [Link]

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  • Pharmaffiliates. (n.d.). 3-(2-Hydroxyethyl)phenol. Pharmaffiliates. Available at: [Link]

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  • Zhang, D., et al. (2019). Design, Synthesis, and Biological Evaluation of Phenol Bioisosteric Analogues of 3-Hydroxymorphinan. PubMed. Available at: [Link]

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A Technical Guide to 3-(2-Hydroxyethoxy)phenol: Synthesis, Properties, and Emerging Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Hydroxyethoxy)phenol is a bifunctional aromatic compound featuring both a phenolic and a primary alcohol hydroxyl group. This unique structural arrangement provides two distinct sites for chemical modification, positioning it as a versatile building block and intermediate in various industrial sectors. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and explores its potential applications in polymer chemistry, pharmaceutical synthesis, and the formulation of specialty chemicals. Detailed experimental protocols and mechanistic diagrams are provided to support further research and development efforts.

Introduction to this compound

This compound, also known as O-(2-Hydroxyethyl)resorcinol, is an organic molecule with the chemical formula C₈H₁₀O₃.[1] Its structure consists of a resorcinol (1,3-dihydroxybenzene) core where one of the phenolic hydroxyl groups is etherified with a 2-hydroxyethyl group. The presence of a reactive aromatic ring, a nucleophilic phenolic hydroxyl group, and a versatile primary alcohol group makes it a molecule of significant interest for chemical synthesis.

The dual functionality of this molecule allows it to act as a diol in polymerization reactions, a precursor for complex pharmaceutical intermediates, and a modifier in specialty chemical formulations. Understanding its reactivity and properties is key to unlocking its full industrial potential.

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the ethoxylation of resorcinol. This process involves the reaction of resorcinol with ethylene oxide. The reaction must be carefully controlled to favor mono-ethoxylation and to manage the regioselectivity between the 1 and 3 positions of the resorcinol ring.

A generalized laboratory-scale synthesis protocol is outlined below:

Protocol 2.1: Synthesis of this compound from Resorcinol

Materials:

  • Resorcinol

  • Ethylene Carbonate

  • Potassium Carbonate (K₂CO₃) as a catalyst

  • N,N-Dimethylformamide (DMF) as a solvent

  • Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

Step-by-Step Procedure:

  • In the three-neck flask, dissolve resorcinol and a catalytic amount of potassium carbonate in DMF.

  • Heat the mixture to the desired reaction temperature (e.g., 100-120°C) under an inert atmosphere (e.g., nitrogen).

  • Slowly add one molar equivalent of ethylene carbonate to the reaction mixture.

  • Maintain the reaction at temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with dilute HCl.

  • Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

This process can be visualized through the following workflow diagram:

G cluster_reactants Reactants & Conditions cluster_process Reaction & Workup cluster_product Final Product Resorcinol Resorcinol Reaction Ethoxylation Reaction Resorcinol->Reaction Ethylene_Carbonate Ethylene Carbonate Ethylene_Carbonate->Reaction Catalyst K₂CO₃, DMF, Heat Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product G Monomer This compound (A-B type monomer) Polymer Functional Polymer (Polyester, Polyurethane) Monomer->Polymer Polymerization Co_Monomer Co-monomer (e.g., Diacid, Diisocyanate) Co_Monomer->Polymer Polymerization

Caption: Polymerization scheme using this compound as a monomer.

Intermediate in Pharmaceutical and Agrochemical Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals often relies on versatile intermediates. [2][3][4]The structure of this compound provides multiple reaction sites for building complex molecules.

  • Scaffold for Drug Discovery: The phenol ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts), while the two hydroxyl groups can be selectively protected and functionalized to build a diverse library of compounds for screening.

  • Synthesis of Ether and Ester Derivatives: The hydroxyl groups are readily converted into ethers and esters, which are common functional groups in many bioactive molecules. This allows for the modulation of properties like solubility, bioavailability, and metabolic stability. For instance, its isomer is used in preparing benzocrown ethers and ionophores. [5]

Component in Specialty Chemicals and Formulations
  • Corrosion Inhibitors and Emulsifiers: Phenolic compounds are known to be effective corrosion inhibitors. The ethoxy linkage and additional hydroxyl group in this compound could enhance its solubility and performance in various formulations. [2]* Antioxidants: The phenolic structure suggests potential antioxidant properties, making it a candidate for use in stabilizing polymers, fuels, and lubricants against oxidative degradation.

  • Dyes and Pigments: The aromatic ring can be diazotized and coupled to form azo dyes, with the hydroxyethoxy group potentially modifying the dye's color and solubility characteristics.

Experimental Protocols for Application

Protocol 5.1: Synthesis of a Polyester with this compound

This protocol provides a conceptual framework for the synthesis of a polyester using this compound and a standard dicarboxylic acid like adipic acid.

Materials:

  • This compound

  • Adipoyl chloride

  • Pyridine (as a solvent and acid scavenger)

  • Toluene (as a co-solvent)

  • Methanol (for polymer precipitation)

Equipment:

  • Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen inlet

  • Addition funnel

  • Heating/cooling circulator

Step-by-Step Procedure:

  • Charge the reactor with this compound, pyridine, and toluene under a nitrogen atmosphere.

  • Cool the mixture to 0-5°C using the circulator.

  • Dissolve adipoyl chloride in toluene and add it to the addition funnel.

  • Slowly add the adipoyl chloride solution to the stirred reactor, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the desired viscosity is reached.

  • Precipitate the resulting polyester by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.

  • Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum.

  • Characterize the polymer using techniques such as GPC (for molecular weight), DSC (for thermal properties), and NMR (for structure).

Safety, Handling, and Toxicology

While specific toxicological data for this compound is limited, data for related phenolic compounds should be considered for safe handling. Phenols, in general, can be toxic and corrosive. [6]The ortho-isomer, 2-(2-Hydroxyethoxy)phenol, is classified as a skin and eye irritant and may cause respiratory irritation. [7] General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. [8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. [9]Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [8][9]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the most current Safety Data Sheet (SDS) for the specific compound before use.

Conclusion and Future Outlook

This compound is a promising, yet underexplored, chemical building block. Its dual functionality offers significant potential for creating novel materials and molecules. Future research should focus on developing cost-effective and scalable synthesis routes, thoroughly characterizing its toxicological profile, and exploring its performance in the outlined applications. Its ability to introduce both aromatic rigidity and aliphatic flexibility makes it a particularly attractive candidate for the development of next-generation polymers and specialty functional molecules.

References

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 3-(2-hydroxyethoxy)-. Substance Details - SRS. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

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  • Pharmaffiliates. (n.d.). 3-(2-Hydroxyethyl)phenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethoxy)phenol. Retrieved from [Link]

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  • USA Chemical Suppliers. (n.d.). 2-(2-hydroxyethoxy)phenol suppliers USA. Retrieved from [Link]

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  • Chemistry For Everyone. (2025, May 8). How Is Phenol-Formaldehyde Resin Synthesized? [Video]. YouTube. Retrieved from [Link]

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Biological activity of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 3-(2-Hydroxyethoxy)phenol

Abstract: This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, a member of the phenolic class of compounds. Phenolic compounds are of significant interest in pharmaceutical and nutraceutical research due to their diverse therapeutic properties, primarily rooted in their antioxidant capabilities.[1] This document synthesizes current knowledge on the physicochemical properties, probable mechanisms of action, and detailed experimental protocols for evaluating the biological efficacy of this compound. It is intended for researchers, scientists, and professionals in drug development who are exploring the therapeutic potential of novel phenolic agents.

Introduction and Physicochemical Profile

This compound belongs to the phenol family, characterized by a hydroxyl group attached to an aromatic ring.[1] This structural motif is central to the chemical reactivity and biological activity of the entire class. The addition of a 2-hydroxyethoxy side chain modifies its polarity and steric properties, which can influence its bioavailability and interaction with biological targets.

Chemical Identity

The fundamental properties of this compound are summarized below, providing a baseline for experimental design and interpretation.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 49650-88-6[2]
Molecular Formula C₈H₁₀O₃[2]
Molecular Weight 154.17 g/mol [2]
Synonyms Phenol, 3-(2-hydroxyethoxy)-; 2-(m-Hydroxyphenoxy)ethanol[2]
Synthesis Overview

Phenolic ethers like this compound are typically synthesized through Williamson ether synthesis or related nucleophilic substitution reactions. A common industrial approach for similar compounds involves reacting a phenol with ethylene carbonate or 2-chloroethanol in the presence of a base.[3] For instance, the synthesis of the related 2-phenoxyethanol is achieved by reacting phenol with ethylene oxide or ethylene carbonate.[3] These methods provide a scalable route for producing the compound for research and development.

Core Biological Activities and Mechanisms of Action

The biological activities of phenolic compounds are intrinsically linked to the reactivity of the hydroxyl group on the aromatic ring.[1] This functional group can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), disrupt microbial cell membranes, and modulate inflammatory signaling pathways.

Antioxidant Activity

Mechanism: The primary mechanism of antioxidant action for phenols is free radical scavenging. The hydroxyl group can donate a hydrogen atom to a peroxyl radical, a key player in lipid peroxidation, thereby terminating the oxidative chain reaction.[4][5] The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring, making it relatively unreactive and unable to propagate further oxidative damage.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Phenolic Intervention cluster_2 Neutralization ROS Free Radical (R•) Phenol This compound (Ar-OH) ROS->Phenol attacks Phenoxyl Stabilized Phenoxyl Radical (Ar-O•) Phenol->Phenoxyl donates H• Neutral Neutralized Molecule (RH) Phenol->Neutral neutralizes Antimicrobial_Workflow cluster_workflow Broth Microdilution for MIC Determination start Start: Bacterial Culture node1 Prepare serial dilutions of This compound in 96-well plate start->node1 node2 Inoculate each well with a standardized bacterial suspension node1->node2 node3 Incubate at 37°C for 18-24 hours node2->node3 node4 Observe for turbidity (bacterial growth) node3->node4 node5 MIC = Lowest concentration with no visible growth node4->node5 end Result: MIC Value node5->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Validation: The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The broth microdilution method is a standardized technique for this purpose. [6] Protocol 2: Broth Microdilution Method for MIC Determination

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), then dilute it in sterile Mueller-Hinton Broth (MHB).

    • Grow a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) to the mid-logarithmic phase and adjust its concentration to ~5 x 10⁵ CFU/mL in MHB.

  • Assay Procedure:

    • In a 96-well microplate, perform a two-fold serial dilution of the compound in MHB, typically from 256 µg/mL down to 0.5 µg/mL.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

  • MBC Determination (Optional):

    • Take an aliquot from the wells showing no growth (at and above the MIC).

    • Plate the aliquot onto an agar plate and incubate for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Anti-inflammatory Activity

Mechanism: Chronic inflammation is often linked to oxidative stress. [7]Phenolic compounds can mitigate inflammation through several mechanisms:

  • Inhibition of Pro-inflammatory Enzymes: They can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial for the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. [7]* Modulation of Signaling Pathways: Many phenols can interfere with pro-inflammatory transcription factors like NF-κB, which controls the expression of cytokines, chemokines, and adhesion molecules. [7][8]* ROS Reduction: By scavenging free radicals, they reduce the oxidative stress that often initiates and perpetuates the inflammatory cascade. [7] Experimental Validation: A common in vitro model for assessing anti-inflammatory potential involves using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells). LPS triggers an inflammatory response, leading to the production of nitric oxide (NO), a key inflammatory mediator. The ability of a compound to reduce NO production is a strong indicator of its anti-inflammatory activity. [8] Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group and an LPS-only group.

  • NO Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.

    • Quantify the nitrite concentration using a sodium nitrite standard curve. A significant reduction in nitrite levels in treated cells compared to LPS-only cells indicates anti-inflammatory activity.

Potential for Drug Development

The multifaceted biological activities of this compound position it as a promising candidate for further investigation. Its antioxidant and anti-inflammatory properties suggest potential applications in conditions driven by oxidative stress and inflammation, such as neurodegenerative diseases, cardiovascular disorders, and certain skin conditions. [1][9]Its antimicrobial profile warrants exploration for use in antiseptics or as a preservative. [10][11]Future research should focus on in vivo efficacy, safety profiling, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.

References

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A Comprehensive Technical Guide to 3-(2-Hydroxyethoxy)phenol: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern chemical research and pharmaceutical development, the precise identification and characterization of molecular entities are paramount. Small organic molecules, such as 3-(2-Hydroxyethoxy)phenol, often serve as critical building blocks or lead compounds in the synthesis of complex chemical matter and active pharmaceutical ingredients (APIs). The utility of such a compound is intrinsically linked to our ability to define its structure, understand its physicochemical properties, and develop robust methods for its synthesis and analysis.

This guide provides an in-depth technical overview of this compound, a difunctional aromatic compound featuring both a phenolic hydroxyl group and a primary alcohol connected via an ether linkage. We will move beyond a simple data sheet to explore the foundational chemical identifiers—SMILES and InChIKey—explaining their derivation and significance in cheminformatics. Furthermore, this document details a plausible synthetic pathway, analytical validation protocols, potential research applications, and essential safety considerations, offering a holistic resource for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound is the bedrock of reproducible science. For this compound, several standardized identifiers are used globally to represent its molecular structure in both human-readable and machine-readable formats.

Key Identifiers

The fundamental identifiers for this compound are summarized below, sourced from comprehensive databases such as PubChem and the U.S. Environmental Protection Agency (EPA).[1][2]

IdentifierValueSource
IUPAC Name This compoundU.S. EPA[2]
CAS Number 49650-88-6U.S. EPA[2]
Molecular Formula C₈H₁₀O₃PubChem[1]
Molecular Weight 154.17 g/mol U.S. EPA[2]
SMILES C1=CC(=CC(=C1)OCCO)OPubChem[1]
InChI InChI=1S/C8H10O3/c9-4-5-11-8-3-1-2-7(10)6-8/h1-3,6,9-10H,4-5H2PubChem[1]
InChIKey KKOWMCYVIXBCGE-UHFFFAOYSA-N PubChem[1]
Understanding SMILES and InChI

SMILES (Simplified Molecular-Input Line-Entry System) and InChI (International Chemical Identifier) are line notations that encode a molecule's structure.

  • SMILES: Represents the molecular graph as a string of characters. For this compound, C1=CC(=CC(=C1)OCCO)O, the notation describes a benzene ring (C1=CC=CC=C1) with two substituents: an ethylene glycol ether (OCCO) and a hydroxyl group (O). The parentheses denote branching from the aromatic ring.

  • InChIKey: A fixed-length (27-character) hash of the full InChI string.[3] The InChIKey, KKOWMCYVIXBCGE-UHFFFAOYSA-N, serves as a unique digital fingerprint for the molecule, ideal for database indexing and web searches without ambiguity.[1]

The relationship between the 2D structure and these key identifiers is crucial for cheminformatics, enabling efficient database searching, substructure analysis, and property prediction.

G cluster_structure Molecular Structure A This compound (2D Structure) B SMILES C1=CC(=CC(=C1)OCCO)O A->B  Encoding C InChI InChI=1S/C8H10O3/c... B->C  Standardization D InChIKey KKOWMCYVIXBCGE-UHFFFAOYSA-N C->D  Hashing

Caption: Derivation of chemical identifiers from the molecular structure.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various experimental settings, from reaction conditions to biological assays.

PropertyValueNotes and Source
Monoisotopic Mass 154.06299 DaPredicted value from mass spectrometry data.[1]
XlogP (predicted) 0.9A measure of lipophilicity; indicates moderate water solubility.[1]
Hydrogen Bond Donors 2From the two hydroxyl (-OH) groups.
Hydrogen Bond Acceptors 3From the three oxygen atoms.
Boiling Point (Predicted) 300.7 °C at 760 mmHgGuidechem, for the isomeric 2-(2-hydroxyethoxy)phenol, suggests a similar range.[4]
Melting Point 87-88 °CValue for the isomeric 4-(2-hydroxyethoxy)phenol; the 3-isomer is expected to have a similar melting point.[5]

Synthesis and Purification Protocol

While numerous methods exist for synthesizing phenols and their derivatives, a common and reliable approach for preparing this compound is the Williamson ether synthesis, starting from resorcinol (1,3-dihydroxybenzene).[6]

Synthetic Rationale

The strategy involves the selective mono-alkylation of resorcinol. Using a slight excess of resorcinol and carefully controlling the stoichiometry of the base and alkylating agent can favor the formation of the mono-substituted product over the di-substituted byproduct. 2-Bromoethanol is chosen as the alkylating agent for its commercial availability and appropriate reactivity. A polar aprotic solvent like DMF facilitates the SN2 reaction.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.1 g, 10 mmol) and anhydrous potassium carbonate (1.52 g, 11 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Alkylation: While stirring vigorously, add 2-bromoethanol (0.71 mL, 10 mmol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Dilute the filtrate with 100 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude product.

  • Chromatography: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to isolate the pure this compound.

Analytical Validation and Quality Control

Ensuring the identity and purity of the synthesized compound is a critical, self-validating step. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for determining the purity of the final product.[7]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm and 246 nm.[7]

  • Expected Outcome: A single major peak corresponding to the product, with purity typically >98%.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI), the expected ions would be:

  • [M+H]⁺: m/z 155.0703

  • [M+Na]⁺: m/z 177.0522

  • [M-H]⁻: m/z 153.0557[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The expected spectra would show characteristic peaks for the aromatic protons, the methylene protons of the ethoxy chain, and the distinct carbon environments.

G cluster_validation Quality Control A Synthesis (Williamson Ether Synthesis) B Workup & Crude Isolation A->B C Purification (Column Chromatography) B->C D Pure Compound (>98% Purity) C->D E Structural & Purity Analysis D->E F HPLC (Purity Check) E->F G Mass Spectrometry (MW Confirmation) E->G H NMR Spectroscopy (Structure Elucidation) E->H

Caption: Workflow for synthesis, purification, and analytical validation.

Applications in Research and Drug Development

Phenolic compounds are a cornerstone of medicinal chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[8][9] this compound, with its dual functional handles, presents several opportunities in drug discovery and materials science.

  • Scaffold for Drug Discovery: The phenolic hydroxyl group can be a key pharmacophoric feature for interacting with biological targets or can be further functionalized. The primary alcohol offers a site for attaching linkers, solubilizing groups, or other pharmacophores to build more complex molecules. The m-aryloxy phenol core is found in compounds developed as pharmacological tools and potential clinical candidates for various conditions.[10]

  • Intermediate in Chemical Synthesis: It serves as a versatile intermediate. For instance, the phenolic group can be used in reactions like the synthesis of aryl ethers or esters, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.[11]

  • Antioxidant Properties: Like many phenols, it is expected to exhibit antioxidant activity by scavenging free radicals. This property is relevant for developing treatments for conditions associated with oxidative stress.[9]

  • Material Science: The presence of two hydroxyl groups allows it to act as a monomer or cross-linking agent in the synthesis of polyesters, polyethers, and resins.[5]

Safety and Handling

Based on safety data for related phenolic compounds, this compound should be handled with appropriate care.

  • GHS Hazard Classification: While specific data for the 3-isomer is limited, related isomers are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[12][13] More hazardous phenols can be toxic if swallowed, in contact with skin, or if inhaled.

  • Handling Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical entity defined by its unique molecular identifiers: SMILES C1=CC(=CC(=C1)OCCO)O and InChIKey KKOWMCYVIXBCGE-UHFFFAOYSA-N. These identifiers are fundamental tools in the digital age of chemistry, enabling precise communication and data mining. This guide has provided a comprehensive overview of its chemical identity, properties, a robust protocol for its synthesis, and methods for its analytical validation. Its structural features—a reactive phenol and a versatile primary alcohol—make it a promising scaffold for applications in drug discovery, chemical synthesis, and material science. Adherence to proper safety protocols is essential when handling this and related compounds. This document serves as a foundational resource for scientists and researchers looking to leverage the potential of this compound in their work.

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Methodological & Application

Synthesis of 3-(2-Hydroxyethoxy)phenol via Williamson Ether Synthesis: A Detailed Protocol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-WES-32HP

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 3-(2-Hydroxyethoxy)phenol, a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. The protocol detailed herein utilizes the robust and versatile Williamson ether synthesis, reacting resorcinol with ethylene carbonate. This document is intended for researchers, scientists, and professionals in drug development, offering a narrative that combines technical accuracy with practical, field-tested insights. Beyond a simple recitation of steps, this guide elucidates the causality behind experimental choices, ensuring a thorough understanding of the reaction mechanism and process variables. All protocols are designed as self-validating systems, and all claims are supported by authoritative, verifiable references.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol, allows for diverse subsequent chemical transformations. This makes it an attractive starting material for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the hydroxyethoxy side chain on the phenol ring influences the molecule's polarity, solubility, and potential for hydrogen bonding, properties that are critical in drug design and material science. The Williamson ether synthesis offers a classical and reliable method for the preparation of this and other ethers.[1][2][3]

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In the context of synthesizing this compound from resorcinol and ethylene carbonate, the key steps are as follows:

  • Deprotonation: A base is used to deprotonate one of the hydroxyl groups of resorcinol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the ethylene carbonate.

  • Ring Opening: This attack leads to the opening of the cyclic carbonate ring, forming an intermediate.

  • Protonation: Subsequent workup with an acid protonates the resulting alkoxide to yield the final this compound product.

It is crucial to employ a primary alkylating agent to favor the SN2 pathway and minimize competing elimination reactions.[2][4] Ethylene carbonate serves as an excellent and safer alternative to gaseous ethylene oxide for introducing the 2-hydroxyethyl group.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesPuritySupplier
ResorcinolC₆H₆O₂110.1111.01 g0.10>99%Sigma-Aldrich
Ethylene CarbonateC₃H₄O₃88.069.69 g0.11>99%Sigma-Aldrich
Potassium HydroxideKOH56.116.17 g0.11>85%Fisher Scientific
MethanolCH₃OH32.04100 mL-ACS GradeVWR
Deionized WaterH₂O18.02As needed---
Hydrochloric AcidHCl36.46As needed-2 M (aq)-
Ethyl AcetateC₄H₈O₂88.11As needed-ACS Grade-
Brine (sat. NaCl)NaCl(aq)-As needed---
Anhydrous MgSO₄MgSO₄120.37As needed---
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Reaction Workflow

Williamson_Ether_Synthesis cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack & Ring Opening cluster_step3 3. Protonation Resorcinol Resorcinol (m-Hydroxyphenol) Phenoxide Potassium Resorcinate (Phenoxide) Resorcinol->Phenoxide Base KOH KOH EC Ethylene Carbonate Intermediate Alkoxide Intermediate Phenoxide->Intermediate SN2 Attack Product This compound Intermediate->Product H+ Workup

Sources

Application Note: High-Purity Isolation of 3-(2-Hydroxyethoxy)phenol using Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 3-(2-Hydroxyethoxy)phenol from a crude reaction mixture using normal-phase column chromatography. Phenolic compounds, such as this compound, are pivotal intermediates in pharmaceutical synthesis. Their purification is often challenged by their polarity and potential for strong interaction with stationary phases, leading to issues like peak tailing. This guide explains the causal relationships behind experimental choices, from the selection of the stationary phase to the optimization of the mobile phase, ensuring a robust and reproducible purification process. The methodologies described herein are designed to be self-validating, providing researchers with the tools to achieve high-purity this compound.

Introduction: The Chromatographic Challenge

This compound is a bifunctional organic molecule containing both a phenolic hydroxyl group and a primary alcohol, imparting significant polarity to the structure. The purification of such polar aromatic compounds by column chromatography requires a careful balance of interactions between the analyte, the stationary phase, and the mobile phase to achieve effective separation from non-polar impurities and closely related polar byproducts.[1] Normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is a highly effective technique for this purpose.[2][3] The principle of separation is based on the differential adsorption of compounds to the stationary phase; more polar compounds interact more strongly and elute later than less polar compounds.[1]

This protocol will focus on the use of silica gel as the stationary phase, the most common adsorbent for normal-phase column chromatography due to its high surface area, affordability, and versatility.[4] We will detail the systematic approach to developing an optimal mobile phase system using Thin-Layer Chromatography (TLC) as a preliminary analytical tool, a crucial step for predicting the behavior of the compound on a column.[5]

Materials and Methods

Materials and Reagents
Material/ReagentGradeSupplierNotes
Crude this compoundSynthesis GradeIn-house or CommercialPurity and potential impurities should be assessed by TLC or HPLC.
Silica Gel60 Å, 230-400 meshStandard SupplierStandard grade for flash column chromatography.
HexaneHPLC GradeStandard SupplierNon-polar component of the mobile phase.
Ethyl AcetateHPLC GradeStandard SupplierPolar component of the mobile phase.
DichloromethaneHPLC GradeStandard SupplierAlternative solvent for mobile phase optimization.
MethanolHPLC GradeStandard SupplierUsed for column flushing and sample dissolution if necessary.
TLC PlatesSilica gel 60 F254Standard SupplierFor monitoring reaction progress and column fractions.
Glass Column-Standard SupplierSize dependent on the scale of purification.
Collection Tubes-Standard SupplierFor collecting fractions.
Safety Precautions
  • All handling of chemicals should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use. Dichloromethane is a suspected carcinogen and should be handled with extreme care.

Experimental Workflow: A Visual Guide

The overall workflow for the purification of this compound is depicted below. This systematic approach ensures a logical progression from initial analysis to the final isolation of the pure compound.

Purification_Workflow cluster_prep Preparation & Analysis cluster_column Column Chromatography cluster_post Analysis & Isolation TLC_Analysis 1. TLC Method Development Sample_Prep 2. Sample Preparation TLC_Analysis->Sample_Prep Optimal mobile phase determined Column_Packing 3. Column Packing Sample_Loading 4. Sample Loading Column_Packing->Sample_Loading Wet or dry packing Elution 5. Elution & Fraction Collection Sample_Loading->Elution Careful application of sample Fraction_Analysis 6. Fraction Analysis (TLC) Elution->Fraction_Analysis Systematic collection Pooling 7. Pooling Pure Fractions Fraction_Analysis->Pooling Identification of pure fractions Solvent_Removal 8. Solvent Removal Pooling->Solvent_Removal Combining fractions Final_Product Final_Product Solvent_Removal->Final_Product Pure this compound

Caption: Workflow for the purification of this compound.

Detailed Protocols

Step 1: Thin-Layer Chromatography (TLC) Method Development

Rationale: TLC is a rapid and inexpensive method to determine the optimal solvent system for separation before committing to a large-scale column chromatography.[5][6][7] The goal is to find a mobile phase composition that provides a good separation between the desired compound and its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4. A low Rf indicates strong adsorption to the stationary phase and potentially slow elution from the column, while a high Rf suggests weak adsorption and poor separation.

Protocol:

  • Prepare several developing chambers with different ratios of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate). Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and incrementally increase the polarity (e.g., 7:3, 1:1, 3:7 hexane:ethyl acetate).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the dissolved crude mixture onto separate TLC plates.[8]

  • Place each TLC plate in a different developing chamber and allow the solvent front to travel up the plate.[8]

  • Remove the plates and immediately mark the solvent front with a pencil.[9]

  • Visualize the spots under a UV lamp (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate or p-anisaldehyde stain for hydroxyl groups).[9][10]

  • Calculate the Rf value for each spot in each solvent system. The optimal mobile phase will show a clear separation between the spot corresponding to this compound and other components.

Expected Results: For a compound with the polarity of this compound, a mobile phase of 1:1 to 3:7 hexane:ethyl acetate is a good starting point. The target compound should appear as a distinct spot, well-separated from less polar impurities (higher Rf) and more polar impurities (lower Rf).

Step 2: Column Packing

Rationale: Proper packing of the column is critical to achieve a uniform stationary phase bed, which is essential for good separation.[4] An unevenly packed column will lead to band broadening and poor resolution. The "wet slurry" method is generally preferred as it minimizes the chances of air bubbles and channels forming within the stationary phase.[4] The amount of silica gel used should be 20 to 100 times the weight of the crude sample, depending on the difficulty of the separation.[4]

Protocol:

  • Select a glass column of appropriate size for the amount of crude material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[4]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

  • Carefully pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. Add more slurry as needed until the desired column height is reached.

  • Ensure a layer of solvent always remains above the silica bed to prevent it from running dry, which can cause cracking of the stationary phase.

  • Add a protective layer of sand on top of the packed silica gel.

Step 3: Sample Loading

Rationale: The sample should be loaded onto the column in a concentrated band to ensure that all the molecules start their journey through the column at the same time. A broad initial band will result in broad elution bands and poor separation.

Protocol:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

  • Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.[11]

  • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Drain the solvent until the sample has fully entered the sand layer.

  • Gently add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the stationary phase.

Step 4: Elution and Fraction Collection

Rationale: The elution process involves passing the mobile phase through the column to move the components of the mixture down the stationary phase at different rates.[5] A gradient elution, where the polarity of the mobile phase is gradually increased, can be advantageous for separating compounds with a wide range of polarities.[1][5] This allows for the efficient elution of both less polar and more polar compounds in a reasonable time frame.

Protocol:

  • Carefully fill the column with the initial mobile phase.

  • Begin eluting the column by opening the stopcock, collecting the eluent in numbered fractions.

  • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[11]

  • If using a gradient elution, gradually increase the proportion of the more polar solvent (e.g., ethyl acetate) in the mobile phase. This can be done in a stepwise or continuous manner.

  • Collect fractions of a consistent volume. The size of the fractions will depend on the column size and the expected separation.

Step 5: Fraction Analysis and Product Isolation

Rationale: Each collected fraction must be analyzed to determine its composition. TLC is the most common method for this analysis. Fractions containing the pure desired compound are then combined.

Protocol:

  • Spot every few fractions onto a TLC plate. It is also helpful to spot the original crude mixture as a reference.

  • Develop the TLC plate using the optimized mobile phase.

  • Visualize the spots under UV light and/or with a stain.

  • Identify the fractions that contain only the spot corresponding to this compound.

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

  • Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Compound does not elute Mobile phase is not polar enough.Increase the polarity of the mobile phase.
Poor separation Mobile phase is too polar; Column was packed improperly; Sample was loaded in too large a volume.Decrease the polarity of the mobile phase; Repack the column carefully; Load the sample in a more concentrated solution.
Streaking or tailing of spots on TLC Sample is too concentrated; Compound is acidic or basic.Dilute the sample; Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[10]
Cracked silica bed Column ran dry.Ensure a layer of solvent is always maintained above the silica gel.

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound using silica gel column chromatography. By systematically developing the mobile phase with TLC and adhering to proper column packing and elution techniques, researchers can achieve high purity of the target compound. The principles and methodologies described are broadly applicable to the purification of other polar organic molecules, empowering scientists in their synthetic and drug development endeavors.

References

  • Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • MDPI. (2020). Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography.
  • Wikipedia. (2023). Column chromatography.
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Columbia University. (n.d.). Column chromatography.
  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications.
  • ResearchGate. (2003). Optimization of a new mobile phase to know the complex and real polyphenolic composition: Towards a total phenolic index using high-performance liquid chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). B. Column Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of California, Davis. (2020). Thin Layer Chromatography (rev 3/2020). Retrieved from [Link]

  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 3-(2-hydroxyethoxy)- - Substance Details. Retrieved from [Link]

Sources

Application Notes and Protocols for the Quantification of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

This document provides a comprehensive guide to the analytical quantification of 3-(2-Hydroxyethoxy)phenol. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require robust and reliable analytical techniques for this compound. The protocols are grounded in established principles of analytical chemistry and are structured to ensure scientific integrity and validated outcomes. Full editorial control has been exercised to present this information in a logical and technically sound manner, moving from fundamental principles to detailed, step-by-step experimental protocols. The causality behind experimental choices is explained to provide a deeper understanding of the methods.

Introduction to this compound

This compound is a phenolic compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol [1]. Its structure consists of a phenol ring substituted with a hydroxyethoxy group at the meta position.

  • IUPAC Name: this compound[1]

  • CAS Number: 49650-88-6[1]

  • Molecular Formula: C8H10O3[1]

  • Molecular Weight: 154.17 g/mol [1]

Understanding the chemical properties of this compound is crucial for developing appropriate analytical methods. As a phenolic compound, it possesses a hydroxyl group attached to an aromatic ring, which imparts specific chemical reactivity and spectroscopic properties. The presence of the hydroxyethoxy side chain increases its polarity compared to phenol.

Analytical Methodologies for Quantification

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will detail three common and effective techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for the separation and quantification of non-volatile or thermally labile compounds like this compound.[2][3][4] Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is particularly well-suited for this analysis.

Principle of HPLC-UV

In this method, a liquid sample is injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the mobile and stationary phases. Compounds with higher polarity will elute earlier, while less polar compounds will be retained longer. A UV detector is used to measure the absorbance of the analyte at a specific wavelength as it elutes from the column. The concentration of the analyte is proportional to the peak area in the resulting chromatogram.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagent-grade phosphoric acid or acetic acid.

  • Volumetric flasks, pipettes, and autosampler vials.

2.2.2. Preparation of Solutions

  • Mobile Phase: A gradient mobile phase is often effective for separating phenolic compounds.[3] A typical mobile phase could consist of:

    • Solvent A: Water with 0.1% phosphoric acid (to suppress ionization of the phenolic hydroxyl group and ensure good peak shape).

    • Solvent B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For simple matrices, dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interferences.

2.2.3. HPLC Conditions

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient elution with Solvent A (0.1% H3PO4 in water) and Solvent B (Acetonitrile)
Gradient Program 0-5 min: 90% A, 10% B; 5-25 min: linear gradient to 50% A, 50% B; 25-30 min: hold at 50% A, 50% B; 30-35 min: return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 275 nm (Phenolic compounds typically show strong absorbance around 270-280 nm)[5]

2.2.4. Data Analysis and Quantification

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating the peak areas from the calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines)

To ensure the reliability of the HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by injecting a blank (matrix without analyte) and a spiked sample to show no interfering peaks at the retention time of this compound.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. Analyze a minimum of five concentrations across the desired range.

  • Accuracy: The closeness of the test results to the true value. This can be determined by spiking a known amount of the analyte into a blank matrix and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at the same concentration on the same day.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

Example Validation Data Summary:

Validation ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9950.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) ≤ 2.0%1.2%
LOD Signal-to-Noise ratio of 3:10.1 µg/mL
LOQ Signal-to-Noise ratio of 10:10.5 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to increase their volatility and improve chromatographic performance.[11][12]

Principle of GC-MS

In GC-MS, the sample is first vaporized and injected into a gas chromatograph. The components are separated as they pass through a capillary column coated with a stationary phase. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, and the resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification.

Experimental Protocol

2.5.1. Instrumentation and Materials

  • GC-MS system with a capillary column, autosampler, and mass selective detector.

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • This compound reference standard.

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • High-purity helium as the carrier gas.

  • Solvents such as ethyl acetate and pyridine.

2.5.2. Derivatization Procedure

  • Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2.5.3. GC-MS Conditions

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature of 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z

2.5.4. Data Analysis and Quantification

  • Identification: The derivatized this compound is identified by its retention time and its unique mass spectrum.

  • Quantification: For quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity.[12] A calibration curve is generated by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS Detection (SIM) Ionization->Detection Identification Identification Detection->Identification Quantification Quantification Detection->Quantification UVVis_Logic cluster_principle Beer-Lambert Law cluster_workflow Experimental Workflow Absorbance Absorbance (A) Concentration Concentration (c) Absorbance->Concentration is proportional to Determine_lambda_max Determine λmax Prepare_Standards Prepare Standards Determine_lambda_max->Prepare_Standards Measure_Absorbance Measure Absorbance Prepare_Standards->Measure_Absorbance Plot_Calibration_Curve Plot Calibration Curve Measure_Absorbance->Plot_Calibration_Curve Analyze_Sample Analyze Sample Plot_Calibration_Curve->Analyze_Sample

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the structural elucidation of 3-(2-Hydroxyethoxy)phenol using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It offers both a theoretical framework for spectral interpretation and practical, field-tested protocols for sample preparation and data acquisition. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who rely on NMR for unambiguous molecular characterization.

Introduction: The Significance of Structural Verification

This compound is a bifunctional organic molecule featuring a phenolic ring and a primary alcohol, linked by an ether bridge. Its structure makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and polymers. Given its multiple reactive sites, precise structural verification is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural analysis of organic compounds in solution. ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. Together, they offer a comprehensive and definitive "fingerprint" of the molecular architecture. This note explains the causality behind the observed spectral patterns, grounding the interpretation in the fundamental principles of chemical environment and spin-spin coupling.

Experimental Methodology

The acquisition of high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and appropriate spectrometer parameterization. The protocols described below are designed to be self-validating, minimizing artifacts and ensuring spectral integrity.

Protocol 1: NMR Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[1]

Materials:

  • This compound (5-25 mg for ¹H NMR, 10-100 mg for ¹³C NMR)[2][3]

  • High-quality 5 mm NMR tubes (e.g., Wilmad or Norell)[2]

  • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended for its ability to resolve hydroxyl proton signals.[4][5] Chloroform-d (CDCl₃) is an alternative, but hydroxyl peaks may be broad or exchange with trace water.

  • Glass Pasteur pipette with cotton wool plug

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] Gently swirl the vial to ensure the sample dissolves completely.

  • Filtration and Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small amount of cotton wool. This step filters out any suspended microparticles.[3]

  • Filling the NMR Tube: Carefully transfer the filtered solution into the NMR tube, ensuring a sample height of 4-5 cm.[2] This volume is optimal for detection by the spectrometer's receiver coils and facilitates proper magnetic field shimming.[6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

  • (Optional) D₂O Exchange: To confirm the identity of hydroxyl (-OH) protons, a "D₂O shake" can be performed. After acquiring an initial spectrum, add one drop of deuterium oxide (D₂O) to the tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH protons will disappear or significantly diminish, as the protons exchange with deuterium.[7]

cluster_prep Protocol 1: NMR Sample Preparation Workflow weigh 1. Weigh Sample (5-100 mg) dissolve 2. Dissolve in Vial (0.7 mL DMSO-d6) weigh->dissolve filter 3. Filter with Pipette dissolve->filter fill 4. Transfer to NMR Tube (4-5 cm height) filter->fill acquire 5. Acquire Spectra fill->acquire d2o 6. Optional D2O Shake acquire->d2o reacquire 7. Re-acquire 1H Spectrum d2o->reacquire

Structure of this compound
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show seven distinct signals. The use of DMSO-d₆ as a solvent is particularly advantageous as it forms hydrogen bonds with the hydroxyl protons, resulting in sharper signals that are less prone to rapid chemical exchange and have more consistent chemical shifts. [4][5]

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Coupling
H-phenolic (1-OH) ~9.2 broad s 1H Phenolic protons are acidic and deshielded. Appears as a broad singlet. Disappears upon D₂O exchange. [8][9]
H-alcoholic (8-OH) ~4.6 t, J ≈ 5.5 Hz 1H Alcoholic proton coupled to the adjacent CH₂ (H-8). Appears as a triplet. Disappears upon D₂O exchange. [4][7]
H-2 ~7.1 t, J ≈ 8.0 Hz 1H Coupled to H-4 and H-6 (ortho, J ≈ 8.0 Hz). Appears as a triplet of doublets, but may resolve as a triplet if J₂₄ ≈ J₂₆. [10]
H-6 ~6.5 ddd 1H Coupled to H-2 (ortho, J ≈ 8.0 Hz), H-5 (ortho, J ≈ 8.0 Hz) and H-4 (meta, J ≈ 2.0 Hz).
H-5 ~6.4 t, J ≈ 2.0 Hz 1H Coupled to H-4 and H-6 (meta, J ≈ 2.0 Hz). Appears as a triplet. [11]
H-4 ~6.3 ddd 1H Coupled to H-5 (ortho, J ≈ 8.0 Hz), H-2 (meta, J ≈ 2.0 Hz) and H-6 (para, J ≈ 0.5 Hz, often unresolved).
H-7 (-O-CH₂ -) ~4.0 t, J ≈ 4.5 Hz 2H Methylene protons adjacent to the aromatic ring and C-8. Deshielded by two oxygens. Coupled to H-8, appearing as a triplet.

| H-8 (-CH₂ -OH) | ~3.7 | t, J ≈ 4.5 Hz | 2H | Methylene protons adjacent to the alcohol and C-7. Coupled to H-7, appearing as a triplet. [12]|

Note on Aromatic Region: The aromatic protons (H-2, H-4, H-5, H-6) form a complex second-order spin system. The predicted shifts and multiplicities are first-order approximations. The actual spectrum will show four distinct, complex multiplets in the ~6.3-7.2 ppm range. [13]

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Due to the lack of symmetry, all eight carbon atoms in the molecule are chemically non-equivalent and will produce eight distinct signals in the proton-decoupled ¹³C NMR spectrum. [14]

Carbon Assignment Predicted δ (ppm) Rationale
C-1 ~158.5 Aromatic C-O (phenol). Highly deshielded by the directly attached electronegative oxygen. [8][15]
C-3 ~158.0 Aromatic C-O (ether). Also highly deshielded by the attached oxygen. [16]
C-5 ~129.8 Aromatic C-H. Standard chemical shift for an aromatic methine carbon.
C-2 ~107.0 Aromatic C-H. Ortho to an -OH group, shielded by its electron-donating effect.
C-6 ~105.5 Aromatic C-H. Ortho to an -OR group and para to -OH, shielded.
C-4 ~101.5 Aromatic C-H. Ortho to both -OH and -OR groups, most shielded aromatic carbon.
C-7 (-O-C H₂-) ~69.5 Aliphatic C-O. Deshielded by two neighboring oxygen atoms (phenolic and ether linkage). [17][18]

| C-8 (-C H₂-OH) | ~60.0 | Aliphatic C-O. Deshielded by the terminal hydroxyl group. [16][19]|

Conclusion

The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and integration values detailed in this note serve as a robust reference for researchers. By following the outlined protocols, scientists can generate high-fidelity spectral data, ensuring the chemical integrity of this valuable synthetic intermediate. For absolute confirmation of assignments, advanced 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) are recommended.

References

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FT-IR Spectroscopy of 3-(2-Hydroxyethoxy)phenol: A Detailed Guide to Functional Group Analysis and Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 3-(2-Hydroxyethoxy)phenol using Fourier-Transform Infrared (FT-IR) spectroscopy. We delve into the molecular structure of the compound to predict its spectral features, focusing on the characteristic vibrational modes of its phenol, primary alcohol, aromatic ether, and substituted benzene ring functionalities. A detailed, field-proven protocol for sample analysis using Attenuated Total Reflectance (ATR) FT-IR is presented, designed to ensure high-quality, reproducible data. This guide is intended for researchers, scientists, and professionals in drug development who utilize FT-IR for structural elucidation and chemical identification.

Introduction: The Molecule and the Method

This compound is a bifunctional organic molecule featuring both a phenolic and a primary alcohol hydroxyl group, linked by an ether bridge to a benzene ring. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceutical compounds and specialty polymers. The presence of multiple functional groups capable of hydrogen bonding imparts specific physicochemical properties to the molecule.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral fingerprint.[1] This allows for the rapid identification of functional groups, making FT-IR an indispensable tool for confirming molecular identity, assessing purity, and monitoring chemical reactions.[2][3] This note specifically focuses on an Attenuated Total Reflectance (ATR) sampling technique, which is ideal for analyzing viscous liquids or solids with minimal sample preparation.[1][2][4]

Structural Analysis and Predicted FT-IR Spectrum

The FT-IR spectrum of this compound is a superposition of the vibrational modes of its constituent parts. A thorough interpretation requires identifying the characteristic bands for each functional group.

  • Hydroxyl (-OH) Groups: The molecule has two distinct hydroxyl groups: a phenolic -OH directly attached to the aromatic ring and a primary alcohol -OH on the ethoxy side chain. Both groups are strong hydrogen bond donors and acceptors. This leads to a very intense and characteristically broad absorption band in the 3600-3200 cm⁻¹ region.[5][6][7][8] The broadness arises because hydrogen bonding creates a continuum of bond strengths, resulting in a smear of overlapping vibrational frequencies.[9]

  • Aromatic System: The benzene ring gives rise to several distinct absorptions.

    • C-H Stretch: Aromatic C-H stretching vibrations typically appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[5]

    • C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of medium to strong absorptions in the 1600-1440 cm⁻¹ region.[5][7]

  • Ether Linkage (C-O-C): The molecule contains an aromatic ether linkage (Ar-O-CH₂). Aromatic ethers are characterized by a strong, asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹.[10][11] This is often one of the most intense peaks in the fingerprint region.

  • Aliphatic Chain (-CH₂-CH₂-):

    • C-H Stretch: The aliphatic C-H stretching vibrations from the ethoxy group will appear as strong bands just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[12]

    • CH₂ Bending: Aliphatic CH₂ bending (scissoring) vibrations are expected around 1480-1450 cm⁻¹.

  • Carbon-Oxygen (C-O) Stretches: Distinguishing the C-O single bonds is key.

    • Phenolic C-O: The stretching vibration of the C-O bond in phenols is typically strong and found around 1220 cm⁻¹.[5][13] This may overlap with the aromatic ether stretch.

    • Primary Alcohol C-O: The C-O stretch for the primary alcohol is also strong and typically appears in the 1075-1000 cm⁻¹ range.[6][14][15]

Data Presentation: Summary of Expected Vibrational Bands

The following table summarizes the principal FT-IR absorption bands anticipated for this compound.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3600–3200O-H Stretch (Phenol & Alcohol)Strong, very broadBroadness is a hallmark of hydrogen bonding.[5][6][7]
3100–3000C-H Stretch (Aromatic)Medium, sharpCharacteristic of hydrogens on the benzene ring.[5]
2950–2850C-H Stretch (Aliphatic)StrongFrom the -CH₂- groups in the ethoxy chain.[12]
1600–1440C=C Stretch (Aromatic Ring)Medium to StrongOften appears as multiple sharp peaks.[5][7]
~1450C-H Bend (Aliphatic -CH₂-)MediumAliphatic scissoring vibration.
1300–1200C-O-C Stretch (Aromatic Ether)StrongAsymmetric stretch, a very prominent feature.[10]
~1220C-O Stretch (Phenol)StrongMay overlap with the ether C-O-C stretch.[5][13]
1075–1000C-O Stretch (Primary Alcohol)StrongA key indicator of the primary alcohol group.[6][14]
900-650C-H Bend (Aromatic, out-of-plane)Medium to StrongCan provide information on ring substitution patterns.[5]

Experimental Protocol: ATR-FT-IR Analysis

This protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of this compound using an ATR accessory. The ATR technique is highly recommended as it requires no sample dilution or preparation (like KBr pellets) and is ideal for viscous or solid samples.[3][4][16]

  • FT-IR Spectrometer (e.g., equipped with a DTGS detector).

  • ATR Accessory with a high-refractive-index crystal (a single-reflection diamond ATR is robust and versatile).[4]

  • Sample of this compound.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free laboratory wipes.

FTIR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Analysis Clean_Crystal Clean ATR Crystal (e.g., with Isopropanol) Dry_Crystal Dry Crystal Thoroughly Clean_Crystal->Dry_Crystal Background Collect Background Spectrum (Clean, empty crystal) Dry_Crystal->Background Apply_Sample Apply Small Sample (Ensure good contact) Background->Apply_Sample Sample_Scan Collect Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res, 32 scans) Apply_Sample->Sample_Scan Process Process Spectrum (Baseline Correction, if needed) Sample_Scan->Process Interpret Interpret Spectrum (Identify key functional groups) Process->Interpret Report Report Findings Interpret->Report

Caption: Workflow for ATR-FT-IR analysis of this compound.

  • System Preparation:

    • Ensure the FT-IR spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

    • Causality: A stable instrument source and detector are critical for a low-noise spectrum and a flat baseline.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is completely dry.

    • Trustworthiness: This step is paramount. Any residue from previous samples or cleaning solvents will appear in your spectrum, leading to inaccurate data.[4]

  • Background Spectrum Acquisition:

    • With the clean, dry, and empty ATR crystal in position, collect a background spectrum. This scan measures the ambient environment (e.g., H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum.[1]

    • Typical Parameters: Scan range 4000–400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans.

    • Causality: The background scan ensures that the final spectrum contains only absorption information from the sample itself.

  • Sample Application:

    • Place a small amount of this compound directly onto the center of the ATR crystal. If it is a solid, use the ATR's pressure clamp to ensure firm, even contact between the sample and the crystal.

    • Expertise: Only a very thin layer of the sample interacts with the IR beam's evanescent wave.[3] Good contact is essential for a strong signal; however, excessive pressure can damage the crystal or distort the spectrum.[17]

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, collect the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance (or % transmittance) spectrum.

    • Causality: Averaging multiple scans (e.g., 16 or 32) significantly improves the signal-to-noise ratio, making weaker peaks more discernible.[4]

  • Final Cleaning:

    • After analysis, carefully remove the sample from the ATR crystal. Clean the crystal thoroughly as described in step 2 to prepare the instrument for the next user.

Conclusion

The FT-IR spectrum of this compound provides a rich set of absorption bands that serve as a reliable fingerprint for its structural identification. The most prominent features are the extremely broad O-H stretch from its two hydroxyl groups, strong C-H stretches from both aromatic and aliphatic components, and a series of strong, characteristic C-O and C-O-C stretching vibrations in the fingerprint region. By following the detailed ATR-FT-IR protocol provided, researchers can confidently obtain high-quality spectra for unambiguous characterization of this important molecule, ensuring scientific integrity and reproducibility in their work.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]

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  • Gondek, K., Mierzwa-Hersztek, M., Kopeć, M., & Zdaniewicz, M. (2019). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS*. Journal of Elementology. Retrieved from [Link]

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  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

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  • Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]

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  • MDPI. (2023, April 21). FTIR Analysis of the Functional Group Composition of Coal Tar Residue Extracts and Extractive Residues. Retrieved from [Link]

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Application Note: Mass Spectrometry Fragmentation Analysis of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of 3-(2-Hydroxyethoxy)phenol, a molecule of interest in pharmaceutical and material science research. Understanding the fragmentation behavior of this bifunctional molecule, which incorporates phenolic, ether, and primary alcohol moieties, is critical for its unambiguous identification and structural elucidation in complex matrices. This document outlines the theoretical basis for its fragmentation pathways under common ionization techniques, presents a detailed experimental protocol for its analysis, and offers insights for data interpretation. The methodologies described herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of small molecules.

Introduction

This compound (C₈H₁₀O₃, MW: 154.16 g/mol ) is a small organic molecule featuring a phenol, an aliphatic ether, and a primary alcohol functional group.[1] The presence of these distinct chemical features results in a characteristic and predictable fragmentation pattern in mass spectrometry, which can be leveraged for its identification and quantification. Mass spectrometry is a powerful analytical technique used extensively in drug discovery and development for its high sensitivity and specificity.[2][3] This note will focus on the fragmentation behavior of this compound under both electron ionization (EI) and electrospray ionization (ESI), two of the most common ionization methods for small molecules.[3]

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions and neutral losses. For this compound, we can anticipate fragmentation pathways characteristic of its constituent functional groups:

  • Phenolic Moiety: Aromatic systems like phenol tend to form stable molecular ions.[4][5] Common fragmentations include the loss of carbon monoxide (CO) and cleavage of the bond between the aromatic ring and the substituent.[5][6]

  • Ether Linkage: Ethers typically undergo α-cleavage, which is the cleavage of the C-C bond adjacent to the oxygen atom.[4][7] Aromatic ethers, in particular, show prominent molecular ions and can cleave at the β-bond relative to the aromatic ring.[4]

  • Alcohol Group: Primary alcohols are known to undergo α-cleavage and dehydration, resulting in the loss of a water molecule (M-18).[8][9][10][11]

By synthesizing these known fragmentation behaviors, we can predict a detailed fragmentation pattern for this compound.

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the removal of an electron to form the molecular ion [M]•+ at m/z 154. The proposed fragmentation scheme is depicted below, followed by a detailed explanation of the major fragment ions.

Visualization of the Fragmentation Pathway

Fragmentation_Pathway M [M]•+ m/z 154 F1 m/z 123 M->F1 -CH₂OH F2 m/z 110 M->F2 -C₂H₄O F6 m/z 45 M->F6 -C₇H₇O₂• F3 m/z 109 F2->F3 -H• F4 m/z 81 F3->F4 -CO F5 m/z 65 F4->F5 -O

Caption: Proposed EI fragmentation pathway of this compound.

Interpretation of Key Fragment Ions
m/z Proposed Structure/Formula Formation Pathway Supporting Rationale
154 [C₈H₁₀O₃]•+Molecular IonThe intact molecule after ionization. Aromatic compounds often show a distinct molecular ion peak.[4][5]
123 [C₇H₇O₂]•+Loss of CH₂OH (31 Da)α-cleavage at the primary alcohol, leading to the loss of a hydroxymethyl radical. This is a common fragmentation for primary alcohols.[8][9]
110 [C₆H₆O₂]•+Cleavage of the ether bond with hydrogen rearrangementBenzylic cleavage with rearrangement can lead to the formation of a dihydroxybenzene radical cation. An isomer of the target molecule, 2-(2-Hydroxyethoxy)phenol, shows a prominent peak at m/z 110.[12]
109 [C₆H₅O₂]+Loss of a hydrogen radical from the m/z 110 fragmentSubsequent loss of a hydrogen atom to form a more stable cation.
81 [C₅H₅O]+Loss of CO (28 Da) from m/z 109A characteristic fragmentation of phenolic compounds is the loss of carbon monoxide from the aromatic ring.[5][6]
65 [C₅H₅]+Loss of an oxygen atom from m/z 81Further fragmentation of the ring structure. Loss of the hydroxyl radical from a phenol-like fragment can also lead to this ion.[6]
45 [C₂H₅O]+Cleavage of the ether bondα-cleavage at the ether linkage, leading to the formation of a stable oxonium ion. This is a characteristic fragment for ethoxy groups.[7][8]

Experimental Protocol: Mass Spectrometric Analysis

This section outlines a general protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with an Electrospray Ionization (ESI) source, a common setup for the analysis of polar small molecules in pharmaceutical and biological matrices.[13][14]

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to prepare working standards in the range of 1 ng/mL to 1 µg/mL.

  • Matrix Samples: For analysis in complex matrices (e.g., plasma, urine), perform a suitable extraction such as protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences.[15]

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating this polar analyte.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

  • Ionization Mode: ESI in both positive and negative modes should be evaluated to determine the optimal ionization efficiency. Phenolic compounds often ionize well in negative mode.[13][16][17]

  • Source Parameters:

    • Capillary Voltage: 3-4 kV

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-450 °C

    • Nebulizer Gas (N₂): 3-5 bar

    • Drying Gas (N₂): 8-12 L/min

  • MS/MS Analysis:

    • Select the precursor ion ([M+H]⁺ or [M-H]⁻) in the first quadrupole.

    • Apply a range of collision energies (e.g., 10-40 eV) in the collision cell (with argon as the collision gas) to induce fragmentation.

    • Scan for product ions in the third quadrupole to generate the MS/MS spectrum.

Data Acquisition and Processing
  • Acquire full scan MS data to identify the precursor ion of this compound.

  • Perform product ion scans on the selected precursor to obtain the MS/MS fragmentation pattern.

  • Process the data using the instrument's software to identify and integrate peaks.

  • Compare the experimentally obtained fragmentation pattern with the predicted pattern to confirm the identity of the compound.

Workflow for Structural Confirmation

Workflow A Sample Preparation (Standard or Extracted Sample) B LC Separation (Reverse-Phase C18) A->B C ESI Ionization (Positive and Negative Mode) B->C D Full Scan MS (Identify Precursor Ion) C->D E Tandem MS (MS/MS) (Fragment Precursor Ion) D->E F Data Analysis (Compare with Predicted Fragmentation) E->F G Structural Confirmation F->G

Caption: Experimental workflow for the structural confirmation of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by a combination of pathways typical for phenols, ethers, and alcohols. The key fragmentation events include the loss of the hydroxymethyl group, cleavage of the ether linkage, and loss of carbon monoxide from the aromatic ring. By utilizing the detailed protocol provided in this application note, researchers can confidently identify and structurally characterize this compound in various samples. The predictive framework for fragmentation serves as a valuable tool for interpreting mass spectral data and enhances the reliability of analytical results in research and development settings.

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  • Bartmess, J. E. (2023). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Journal of the American Society for Mass Spectrometry, 34(12), 2735-2742. Retrieved from [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Mass spectrometry reviews, 38(1), 3-23. Retrieved from [Link]

  • Le, T. H., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid communications in mass spectrometry : RCM, 28(9), 1004-1010. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(6), 4647-4677. Retrieved from [Link]

  • Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(129), 106809-106834. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Phenol, 3-(2-hydroxyethoxy)-. Substance Details - SRS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethoxy)phenol. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(2-hydroxyethoxy)phenol (C8H10O3). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

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Using 3-(2-Hydroxyethoxy)phenol as a monomer in polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Utilization of 3-(2-Hydroxyethoxy)phenol as a Versatile Monomer in Advanced Polymer Synthesis

Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Section 1: Monomer Overview and Strategic Importance

This compound is a bifunctional monomer possessing significant potential for creating novel polymers with tailored properties. Its unique structure, featuring both a phenolic (aromatic) hydroxyl group and a primary aliphatic hydroxyl group, offers differential reactivity that can be strategically exploited. The presence of an ether linkage within its backbone pre-disposes it to applications requiring flexibility and chemical stability, while the aromatic ring provides rigidity and a site for further functionalization.

This guide provides a comprehensive overview of the polymerization strategies for this compound, detailed experimental protocols for its conversion into polyethers and polyesters, and robust methods for polymer characterization. The resulting polymers are promising candidates for advanced applications, including drug delivery systems, high-performance coatings, and thermoset resins.

Monomer Properties and Safety Profile

Before commencing any experimental work, it is critical to understand the monomer's properties and adhere to strict safety protocols. Phenolic compounds, as a class, require careful handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 93781-59-0
Molecular Formula C₈H₁₀O₃
Molecular Weight 154.16 g/mol
Appearance (Varies; typically a solid)
Solubility Soluble in many organic solvents (e.g., THF, DMF, DMSO)
Critical Safety and Handling Procedures

Handling this compound requires adherence to safety measures typical for phenolic compounds.[1][2][3]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).[2][4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Storage: Store the monomer in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and strong oxidizing agents.[2][3] The material should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.

  • Handling: Avoid generating dust.[1] Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling.[4]

  • Emergency Procedures:

    • Skin Contact: Phenol and its derivatives can cause severe skin burns.[1] Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing.[1][2][4] Seek immediate medical attention.[2]

    • Eye Contact: May cause serious eye damage. Immediately flush eyes with water for at least 15 minutes, lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.[2]

    • Ingestion/Inhalation: Toxic if swallowed or inhaled.[1] Move the individual to fresh air. If swallowed, rinse the mouth with water but do NOT induce vomiting.[4] Call a poison center or doctor immediately.

Section 2: Polymerization Strategies and Mechanisms

The dual hydroxyl functionality of this compound allows for several polymerization pathways. The choice of strategy depends on the desired polymer backbone and properties.

Strategy A: Polyetherification via Self-Condensation

This strategy leverages both hydroxyl groups in a step-growth polycondensation reaction to form a polyether. Typically, this requires acid catalysis and heat to drive the dehydration reaction, where water is removed as a byproduct.[5] This method produces a flexible polymer backbone containing aromatic side chains.

G monomer n this compound catalyst H+ Catalyst Heat (-H₂O) monomer->catalyst Polycondensation polymer Polyether (Ar-O-CH₂CH₂-O-)n catalyst->polymer G monomer n this compound base Base (e.g., Et₃N) (-HCl) monomer->base Polycondensation comonomer n Diacyl Chloride (e.g., Adipoyl Chloride) comonomer->base Polycondensation polyester Polyester base->polyester

Caption: Polyesterification using a diacyl chloride co-monomer.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with integrated characterization steps to confirm reaction success.

Protocol 1: Synthesis of a Polyether via Acid-Catalyzed Polycondensation

This protocol describes the synthesis of a polyether from this compound using a Brønsted acid catalyst, a method adapted from general procedures for polyether synthesis. [5][6] Materials and Equipment:

  • This compound (monomer)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic water removal)

  • Methanol (for precipitation)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, condenser, and nitrogen inlet/outlet.

  • Heating mantle with temperature controller.

Workflow Diagram:

G A 1. Assemble & Purge Reactor B 2. Charge Monomer, Solvent, Catalyst A->B C 3. Heat to Reflux (Azeotropic Water Removal) B->C D 4. Monitor Reaction (e.g., by water collection) C->D E 5. Cool & Concentrate Solution D->E F 6. Precipitate Polymer in Methanol E->F G 7. Filter & Wash Polymer F->G H 8. Dry Under Vacuum G->H I 9. Characterize Product H->I

Caption: Workflow for polyether synthesis.

Step-by-Step Procedure:

  • Reactor Setup: Assemble the glassware and ensure all joints are properly sealed. Purge the entire system with dry nitrogen for 20-30 minutes.

  • Charging Reagents: To the flask, add this compound (e.g., 10.0 g), p-toluenesulfonic acid (e.g., 0.1-0.5 mol% relative to monomer), and toluene (sufficient to suspend the reactants).

  • Polymerization: Begin stirring and gently heat the mixture to reflux. Water produced during the condensation will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction until no more water is collected in the trap (typically several hours to days). The viscosity of the solution will noticeably increase.

  • Work-up: Cool the reaction mixture to room temperature. If the polymer is soluble, concentrate the solution using a rotary evaporator to remove most of the toluene.

  • Purification: Slowly pour the viscous polymer solution into a beaker containing a large excess of cold, stirring methanol. The polymer should precipitate as a solid.

  • Isolation: Collect the precipitated polymer by vacuum filtration. Wash the solid polymer with fresh methanol to remove unreacted monomer and catalyst.

  • Drying: Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Proceed with characterization as described in Section 4.

Protocol 2: Synthesis of a Polyester with Adipoyl Chloride

This protocol details a solution polymerization method to create a polyester, a common technique for forming condensation polymers. [7] Materials and Equipment:

  • This compound (monomer)

  • Adipoyl chloride (co-monomer)

  • Triethylamine (Et₃N, acid scavenger)

  • Anhydrous Tetrahydrofuran (THF, solvent)

  • Methanol (for precipitation)

  • Two-neck round-bottom flask, pressure-equalizing dropping funnel, magnetic stirrer, and nitrogen inlet.

Workflow Diagram:

G A 1. Dissolve Monomer & Base in THF B 2. Cool Reaction to 0°C A->B C 3. Slow, Dropwise Addition of Adipoyl Chloride in THF B->C D 4. React at 0°C, then Warm to RT C->D E 5. Filter Triethylamine-HCl Salt D->E F 6. Precipitate Polymer in Methanol E->F G 7. Filter & Wash Polymer F->G H 8. Dry Under Vacuum G->H I 9. Characterize Product H->I

Caption: Workflow for polyester synthesis.

Step-by-Step Procedure:

  • Reactor Setup: Under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous THF in the flask.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Co-monomer Addition: Dissolve adipoyl chloride (1.0 eq) in anhydrous THF in the dropping funnel. Add the adipoyl chloride solution dropwise to the stirred monomer solution over 30-60 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature overnight.

  • Salt Removal: Remove the triethylammonium chloride salt by vacuum filtration, washing the salt with a small amount of THF.

  • Purification: Combine the filtrate and washings. Concentrate the solution via rotary evaporation, then precipitate the polymer by adding the solution dropwise into an excess of cold methanol.

  • Isolation: Collect the polymer by vacuum filtration and wash with fresh methanol.

  • Drying: Dry the purified polyester in a vacuum oven at 40-50 °C to a constant weight.

  • Characterization: Proceed with characterization as described in Section 4.

Section 4: Polymer Characterization

Thorough characterization is essential to confirm the polymer structure, determine its molecular weight, and assess its thermal properties. This validates the success of the synthesis and provides crucial data for application development.

Characterization Workflow:

G Start Purified Polymer Sample NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR GPC Gel Permeation Chromatography (GPC/SEC) Start->GPC DSC Differential Scanning Calorimetry (DSC) Start->DSC TGA Thermogravimetric Analysis (TGA) Start->TGA

Caption: Standard workflow for polymer characterization.

Table 2: Key Characterization Techniques

TechniquePurposeExpected Outcome / Information Gained
¹H and ¹³C NMR Confirm polymer structure and purity. [8]Disappearance of monomer-specific peaks. Appearance of new signals corresponding to the polymer backbone (e.g., new ether or ester linkages). Integration can confirm structural integrity.
FTIR Spectroscopy Identify functional groups and confirm reaction.For polyethers: Broadening of the O-H stretch (~3400 cm⁻¹) and appearance of a strong C-O-C ether stretch (~1100-1250 cm⁻¹). For polyesters: Appearance of a strong C=O ester stretch (~1735 cm⁻¹).
GPC / SEC Determine molecular weight (Mn, Mw) and polydispersity index (PDI). [9][10]Provides a distribution of polymer chain sizes. A monomodal peak indicates successful polymerization. PDI gives an indication of the polymerization control.
DSC Measure thermal transitions (e.g., glass transition temperature, Tg).Determines the temperature at which the polymer transitions from a glassy to a rubbery state. This is a critical parameter for material application.
TGA Assess thermal stability and degradation temperature.Provides the temperature at which the polymer begins to decompose, indicating its upper service temperature limit.

Section 5: Potential Applications and Future Outlook

The polymers derived from this compound are not commodity plastics but specialty materials whose properties make them suitable for high-value applications. [11][12]

  • Biomedical and Drug Delivery: The polyether backbone imparts hydrophilicity and flexibility, making these polymers candidates for hydrogel formation or as components in drug delivery systems. [8][13]The phenolic side chain can be used as a handle for conjugating drugs or targeting ligands.

  • Coatings and Adhesives: Polymers with phenolic groups are known for their excellent adhesive properties and thermal stability. [11]These materials could be formulated into specialty coatings or adhesives.

  • Thermoset Resins: The phenolic hydroxyl group can be a site for cross-linking reactions (e.g., with formaldehyde or epoxides), allowing the synthesized thermoplastic polymers to be cured into rigid, durable thermoset networks. [14] The versatility of this compound as a monomer provides a rich platform for creating a diverse library of functional polymers. Future work could explore copolymerization with other monomers to further refine properties such as solubility, thermal characteristics, and biodegradability.

References

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  • METHOD FOR THE SYNTHESIS OF POLYETHERS. (2019). European Patent Office. EP 3792296 A2.
  • Characteristics, Applications and Properties of Polymers. (n.d.). ResearchGate.
  • Phenol | Office of Environmental Health and Safety. (n.d.). Princeton EHS.
  • Method for the synthesis of polyethers. (n.d.). Google Patents. EP3792296A2.
  • STUDY ON SYNTHESIS OF POLYETHER POLYOLS. (n.d.). Source not specified.
  • Phenol - Safety Data Sheet. (n.d.). Carl ROTH.
  • Efficient Processing of Data for Polymer Analysis Using Empower 3 Software with GPC Option. (2013). Waters Corporation.
  • Process for producing polycondensation product. (n.d.). Google Patents. US9018337B2.
  • Multi-functional syringol based epoxides and properties of their thermoset polymers. (n.d.). Source not specified.
  • GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. (2025). MINAR International Journal of Applied Sciences and Technology.
  • Efficient synthesis of polyether polyols in simple microreactors. (n.d.). RSC Publishing.
  • Meeting the Analytical Challenges of Modern Polymer Chemistry. (n.d.). American Chemical Society.
  • Green synthesis of soluble polyphenol: Oxidative polymerization of phenol in water. (2008). Source not specified.
  • Process for the preparation of polyether-ester polyols. (n.d.). Google Patents. US4535178A.
  • Ring-opening polymerization of lactide with group 3 metal complexes supported by dianionic alkoxy-amino-bisphenolate ligands: combining high activity, productivity, and selectivity. (2005). PubMed. Chemistry.
  • Polycondensation – Knowledge and References. (n.d.). Taylor & Francis.
  • Characterization of polymeric materials and their degradation products. (2020). International Journal of New Chemistry.
  • Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (n.d.). MDPI.
  • A comparison of the cationic ring-opening polymerizations of 3-oxetanol and glycidol. (2025). Source not specified.
  • Ring-Opening Polymerization of 3,6-Dimethyl-2,5-Morpholinedione with Discrete Amino-Alkoxy-Bis(phenolate) Yttrium Initiators: Mechanistic Insight. (2025). ResearchGate.
  • Styrenated phenol ethoxylates in emulsion polymerization. (n.d.). Google Patents. US9023943B2.
  • Aromatic polycondensation polymer compositions exhibiting enhanced strength properties. (n.d.). Google Patents. WO2004018542A2.
  • Applications of plant phenol-based polymers. (n.d.). OUCI.
  • Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. (n.d.). MDPI.

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3-(2-Hydroxyethoxy)phenol: A Versatile Bifunctional Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(2-Hydroxyethoxy)phenol, a seemingly simple aromatic compound, emerges as a highly valuable and versatile scaffold for researchers, medicinal chemists, and professionals in drug development. Its unique bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a primary aliphatic hydroxyl group, coupled with an activated aromatic ring, opens a gateway to a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic operations.

The inherent reactivity of its distinct functional groups allows for selective modifications, making it an ideal starting material for the synthesis of a wide range of derivatives. These derivatives have potential applications in various fields, including the development of novel pharmaceutical agents, agrochemicals, and advanced materials. Phenolic compounds, in general, are crucial intermediates in the synthesis of numerous bioactive molecules and drugs[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundEPA[2]
CAS Number 49650-88-6Sigma-Aldrich[1]
Molecular Formula C₈H₁₀O₃EPA[2]
Molecular Weight 154.17 g/mol EPA[2]
Appearance (Typically a solid or oil)-
Storage Temperature 2-8 °CSigma-Aldrich[1]

Strategic Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the differential reactivity of its two hydroxyl groups and the susceptibility of the aromatic ring to electrophilic attack. This allows for a modular approach to the synthesis of complex target molecules.

G cluster_0 This compound cluster_1 Reaction Sites cluster_2 Key Transformations A This compound B Phenolic -OH (More Acidic) A->B pKa difference C Aliphatic -OH (Less Acidic) A->C pKa difference D Aromatic Ring (Activated) A->D Electron-donating groups E Williamson Ether Synthesis B->E Selective Alkylation/Arylation F Fischer Esterification B->F Acylation C->E Alkylation C->F Selective Acylation G Electrophilic Aromatic Substitution D->G Halogenation, Nitration, etc. G cluster_reactions Synthetic Transformations cluster_products Derivative Classes start This compound williamson Williamson Ether Synthesis (Selective O-Alkylation) start->williamson Alkyl Halide, Base esterification Fischer Esterification (Selective O-Acylation) start->esterification Acyl Halide/Anhydride, Base bromination Electrophilic Substitution (Bromination) start->bromination NBS ether_deriv Aryl-Alkyl Ethers williamson->ether_deriv ester_deriv Phenolic Esters esterification->ester_deriv bromo_deriv Brominated Phenols bromination->bromo_deriv

Sources

Application Note & Protocols: A Comprehensive Guide to the In Vitro Antioxidant Profiling of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for characterizing the antioxidant properties of 3-(2-Hydroxyethoxy)phenol, a phenolic compound with therapeutic and research potential. Recognizing that a single assay is insufficient to capture the multifaceted nature of antioxidant activity, we present a multi-tiered strategy employing a battery of robust in vitro assays. This document details the scientific rationale and step-by-step protocols for key chemical-based assays (DPPH, ABTS, FRAP) and a biologically relevant cell-based method (Cellular Antioxidant Activity, CAA). By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide is designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate the antioxidant potential of novel phenolic compounds.

Scientific Premise: The Antioxidant Potential of Phenolic Structures

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals. Phenolic compounds are a major class of antioxidants, acting primarily through two mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group donates its hydrogen atom to a free radical, thereby quenching it. The resulting phenolic radical is stabilized by resonance.[1]

  • Single Electron Transfer (SET): A single electron is transferred from the phenolic compound to the free radical, deactivating it.[2]

The compound of interest, this compound, possesses a core phenolic structure. The presence of the hydroxyl group directly attached to the aromatic ring is the primary structural motif responsible for the antioxidant activity observed in many phenols.[3][4] Therefore, it is scientifically sound to hypothesize that this molecule will exhibit significant antioxidant properties. This guide outlines the necessary protocols to test this hypothesis quantitatively.

A Multi-Assay Strategy for Comprehensive Profiling

No single assay can fully capture the antioxidant profile of a compound. A combination of methods is essential to understand its mechanism and potential efficacy. Our proposed workflow progresses from fundamental chemical reactivity to a more complex cellular environment.

G cluster_1 Tier 2: Biological Efficacy DPPH DPPH Assay (Radical Scavenging - HAT/SET) CAA Cellular Antioxidant Activity (CAA) Assay (Intracellular Activity & Bioavailability) DPPH->CAA Informs ABTS ABTS Assay (Radical Scavenging - SET) ABTS->CAA FRAP FRAP Assay (Reducing Power - SET) FRAP->CAA

Figure 1: A tiered approach for antioxidant profiling.

Tier 1 Protocols: Chemical-Based Assays

These assays are rapid, cost-effective methods to determine the direct chemical reactivity of this compound with stable radicals or its ability to reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the compound.[5][6]

G cluster_workflow DPPH Assay Workflow prep Prepare DPPH Solution & Test Compound Dilutions mix Mix DPPH Solution with Test Compound or Standard prep->mix incubate Incubate in Dark (30 min at 25°C) mix->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC50 Value read->calc

Figure 2: Workflow for the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be freshly prepared and kept in an amber bottle.

    • Test Compound Stock (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol.

    • Serial Dilutions: Prepare a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) from the stock solution using methanol.

    • Positive Control: Prepare a similar dilution series of a known antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.[7]

    • Add 100 µL of each test compound dilution, positive control dilution, or methanol (for the blank control) to the respective wells.

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature (25°C) for 30 minutes.[7]

  • Data Collection:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[5]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.[5]

    • Plot % Inhibition versus concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves generating the ABTS radical cation (ABTS•+), a blue-green chromophore, by reacting ABTS with a strong oxidizing agent like potassium persulfate. Antioxidants present in the sample reduce the ABTS•+, causing the solution's color to fade. The extent of decolorization is proportional to the antioxidant's concentration and is typically measured against a known standard, Trolox.[8]

G cluster_workflow ABTS Assay Workflow prep_abts Generate ABTS•+ Radical (ABTS + K2S2O8, incubate 12-16h) adjust Dilute ABTS•+ Solution to Absorbance of ~0.7 prep_abts->adjust mix Add Test Compound or Trolox Standard to ABTS•+ Solution adjust->mix incubate Incubate (e.g., 5 min) mix->incubate read Measure Absorbance at 734 nm incubate->read calc Calculate TEAC Value read->calc

Figure 3: Workflow for the ABTS radical cation decolorization assay.

Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[8]

    • Adjusted ABTS•+ Solution: Before use, dilute the working solution with ethanol or water to an absorbance of 0.70 (± 0.02) at 734 nm.[9]

    • Trolox Standard Solutions: Prepare a series of Trolox standards (e.g., 100 to 800 µM) in the appropriate solvent.[10]

  • Assay Procedure (96-well plate format):

    • Add 200 µL of the adjusted ABTS•+ solution to each well.

    • Add 5-10 µL of the test compound dilutions or Trolox standards to the respective wells.[9]

    • Mix and incubate at room temperature for 5-6 minutes.[9]

  • Data Collection:

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Plot a calibration curve of % inhibition versus Trolox concentration.

    • Express the antioxidant capacity of this compound as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay does not measure radical scavenging but rather the reducing power of an antioxidant. At a low pH, antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form. The change in absorbance at 593 nm is proportional to the total reducing power of the sample.[11]

G cluster_workflow FRAP Assay Workflow prep_frap Prepare fresh FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) warm Warm Reagent to 37°C prep_frap->warm mix Add Test Compound or Fe(II) Standard to FRAP Reagent warm->mix incubate Incubate at 37°C (e.g., 4-10 min) mix->incubate read Measure Absorbance at 593 nm incubate->read calc Calculate Ferrous Equivalents read->calc

Figure 4: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 1.6 g sodium acetate and 8 mL acetic acid in 500 mL deionized water.

    • TPTZ Solution (10 mM): 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Prepare fresh by mixing Acetate Buffer, TPTZ Solution, and FeCl₃ Solution in a 10:1:1 ratio. Warm this reagent to 37°C before use.[12]

    • Ferrous Sulfate (FeSO₄) Standard: Prepare a standard curve using FeSO₄ (e.g., 100 to 1000 µM).

  • Assay Procedure:

    • Add 150 µL of the pre-warmed FRAP reagent to each well.[12]

    • Add 20 µL of the test compound, standard, or blank (solvent) to the wells.[12]

    • Mix and incubate at 37°C for a precise time, typically 4 to 10 minutes.[12][13]

  • Data Collection:

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the sample from the standard curve and express it as µM Fe(II) equivalents.

Tier 2 Protocol: Cell-Based Assay

4.1. Cellular Antioxidant Activity (CAA) Assay

Rationale & Principle: Chemical assays, while valuable, do not account for biological factors like cell uptake, distribution, and metabolism. The CAA assay measures the antioxidant activity of a compound within a cellular environment.[14][15] It uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will enter the cell and quench these ROS, thereby inhibiting the formation of DCF and reducing fluorescence.[16][17]

G cluster_workflow CAA Assay Workflow seed Seed Adherent Cells (e.g., HepG2) in 96-well Plate grow Culture to Confluence seed->grow load Wash & Load Cells with DCFH-DA Probe grow->load treat Treat Cells with Test Compound or Quercetin Standard load->treat induce Induce Oxidative Stress with Free Radical Initiator treat->induce read Kinetic Fluorescence Reading (Ex: 485nm, Em: 538nm) induce->read calc Calculate CAA Value read->calc

Figure 5: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HepG2 human liver cells) in a 96-well, black, clear-bottom microplate.

    • Culture until cells reach 90-100% confluence.[18]

  • Assay Procedure:

    • Gently wash the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 50 µL of DCFH-DA probe solution (e.g., 25 µM in culture media) to each well.[14][15]

    • Add 50 µL of the test compound or a standard antioxidant like Quercetin at various concentrations to the wells. Incubate at 37°C for 60 minutes.[14][15]

    • Wash the cells three times with DPBS to remove excess probe and compound.[14]

    • Add 100 µL of a free radical initiator (e.g., 600 µM AAPH) to all wells to induce oxidative stress.[15]

  • Data Collection:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Perform a kinetic read for 60 minutes (reading every 5 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~538 nm.[15][18]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence kinetic plots for both control and treated wells.

    • Calculate the CAA value using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

    • Results are often expressed as Quercetin Equivalents (QE) by comparing the sample's activity to a Quercetin standard curve.

Data Interpretation and Summary

The results from these assays should be compiled to form a complete antioxidant profile for this compound.

Table 1: Hypothetical Antioxidant Profile for this compound

AssayParameter MeasuredExpected Result for an Active CompoundHypothetical Value for this compoundPositive Control (e.g., Trolox/Quercetin)
DPPH Radical ScavengingLow IC50 (µg/mL)22.5 µg/mL8.1 µg/mL
ABTS Radical ScavengingHigh TEAC (mM Trolox Eq./mg)1.8 mM TE/mg2.5 mM TE/mg
FRAP Reducing PowerHigh FRAP Value (µM Fe(II) Eq./mg)1250 µM Fe(II)/mg1800 µM Fe(II)/mg
CAA Cellular ActivityHigh CAA Value (µmol QE/mg)95 µmol QE/mg100 µmol QE/mg (by definition)

Interpretation:

  • A low IC50 in the DPPH assay and a high TEAC value in the ABTS assay would indicate strong radical scavenging ability.

  • A high FRAP value demonstrates potent electron-donating capacity.

  • A significant CAA value is the most compelling result, as it indicates that the compound is bioavailable to the cell and can effectively counteract intracellular oxidative stress.

References

  • Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. J Food Biochem, 44(9), e13394. [Link]

  • Andrés, A. I., et al. (2023). Mechanisms of action by which phenolic compounds present antioxidant activity. Antioxidants, 12(1), 123. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.[Link]

  • ResearchGate. (n.d.). Mechanisms of action of phenolic compounds. [Diagram]. ResearchGate. [Link]

  • Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Diagram]. ResearchGate. [Link]

  • ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Diagram]. ResearchGate. [Link]

  • BioVision, Inc. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). BioVision, Inc.[Link]

  • GM Binder. (n.d.). Abts assay protocol pdf. GM Binder. [Link]

  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066. G-Biosciences. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic acids: Natural versatile molecules with promising therapeutic applications. Biotechnology Reports, 24, e00370. [Link]

  • Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. Kamiya Biomedical Company. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit Manual. Dojindo. [Link]

  • Zen-Bio, Inc. (n.d.). FRAP Antioxidant Assay Kit. Zen-Bio, Inc.[Link]

  • Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

  • Zen-Bio, Inc. (n.d.). DPPH Antioxidant Assay Kit. Zen-Bio, Inc.[Link]

  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]

  • Marine Biology. (n.d.). DPPH radical scavenging activity. Marine Biology. [Link]

  • BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. [Link]

  • Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Zen-Bio, Inc.[Link]

  • Al-Sammarraie, S. W., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.[Link]

  • JoVE. (2021). A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. JoVE. [Link]

  • Pérez-Jiménez, J., et al. (2008). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. Critical Reviews in Food Science and Nutrition, 48(7), 649-657. [Link]

  • ResearchGate. (n.d.). Antioxidant activity of individual phenolic compounds determined using FRAP and DPPH methods, and Briggs-Rauscher (BR) reaction. ResearchGate. [Link]

  • Tadesse, S. A., & Gebre, G. A. (2021). In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. BMC Chemistry, 15(1), 1-9. [Link]

  • Zhang, W., et al. (2023). Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. MDPI. [Link]

  • Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685. [Link]

  • US EPA. (n.d.). Phenol, 3-(2-hydroxyethoxy)- - Substance Details. SRS | US EPA. [Link]

  • He, J., et al. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports, 10(1), 1-11. [Link]

  • ResearchGate. (2016). Antioxidant properties of phenols against superoxide radicals. ResearchGate. [Link]

  • Šućurović, M. S., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2636. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(2-Hydroxyethoxy)phenol. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method that, like any chemical transformation, is subject to competing reactions that can impact yield and purity.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions & Troubleshooting Guide

Scenario 1: Low Yield & A Major, Less-Polar Byproduct

Question: My reaction to synthesize this compound from resorcinol and 2-chloroethanol has a low yield of the desired product. TLC analysis shows a significant, less-polar spot (higher Rf) that I believe is the major byproduct. What is this compound and how can I prevent its formation?

Answer:

This is the most common issue in this synthesis. The less-polar byproduct is almost certainly 1,3-bis(2-hydroxyethoxy)benzene , the result of a second alkylation event on the remaining phenolic hydroxyl group of your target molecule.

  • Causality (The "Why"): Resorcinol (1,3-dihydroxybenzene) has two acidic phenolic protons. After the first desired alkylation, the product, this compound, still possesses a phenolic hydroxyl group. Under the basic conditions of the Williamson ether synthesis, this second hydroxyl group can also be deprotonated to form a phenoxide, which then acts as a nucleophile and reacts with another molecule of the alkylating agent (e.g., 2-chloroethanol).[1][2]

  • Mechanism Overview:

    • Mono-alkylation (Desired): Resorcinol + Base → Resorcinol Monophenoxide → Reacts with 2-chloroethanol → this compound

    • Di-alkylation (Side Reaction): this compound + Base → Product Phenoxide → Reacts with 2-chloroethanol → 1,3-bis(2-hydroxyethoxy)benzene

Visualizing the Competing Reactions

The following diagram illustrates the desired mono-alkylation pathway versus the competing di-alkylation side reaction.

G cluster_main Desired Mono-Alkylation Pathway cluster_side Competing Di-Alkylation Side Reaction Resorcinol Resorcinol Mono_Phenoxide Resorcinol Monophenoxide Resorcinol->Mono_Phenoxide + Base - H₂O Product This compound (Target Product) Mono_Phenoxide->Product + 2-Chloroethanol - Cl⁻ Product_Side This compound Product_Phenoxide Product Phenoxide Product_Side->Product_Phenoxide + Base - H₂O Byproduct 1,3-bis(2-hydroxyethoxy)benzene (Di-alkylation Byproduct) Product_Phenoxide->Byproduct + 2-Chloroethanol - Cl⁻

Caption: Main vs. Side Reaction Pathways.

Troubleshooting & Optimization Protocol: Controlling Mono- vs. Di-alkylation

To favor the formation of the desired mono-alkylated product, you must carefully control the reaction stoichiometry and conditions.

Step-by-Step Mitigation Strategy:

  • Control Stoichiometry: Use a molar excess of resorcinol relative to the alkylating agent (2-chloroethanol). A ratio of 2:1 to 4:1 (Resorcinol:2-Chloroethanol) is a good starting point. This ensures the alkylating agent is more likely to encounter an unreacted resorcinol molecule than the mono-alkylated product.

  • Slow Addition of Alkylating Agent: Add the 2-chloroethanol slowly (e.g., via a syringe pump) to the solution of resorcinol and base over several hours. This keeps the instantaneous concentration of the alkylating agent low, further reducing the statistical probability of a second alkylation.

  • Choice of Base and Solvent:

    • Use a base that is just strong enough to deprotonate the phenol, but not excessively so. Common choices include potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

    • Polar aprotic solvents like DMF (N,N-Dimethylformamide) or acetonitrile are often preferred for Williamson ether synthesis as they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide nucleophile.[3]

  • Temperature Control: Maintain a moderate reaction temperature. While higher temperatures increase the reaction rate, they can also increase the rate of the undesired di-alkylation. A range of 60-80 °C is typical. Monitor the reaction progress by TLC.

  • Reaction Quenching: Once TLC indicates the consumption of the limiting reagent (2-chloroethanol) and optimal formation of the product, quench the reaction promptly by acidifying with a dilute acid (e.g., 1M HCl) to neutralize the remaining phenoxide and prevent further reaction during workup.

ParameterRecommendation for Mono-alkylationRationale
Reactant Ratio 2:1 to 4:1 (Resorcinol : Alkylating Agent)Statistically favors reaction with the more abundant starting material.
Addition Method Slow, controlled addition of alkylating agentKeeps instantaneous concentration of the electrophile low.
Temperature Moderate (e.g., 60-80 °C)Balances reaction rate while minimizing side reactions.[3]
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Enhances nucleophilicity of the phenoxide.[3]
Scenario 2: Minor Byproducts and Purification Challenges

Question: Besides the di-alkylated product, my crude NMR shows other minor impurities. What could these be, and are there any tips for purification?

Answer:

While di-alkylation is the primary concern, other side reactions can occur, leading to a complex crude mixture.

  • Potential Minor Side Reactions:

    • C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the aromatic ring (at the carbon atoms) as well as on the oxygen.[1][3] This is a type of Friedel-Crafts alkylation. While O-alkylation is generally favored in polar aprotic solvents, some C-alkylation at the ortho and para positions of resorcinol can occur, leading to isomeric impurities that are often difficult to separate.[4][5][6]

    • Ethylene Glycol Formation: If there is residual water in the reaction, 2-chloroethanol can be hydrolyzed to ethylene glycol under the basic conditions.

    • Polymerization/Oligomerization: If ethylene oxide is used as the alkylating agent instead of 2-chloroethanol, it can undergo base-catalyzed polymerization to form polyethylene glycol chains.[7]

  • Purification Strategy:

    • Acid-Base Extraction: After quenching the reaction, an acid-base workup can help remove some impurities. Unreacted resorcinol and the phenolic products are soluble in aqueous base (like 1M NaOH), while non-acidic impurities can be washed away with an organic solvent (e.g., ethyl acetate or dichloromethane). Re-acidification of the aqueous layer will then precipitate your phenolic compounds.

    • Column Chromatography: This is the most effective method for separating the target compound from the di-alkylated byproduct and unreacted resorcinol.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., Hexane:Ethyl Acetate 4:1) and gradually increasing the polarity (e.g., to 1:1 or even pure Ethyl Acetate) will effectively separate the components. The less polar di-alkylated product will elute first, followed by the desired mono-alkylated product, and finally the highly polar resorcinol.

    • Recrystallization: If a sufficiently pure fraction is obtained from chromatography, recrystallization from a suitable solvent system (e.g., Toluene/Ethyl Acetate or Water/Ethanol mixtures) can be used for final polishing.

Visualizing the Purification Workflow

This diagram outlines a logical workflow for the workup and purification process.

G start Crude Reaction Mixture quench 1. Quench (e.g., 1M HCl to pH ~5-6) start->quench extract 2. Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) quench->extract separate Separate Organic & Aqueous Layers extract->separate org_layer Organic Layer (Products & Byproducts) separate->org_layer dry_concentrate Dry (Na₂SO₄) & Concentrate org_layer->dry_concentrate chromatography 3. Silica Gel Column Chromatography dry_concentrate->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions product Pure this compound fractions->product

Caption: Post-Reaction Workup and Purification Flowchart.

References

  • Mechanistic and electronic considerations of resorcinol alkylation. ResearchGate. Available at: [Link]

  • Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity. ResearchGate. Available at: [Link]

  • Addition Reaction of Ethylene Oxide. International Journal of Scientific and Research Publications. Available at: [Link]

  • A direct alkylation of resorcinols. Taylor & Francis Online. Available at: [Link]

  • A direct alkylation of resorcinols | Request PDF. ResearchGate. Available at: [Link]

  • Process for preparing resorcinol monoethers.Google Patents.
  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Etherification of Resorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resorcinol etherification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthesis. Here, we address common challenges and provide in-depth, field-proven insights in a direct question-and-answer format to help you optimize your reaction conditions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism for the etherification of resorcinol, and what are its immediate implications?

The etherification of resorcinol typically proceeds via the Williamson Ether Synthesis . This reaction involves the deprotonation of one or both of resorcinol's hydroxyl groups by a base to form a phenoxide, which then acts as a nucleophile. This nucleophile subsequently attacks an alkylating agent (commonly an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the ether.[1][2][3]

The primary implication of resorcinol's structure—a benzene ring with two hydroxyl groups in the meta (1,3) positions—is the potential for selective mono-etherification or exhaustive di-etherification.[4] Controlling the reaction stoichiometry and conditions is paramount to achieving the desired product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Resorcinol Resorcinol (C₆H₄(OH)₂) Monoanion Resorcinol Monoanion (Nucleophile) Resorcinol->Monoanion + 1 eq. Base Base Base (e.g., K₂CO₃, NaOH) Dianion Resorcinol Dianion (Nucleophile) Monoanion->Dianion + 1 eq. Base Monoether Resorcinol Monoether Monoanion->Monoether + R-X Diether Resorcinol Diether Dianion->Diether + 2 eq. R-X RX Alkyl Halide (R-X) RX->Monoether RX->Diether Monoether->Diether + Base, + R-X

Caption: General workflow for resorcinol etherification.

Troubleshooting Guide: Common Experimental Issues

Q2: My reaction yield is consistently low. What are the most common causes and how can I fix this?

Low yields in resorcinol etherification are a frequent issue, often stemming from competing side reactions or suboptimal conditions.[3] A systematic approach is needed to diagnose the problem.

Troubleshooting Flowchart for Low Yield

Troubleshooting cluster_solutions Potential Solutions Start Low Yield Observed CheckReagents 1. Verify Reagent Quality & Stoichiometry - Is resorcinol pure? - Is the base strong enough/anhydrous? - Is the alkyl halide fresh? Start->CheckReagents CheckConditions 2. Evaluate Reaction Conditions - Temperature too low? - Reaction time too short? - Inefficient mixing? CheckReagents->CheckConditions Reagents OK Sol_Reagents Purify resorcinol. Use fresh, anhydrous reagents. Adjust stoichiometry. CheckReagents->Sol_Reagents CheckSideReactions 3. Analyze for Side Products - C-Alkylation or E2 Elimination? - Use TLC, GC-MS, or NMR on crude product. CheckConditions->CheckSideReactions Conditions Seem OK Sol_Conditions Increase temperature gradually (e.g., 50-100°C). Increase reaction time. Improve stirring. CheckConditions->Sol_Conditions OptimizeSolvent 4. Re-evaluate Solvent Choice - Is the solvent polar aprotic? - Is it anhydrous? CheckSideReactions->OptimizeSolvent Side Reactions Confirmed Sol_SideReactions Switch to primary alkyl halide. Use a less hindered base. Change solvent. CheckSideReactions->Sol_SideReactions OptimizeCatalyst 5. Consider a Catalyst - Is a Phase Transfer Catalyst (PTC) an option? OptimizeSolvent->OptimizeCatalyst Solvent Optimized Sol_Solvent Switch to DMF, Acetonitrile, or THF. Ensure solvent is dry. OptimizeSolvent->Sol_Solvent Solution Improved Yield OptimizeCatalyst->Solution Sol_Catalyst Introduce TBAB or PEG400. OptimizeCatalyst->Sol_Catalyst

Caption: A logical workflow for diagnosing and resolving low reaction yields.

Key Considerations:

  • Incomplete Reaction: Insufficient reaction time or temperature is a common culprit. Williamson ether syntheses are often run for 1-8 hours at temperatures between 50-100 °C.[2][3]

  • Reagent Purity: Resorcinol can oxidize and degrade over time, often indicated by a pink or brown coloration.[5] Purification by recrystallization from toluene or benzene may be necessary.[6][7]

  • Base Strength: The chosen base must be strong enough to deprotonate resorcinol's phenolic hydroxyl groups (pKa ≈ 9.15).

Q3: I'm observing significant by-product formation. How can I improve the selectivity for O-alkylation?

The primary challenge with phenoxides is their nature as ambident nucleophiles , meaning they can react at two sites: the oxygen (O-alkylation, desired) and the aromatic ring (C-alkylation, undesired).[1][2] Furthermore, the reaction competes with the E2 elimination pathway, especially with sterically hindered alkyl halides.[8][9]

SideReactions cluster_products Reaction Pathways Start Resorcinol Anion + Alkyl Halide O_Alk O_Alk Start->O_Alk Favored by: - Polar aprotic solvent - Primary alkyl halide C_Alk C_Alk Start->C_Alk Favored by: - Protic or apolar solvents - Certain metal catalysts E2 E2 Start->E2 Favored by: - Strong, bulky base - Secondary/Tertiary alkyl halide - High temperature

Caption: Competing reaction pathways in resorcinol etherification.

Strategies to Maximize O-Alkylation:

  • Choice of Alkylating Agent: Always prioritize primary alkyl halides (R-CH₂-X).[9][10] Secondary halides give mixtures of SN2 and E2 products, while tertiary halides yield almost exclusively elimination products.[1][9]

  • Solvent Selection: This is one of the most critical factors.

    • Polar Aprotic Solvents (e.g., DMF, Acetonitrile, THF): These are highly recommended.[8][10] They solvate the cation of the base but leave the phenoxide anion relatively "bare," making it a more potent nucleophile and favoring the SN2 pathway. Changing the solvent from methanol to acetonitrile can dramatically improve O- to C-alkylation ratios.[11]

    • Protic Solvents (e.g., Water, Ethanol): Avoid these. They form strong hydrogen bonds with the phenoxide oxygen, solvating it and reducing its nucleophilicity, which can slow the desired reaction.[3]

  • Phase Transfer Catalysis (PTC): For heterogeneous reactions (e.g., solid K₂CO₃ in toluene), a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB) or PEG400 is highly effective.[12][13][14] The catalyst transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction and often improving selectivity.[15][16]

Q4: How do I control for mono- versus di-etherification of resorcinol?

Achieving selective mono-etherification is a common goal but can be challenging due to the similar reactivity of the two hydroxyl groups.

  • Stoichiometry: The most straightforward approach is to use a molar ratio of approximately 1:1 of resorcinol to the alkylating agent. However, this will often result in a mixture of unreacted resorcinol, the desired mono-ether, and the di-ether by-product. Using a large excess of resorcinol can favor mono-alkylation but complicates purification.[12]

  • Controlled Deprotonation: Using a slight sub-stoichiometric amount of a weaker base (e.g., 0.9 equivalents of K₂CO₃) can favor the formation of the mono-anion.

  • Protecting Group Strategy: For syntheses requiring high purity of the mono-ether, a protecting group strategy is often the most robust method, though it adds steps to the overall synthesis.

Optimization of Reaction Parameters

Q5: Which base, solvent, and temperature combination is a good starting point for my optimization?

A well-chosen set of starting conditions is crucial for success. The following table provides a validated starting point for a typical lab-scale synthesis.

ParameterRecommended Starting ConditionRationale & Key Considerations
Base Potassium Carbonate (K₂CO₃)Anhydrous K₂CO₃ is a moderately strong base, effective for deprotonating phenols. It is inexpensive, easy to handle, and generally favors O-alkylation over C-alkylation. Stronger bases like NaOH or NaH can also be used but may increase the rate of side reactions.[8]
Solvent Acetonitrile (CH₃CN) or Dimethylformamide (DMF)These are polar aprotic solvents that excel at promoting SN2 reactions.[3][8] Ensure they are anhydrous, as water will inhibit the reaction. Toluene can also be used, especially in conjunction with a phase transfer catalyst.[8]
Alkylating Agent Primary Alkyl Bromide or IodideAlkyl iodides are the most reactive, followed by bromides and then chlorides. Primary halides are essential to minimize E2 elimination.[1][9] Use 1.0-1.1 equivalents for mono-etherification or 2.1-2.2 equivalents for di-etherification.
Temperature 60-80 °CThis range provides a good balance between reaction rate and minimizing side reactions.[2] Monitor the reaction by TLC or GC to determine the optimal time and temperature. Higher temperatures can promote elimination.[10]
Catalyst (Optional) Tetrabutylammonium Bromide (TBAB)If using a biphasic system (e.g., K₂CO₃ in toluene), adding 5-10 mol% of TBAB can dramatically increase the reaction rate.[12][16]

Experimental Protocols

General Protocol for Mono-Etherification of Resorcinol

This protocol is a generalized procedure and requires optimization for specific substrates.

  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Alkylation: Begin vigorous stirring. Slowly add the primary alkyl halide (1.05 eq.) to the suspension.

  • Heating & Monitoring: Heat the reaction mixture to 70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the resorcinol starting material is consumed (typically 2-6 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[3]

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography or distillation to isolate the desired resorcinol monoether.[3][17]

References

  • What Are The Limitations Of Williamson Ether Synthesis? - Chemistry For Everyone.
  • Williamson Ether Synthesis reaction - BYJU'S.
  • Williamson Ether Synthesis - ChemTalk.
  • Williamson ether synthesis - Wikipedia.
  • Process for preparing resorcinol monoethers - Google P
  • The Williamson Ether Synthesis - Master Organic Chemistry.
  • Improving reaction conditions for Williamson ether synthesis - Benchchem.
  • The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers - ResearchG
  • Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity - ResearchG
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
  • PROCESS FOR MANUFACTURING RESORCIN MONOAETHERS - Google P
  • How can I purify resorcinol?
  • Process for purification of crude resorcinol - Google P
  • The Williamson Ether Synthesis - Chemistry LibreTexts.
  • Effect of solvent on the growth of organic crystals. 1. The riddle of α-resorcinol - Weizmann Institute of Science.
  • Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction - AIChE.
  • Process for manufacture of resorcinol - Google P
  • SYNTHESIS OF RESORCINOL VINYL ETHER IN THE MONO-POSITION, INFLUENCE OF THE CATALYST, TEMPERATURE AND SOLVENT ON THE REACTION YIE - JournalNX.
  • Synthesis and Thermal Properties of Resorcinol–Furfural Thermosetting Resin - ACS Public
  • The molecular mechanism for the Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite - ResearchG
  • Process for preparation of resorcinol - European P
  • Technical Support Center: Degradation of Resorcinol Solutions on Storage - Benchchem.
  • Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent - Taylor & Francis Online.
  • What is the mechanism of Resorcinol?
  • Separation of resorcinol from non-extractable impurities - Google P
  • Solvent effects on the structure and dipole moment of resorcinol - ResearchG
  • Industrial Phase-Transfer Catalysis - PTC Communic
  • Etherification of halo-ester by phase-transfer catalysis in solid–liquid system - ResearchG
  • Solvent Effects on the Structure of Resorcinol Formaldehyde Resin - ResearchG
  • Resorcinol - Wikipedia.
  • Phase Transfer Catalyst Techniques for Etherific
  • PTC Dietherific
  • Mechanism of reaction of resorcinol with acetone - ResearchG
  • Effect of Process Conditions on the Properties of Resorcinol-Formaldehyde Aerogel Microparticles Produced via Emulsion-Gel
  • Synthesis and characterization of the O-alkylation products of resorcinarene - Wiley Online Library.
  • High-Pressure Polymorphs Nucleated and Stabilized by Rational Doping under Ambient Conditions - PubMed Central.
  • Synthesis and Characterization of the O-Alkylation Products of Resorcinarene - ResearchG

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Removal of unreacted starting materials from 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(2-Hydroxyethoxy)phenol. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges in isolating this compound from unreacted starting materials. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable intermediate in various chemical syntheses, typically involves the reaction of resorcinol with an ethylene oxide equivalent, such as ethylene carbonate. While the reaction itself is relatively straightforward, achieving high purity of the final product often presents a significant challenge. The primary difficulty lies in the efficient removal of unreacted starting materials, particularly resorcinol, which shares similar physical properties with the desired product. This guide will equip you with the knowledge and techniques to overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common synthetic route involves the reaction of resorcinol (1,3-dihydroxybenzene) with ethylene carbonate .[1][2][3] This reaction is typically catalyzed by a base.

Q2: Why is it difficult to separate unreacted resorcinol from this compound?

The separation is challenging due to the similar polarities and solubilities of the two compounds. Both are phenolic compounds, soluble in water and polar organic solvents.[1][4] Their structural similarities result in close boiling points under vacuum, making simple distillation inefficient for complete separation.

Q3: What are the key physical properties I should be aware of for the compounds involved?

Understanding the physical properties of the product and potential impurities is crucial for designing an effective purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound 154.17[5]~300.7 (at 760 mmHg)Not readily availableSoluble in polar solvents
Resorcinol 110.11[1][3]277 - 281[1][3][6]109 - 112[1][6]Soluble in water, alcohol, ether; insoluble in chloroform.[1][4]
Ethylene Carbonate 88.06[7][8]243 - 248[9]34 - 38[8][9]Soluble in water and many organic solvents.[10]

Q4: How can I monitor the progress of the purification process?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the separation of this compound from resorcinol. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, will show distinct spots for the product and the unreacted resorcinol, allowing you to track the purity of your fractions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.

Issue 1: Incomplete Removal of Resorcinol After Initial Work-up

Cause: The high water solubility of both resorcinol and this compound makes simple aqueous washes ineffective for complete separation.

Solution: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a powerful technique to partition compounds between two immiscible liquid phases based on their differential solubilities.[11][12][13] By carefully selecting the solvents and adjusting the pH, you can selectively extract the desired product.

Workflow for Troubleshooting with Liquid-Liquid Extraction

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Protocol for Liquid-Liquid Extraction:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent where the product is highly soluble, such as ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous basic solution (e.g., 5% sodium bicarbonate). Resorcinol, being more acidic than the mono-etherified product, will preferentially deprotonate and move into the aqueous layer as the sodium salt.

  • Separation: Carefully separate the aqueous layer. Repeat the basic wash if necessary, monitoring the organic layer by TLC for the presence of resorcinol.

  • Neutralization and Final Washes: Wash the organic layer with water and then with brine to remove any remaining base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified this compound.

Issue 2: Co-elution of Product and Impurity During Column Chromatography

Cause: The similar polarities of this compound and resorcinol can lead to poor separation on a silica gel column if the eluent system is not optimized.

Solution: Column Chromatography with Optimized Eluent System

Column chromatography is a highly effective method for purifying phenolic compounds when the stationary and mobile phases are chosen correctly.[14][15][16]

Decision Tree for Column Chromatography Optimization

Chromatography_Optimization start Poor Separation (Co-elution) check_polarity Is the eluent too polar? start->check_polarity decrease_polarity Decrease Polarity (e.g., increase hexane content) check_polarity->decrease_polarity Yes check_tailing Are the spots tailing? check_polarity->check_tailing No good_separation Good Separation decrease_polarity->good_separation add_acid Add a small amount of acid (e.g., acetic acid) to the eluent check_tailing->add_acid Yes try_gradient Use a Gradient Elution check_tailing->try_gradient No add_acid->good_separation try_gradient->good_separation

Caption: Column Chromatography Optimization.

Step-by-Step Protocol for Column Chromatography:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent System Selection: Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a mixture of hexanes and ethyl acetate. For phenolic compounds, a typical eluent system could be a gradient of 20% to 50% ethyl acetate in hexanes.

  • TLC Analysis: Before running the column, perform TLC analysis with different solvent ratios to find the optimal eluent system that provides good separation between this compound and resorcinol.

  • Column Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the initial eluent. Load the crude product, either directly or adsorbed onto a small amount of silica gel.

  • Elution and Fraction Collection: Elute the column with the optimized solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Product is an Oil and Cannot be Purified by Recrystallization

Cause: this compound may exist as an oil or a low-melting solid, making crystallization challenging, especially in the presence of impurities that can act as a eutectic mixture.

Solution: Recrystallization from a Mixed Solvent System or Use of an Anti-Solvent

While direct recrystallization from a single solvent might be difficult, using a mixed solvent system or an anti-solvent precipitation method can induce crystallization.[17][18][19]

Step-by-Step Protocol for Recrystallization:

  • Solvent Screening: Identify a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Also, find a second solvent (anti-solvent) in which the product is insoluble but the impurities are soluble.

  • Dissolution: Dissolve the impure product in a minimal amount of the hot primary solvent.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the hot solution until turbidity (cloudiness) persists.

  • Inducing Crystallization: Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.[20]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Summary of Purification Strategies

MethodPrincipleBest ForKey Considerations
Liquid-Liquid Extraction Differential solubility and acidityRemoving the bulk of unreacted resorcinolRequires careful pH control and selection of immiscible solvents.
Column Chromatography Differential adsorption on a stationary phaseIsolating highly pure product from closely related impuritiesRequires optimization of the eluent system to achieve good separation.
Recrystallization Difference in solubility at different temperaturesFinal polishing of the product if it is a solidFinding a suitable solvent or solvent mixture is critical.

Conclusion

The successful purification of this compound hinges on a systematic approach that leverages the subtle differences in the physicochemical properties of the product and its unreacted starting materials. By employing techniques such as liquid-liquid extraction, optimized column chromatography, and strategic recrystallization, researchers can achieve the desired purity for their downstream applications. This guide provides a foundational framework for troubleshooting common purification challenges, and it is recommended to adapt these protocols based on specific experimental observations.

References

  • Vedantu. Resorcinol: Structure, Properties, Uses & Synthesis Explained. [Link]

  • Saleh, B., et al. (2020). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. PMC - NIH. [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. [Link]

  • Sciencemadness Wiki. Resorcinol. [Link]

  • Ataman Kimya. EC (ETHYLENE CARBONATE). [Link]

  • BYJU'S. Resorcinol Properties. [Link]

  • Wikipedia. Ethylene carbonate. [Link]

  • Domínguez, Á., et al. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. MDPI. [Link]

  • ethylene carbonate. [Link]

  • González, B., et al. (2018). Liquid-liquid extraction of phenolic compounds from water using ionic liquids: Literature review and new experimental data using [C2mim]FSI. PubMed. [Link]

  • Anggriawan, R. D., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC - PubMed Central. [Link]

  • ResearchGate. Column chromatography of phenolics?. [Link]

  • Wikipedia. Resorcinol. [Link]

  • U.S. EPA. Phenol, 3-(2-hydroxyethoxy)- - Substance Details - SRS. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • YouTube. Recrystallization. [Link]

  • YouTube. How To Recrystallize A Solid. [Link]

Sources

Preventing oxidation of 3-(2-Hydroxyethoxy)phenol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Hydroxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing oxidation during storage. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.

Introduction to the Challenge: The Instability of this compound

This compound is a valuable building block in various synthetic pathways due to its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol. However, the phenolic moiety makes the molecule highly susceptible to oxidation, which can occur during storage and handling. This degradation can lead to the formation of colored impurities, loss of potency, and the introduction of unwanted byproducts in your experiments, ultimately compromising your results. Understanding and mitigating this oxidative degradation is crucial for reliable and reproducible research.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a pinkish-brown color. What is happening?

This color change is a classic indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. The initial oxidation product is a phenoxyl radical, which can then participate in a series of reactions to form highly colored quinone-type structures.

Q2: What are the optimal storage conditions for this compound?

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container.[1] To further minimize oxidation, it is highly recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[2]

Q3: Can I store this compound in a solution?

While storing the neat compound under the recommended conditions is best, if you need to store it in a solution, choose a deoxygenated solvent. Solvents should be of high purity and free of peroxides. Storage of solutions should also be at 2-8°C, under an inert atmosphere, and protected from light. Be aware that the stability in solution may be lower than in the solid state.

Q4: What type of container is best for storing this compound?

Use amber glass bottles or containers that are opaque to light. Ensure the container has a tight-fitting cap to prevent the ingress of air and moisture. For long-term storage, sealing the container with paraffin film can provide an additional barrier.

Q5: Are there any chemical additives I can use to prevent oxidation?

Yes, the addition of an antioxidant can significantly improve the stability of this compound. Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or Vitamin E derivatives like α-tocopherol are excellent choices.[3][4] These molecules act as radical scavengers, preferentially reacting with and neutralizing the phenoxyl radicals before they can propagate degradation reactions. The effectiveness of phenolic antioxidants is often enhanced by the presence of electron-donating groups on the aromatic ring.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Rapid Discoloration of Solid Compound Upon Opening
  • Potential Cause: Exposure to atmospheric oxygen and humidity upon opening the container. The surface of the material is rapidly oxidizing.

  • Solution:

    • Minimize the time the container is open to the atmosphere.

    • If you need to frequently access the compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere.

    • Store the main container inside a desiccator with an inert atmosphere blanket (e.g., using a balloon filled with argon).

Issue 2: Inconsistent Results in Reactions Using this compound from an Older Stock
  • Potential Cause: The older stock has likely undergone partial oxidation, reducing the concentration of the active starting material and introducing impurities that may interfere with your reaction.

  • Solution:

    • Purity Check: Before use, analyze the older stock using a suitable analytical method like HPLC (see Protocol 2) to determine its purity.

    • Purification: If the purity is compromised, consider purifying the material by recrystallization or column chromatography. However, this may not always be practical.

    • Use a Fresh Batch: The most reliable solution is to use a fresh, unopened batch of the compound for critical experiments.

Issue 3: Formation of Insoluble Particulates in a Solution of this compound
  • Potential Cause: This can be a sign of advanced degradation, where polymerization of the oxidation products is occurring.

  • Solution:

    • The solution is likely unusable for most applications. It is best to discard it following proper chemical waste disposal procedures.

    • To prevent this in the future, ensure your solvent is thoroughly deoxygenated before preparing the solution and consider adding an antioxidant like BHT at a low concentration (e.g., 0.01-0.1%).

Visualizing the Problem: The Oxidation Pathway

The oxidation of this compound is a multi-step process. The following diagram illustrates a plausible pathway leading to the formation of colored impurities.

OxidationPathway cluster_0 Initiation cluster_1 Propagation & Dimerization cluster_2 Formation of Colored Species A This compound B Phenoxyl Radical A->B O2, light, metal ions C Radical Coupling B->C D Dimerized Products C->D E Further Oxidation D->E F Quinone-type Structures (Colored) E->F

Caption: Plausible oxidation pathway of this compound.

Experimental Protocols

Protocol 1: Safe Handling and Storage of this compound

This protocol outlines the best practices for handling and storing the compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas supply with a regulator and tubing

  • Paraffin film

  • Refrigerator (2-8°C)

  • Spatula

  • Balance

Procedure:

  • Work in a Controlled Environment: Whenever possible, handle the solid compound in a glove box or under a gentle stream of inert gas to minimize exposure to air.

  • Aliquotting: If you have a large bottle, it is best to aliquot the material into smaller, more manageable quantities for daily use. This prevents repeated exposure of the entire stock to the atmosphere.

  • Inert Gas Purge: Before sealing the vial, gently flush the headspace with argon or nitrogen for 10-15 seconds.

  • Secure Sealing: Tightly screw the cap onto the vial. For long-term storage, wrap the cap and neck of the vial with paraffin film to create an airtight seal.

  • Proper Storage: Place the sealed vial in a refrigerator at 2-8°C. Ensure the location is dark.

  • Documentation: Clearly label the vial with the compound name, date of receipt, and date of opening.

Protocol 2: HPLC Method for Purity Assessment

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound and detect the presence of degradation products.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • This compound sample

  • Methanol or acetonitrile for sample dilution

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in methanol or acetonitrile to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 275 nm (phenolic compounds typically have strong absorbance in this region).

    • Gradient Elution:

      • 0-10 min: 10-50% B

      • 10-15 min: 50-90% B

      • 15-17 min: 90% B

      • 17-18 min: 90-10% B

      • 18-25 min: 10% B (re-equilibration)

  • Analysis: Inject the sample and record the chromatogram. The main peak corresponds to this compound. Any additional peaks, particularly those with different retention times, may indicate impurities or degradation products. The appearance of broad, poorly resolved peaks later in the chromatogram can be indicative of polymeric degradation products.

Note: This is a general method and may require optimization for your specific instrumentation and column.

Quantitative Data Summary

The stability of phenolic compounds is significantly impacted by storage conditions. The following table provides an illustrative comparison of the expected degradation of a typical substituted phenol under various storage scenarios over a 6-month period.

Storage ConditionAntioxidant PresentAtmosphereLight ExposureExpected Purity (%)
2-8°C Yes (e.g., 0.1% BHT) Inert (Argon) Dark >99%
2-8°CNoInert (Argon)Dark~98%
2-8°CNoAirDark~95%
Room Temperature (~22°C)NoAirDark~90%
Room Temperature (~22°C)NoAirAmbient Light<85%

Note: This data is illustrative and the actual degradation rate will depend on the specific batch and handling procedures.

Visualizing the Workflow for Stable Storage

The following workflow diagram outlines the key steps to ensure the long-term stability of your this compound.

StorageWorkflow start Receive Compound aliquot Aliquot into smaller vials (optional, but recommended) start->aliquot add_antioxidant Add Antioxidant (e.g., BHT, α-tocopherol) aliquot->add_antioxidant purge Purge with Inert Gas (Argon or Nitrogen) add_antioxidant->purge seal Seal Tightly (Paraffin film for long-term) purge->seal store Store at 2-8°C Protected from Light seal->store end Use in Experiment store->end

Sources

Technical Support Center: Synthesis of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(2-Hydroxyethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established chemical principles and field-proven insights.

Introduction to the Synthesis of this compound

The synthesis of this compound, also known as resorcinol mono(2-hydroxyethyl) ether, is most commonly achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide is generated from resorcinol, which then reacts with a haloethanol, such as 2-chloroethanol.

A primary challenge in this synthesis is achieving high selectivity for the mono-substituted product over the di-substituted byproduct, resorcinol bis(2-hydroxyethyl)ether.[1] The symmetrical nature of resorcinol and the reactivity of both hydroxyl groups make this a non-trivial synthetic problem.[1] This guide will provide strategies to address this and other common issues to improve your synthetic outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound are a common issue, often stemming from incomplete reaction, side reactions, or suboptimal reaction conditions.

  • Incomplete Deprotonation of Resorcinol: For the Williamson ether synthesis to proceed, the resorcinol must be deprotonated to form the more nucleophilic phenoxide. If the base is not strong enough or is used in insufficient quantity, the reaction will be slow and incomplete.

    • Solution: Use at least one equivalent of a moderately strong base like potassium carbonate (K₂CO₃) or a stronger base like sodium hydroxide (NaOH). Ensure the resorcinol is fully dissolved and has reacted with the base before adding the 2-chloroethanol.

  • Reaction Temperature is Too Low: Like many Sₙ2 reactions, the rate of this synthesis is temperature-dependent.

    • Solution: Increasing the reaction temperature can improve the reaction rate. A good starting point is refluxing in a solvent like acetone or ethanol. However, be aware that excessively high temperatures can promote side reactions.

  • Formation of Byproducts: The primary competing reaction is the formation of the di-substituted product, resorcinol bis(2-hydroxyethyl)ether.

    • Solution: To favor mono-alkylation, use a molar excess of resorcinol relative to 2-chloroethanol. This statistical approach increases the probability of the electrophile reacting with a molecule of resorcinol that has not yet been alkylated. A 2:1 or 3:1 molar ratio of resorcinol to 2-chloroethanol is a good starting point.

Q2: I am observing a significant amount of the di-substituted byproduct. How can I increase the selectivity for the mono-substituted product?

A2: Improving the selectivity for mono-alkylation is a key challenge in this synthesis.

  • Stoichiometry: As mentioned above, using an excess of resorcinol is the most straightforward way to favor mono-substitution.

  • Phase-Transfer Catalysis (PTC): PTC can be a highly effective method for improving selectivity in this type of reaction.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs. This can lead to milder reaction conditions and improved selectivity.[1][2]

    • Experimental Tip: A biphasic system (e.g., water/toluene) with NaOH as the base and a catalytic amount of TBAB can be an effective setup.

Q3: My final product is difficult to purify. What are the best methods for isolating pure this compound?

A3: Purification can be challenging due to the presence of unreacted resorcinol and the di-substituted byproduct, which have similar polarities to the desired product.

  • Column Chromatography: This is often the most effective method for separating the mono-substituted product from resorcinol and the di-substituted ether.

    • Solvent System: A gradient elution on silica gel is typically effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. The di-substituted product will elute first, followed by the mono-substituted product, and finally the more polar resorcinol.

  • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.

    • Solvent Selection: A solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures is ideal. Toluene or a mixture of ethyl acetate and hexane are good starting points for solvent screening.

  • Distillation under Reduced Pressure: If the product is a high-boiling liquid, fractional distillation under vacuum can be used for purification. However, this may be less effective at separating the mono- and di-substituted products if their boiling points are very close.

Frequently Asked Questions (FAQs)

Q: What is the best choice of base for this reaction?

A: The choice of base depends on the solvent and reaction conditions.

  • Potassium carbonate (K₂CO₃): A good choice for reactions in polar aprotic solvents like acetone or acetonitrile. It is a solid, which can sometimes lead to slower reactions, but it is less harsh than hydroxide bases.

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): These are strong bases that are effective in both aqueous and alcoholic solvents. They are a good choice for phase-transfer catalysis conditions.

Q: What is the ideal solvent for this synthesis?

A: The choice of solvent can significantly impact the reaction.

  • Acetone or Acetonitrile: These polar aprotic solvents are good choices for the Williamson ether synthesis as they can dissolve the reactants and do not participate in the reaction.

  • Ethanol or other alcohols: While resorcinol is soluble in alcohols, the solvent itself can compete as a nucleophile, potentially leading to side products.

  • Biphasic systems (e.g., water/toluene): These are used in conjunction with phase-transfer catalysis.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.

  • Procedure: Spot the reaction mixture on a silica gel TLC plate alongside standards of your starting materials (resorcinol and 2-chloroethanol). Develop the plate in a suitable solvent system (e.g., 1:1 hexane:ethyl acetate). The disappearance of the starting materials and the appearance of new spots will indicate the progress of the reaction. The product, this compound, will have an Rf value between that of resorcinol and the di-substituted byproduct.

Q: What are the expected spectroscopic data for this compound?

A: Characterization is typically done using NMR spectroscopy.

  • ¹H NMR: You would expect to see signals for the aromatic protons (in the 6-8 ppm region), the protons of the ethoxy chain (typically between 3.5 and 4.5 ppm), and the hydroxyl protons (which can appear over a wide range and may be broad).

  • ¹³C NMR: You would expect to see signals for the aromatic carbons (in the 100-160 ppm region) and the carbons of the ethoxy chain (in the 60-70 ppm region).

Experimental Protocols

Protocol 1: Williamson Ether Synthesis with Excess Resorcinol

This protocol aims to favor mono-alkylation by using an excess of resorcinol.

Materials:

  • Resorcinol

  • 2-Chloroethanol

  • Potassium Carbonate (anhydrous)

  • Acetone (anhydrous)

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add resorcinol (e.g., 3 equivalents) and anhydrous potassium carbonate (e.g., 1.5 equivalents).

  • Add anhydrous acetone to the flask to give a stirrable suspension.

  • Heat the mixture to reflux with vigorous stirring for 1 hour to ensure formation of the phenoxide.

  • Dissolve 2-chloroethanol (1 equivalent) in a small amount of anhydrous acetone and add it dropwise to the refluxing mixture over 30 minutes.

  • Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Phase-Transfer Catalyzed Synthesis

This protocol utilizes a phase-transfer catalyst to potentially improve selectivity and reaction rate.

Materials:

  • Resorcinol

  • 2-Chloroethanol

  • Sodium Hydroxide

  • Tetrabutylammonium Bromide (TBAB)

  • Toluene

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add resorcinol (e.g., 2 equivalents), sodium hydroxide (e.g., 1.2 equivalents), and a catalytic amount of TBAB (e.g., 0.05 equivalents).

  • Add water and toluene to create a biphasic system.

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Add 2-chloroethanol (1 equivalent) dropwise to the mixture.

  • Continue to stir vigorously at 80-90 °C for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway

Williamson_Ether_Synthesis Resorcinol Resorcinol Phenoxide Resorcinol Monophenoxide Resorcinol->Phenoxide + Base Product This compound Phenoxide->Product + 2-Chloroethanol Byproduct Di-substituted Ether Product->Byproduct + Base + 2-Chloroethanol Chloroethanol 2-Chloroethanol

Caption: Williamson ether synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reaction Analyze Crude Reaction Mixture (TLC, NMR) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction Side_Products Significant Side Products? Check_Reaction->Side_Products Incomplete_Reaction->Side_Products No Optimize_Base Increase Base Equivalents or Strength Incomplete_Reaction->Optimize_Base Yes Adjust_Stoichiometry Increase Resorcinol:Chloroethanol Ratio Side_Products->Adjust_Stoichiometry Yes (Di-substitution) Purification_Issue Purification Difficulty Side_Products->Purification_Issue No Optimize_Temp Increase Reaction Temperature Optimize_Base->Optimize_Temp Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Use_PTC Implement Phase-Transfer Catalysis Adjust_Stoichiometry->Use_PTC Optimize_Chroma Optimize Chromatography Solvent System Purification_Issue->Optimize_Chroma Try_Recrystal Attempt Recrystallization Optimize_Chroma->Try_Recrystal

Caption: Troubleshooting workflow for synthesis optimization.

Quantitative Data Summary

ParameterRecommended RangeRationale
Resorcinol:2-Chloroethanol Ratio 2:1 to 4:1Statistically favors mono-alkylation over di-alkylation.
Base Equivalents (vs. 2-Chloroethanol) 1.2 - 2.0Ensures complete deprotonation of the reacting hydroxyl group.
Temperature 60 - 100 °CBalances reaction rate with minimizing side reactions.
Phase-Transfer Catalyst Loading 1 - 5 mol%Catalytic amount is sufficient to facilitate the reaction.

References

  • Boyd, S., & Kerber, R. C. (2005). The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. Journal of Chemical Research, 2005(5), 336-338.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(4), 234-243.
  • McKillop, A., Fiaud, J. C., & Hug, R. P. (1974). The use of phase-transfer catalysis for the synthesis of phenol ethers. Tetrahedron, 30(11), 1379-1382.
  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).
  • U.S. Environmental Protection Agency. (2023). Phenol, 3-(2-hydroxyethoxy)-. Substance Registry Services. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Williamson Ether Synthesis of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Williamson ether synthesis, with a specific focus on phenolic substrates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions for higher yields and purity. We will delve into the mechanistic principles behind common failures and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding low yields in the synthesis of aryl ethers.

Q1: What is the single most common reason for a low yield when using phenols in a Williamson ether synthesis?

A1: The most frequent issue is an improper choice of the alkylating agent. The Williamson ether synthesis is an S(_N)2 reaction, which is highly sensitive to steric hindrance. Using secondary or tertiary alkyl halides will lead to a competing E2 elimination reaction, producing an alkene instead of the desired ether, which drastically reduces the yield. For a successful synthesis, always use a methyl or primary alkyl halide.[1][2]

Q2: How do I choose the correct base for my specific phenol?

A2: The choice of base depends on the acidity of your phenol. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), which allows for a broader range of bases.[1][3]

  • For most standard phenols: Weak inorganic bases like potassium carbonate (K₂CO₃) or even sodium hydroxide (NaOH) are often sufficient and are a good starting point as they are milder and can minimize side reactions.[1][4]

  • For less acidic phenols (e.g., with electron-donating groups): A stronger base like sodium hydride (NaH) may be necessary to ensure complete deprotonation to the phenoxide.[1][5] However, use NaH with caution as its high reactivity can promote side reactions if not controlled.[1]

Q3: My reaction is not starting, and I'm only recovering my starting materials. What should I check first?

A3: This issue almost always points to a failure in generating the nucleophilic phenoxide ion. First, verify that your base is strong enough for your particular phenol. If you are using a mild base like K₂CO₃ with a less acidic phenol, it may not be sufficient.[1] Second, if using a moisture-sensitive base like NaH, ensure your solvent and glassware are rigorously dry, as any water will quench the base.[6]

Q4: I see byproducts in my NMR/TLC. What are the likely side reactions?

A4: There are two primary side reactions to be aware of:

  • Elimination (E2): As mentioned, this occurs when using secondary or tertiary alkyl halides, producing an alkene.[7]

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) or at the aromatic ring (C-alkylation).[7][8] This can lead to a mixture of isomers that are often difficult to separate.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the Williamson ether synthesis of phenols.

Problem 1: Low or No Product Formation (Primarily Unreacted Starting Material)

This indicates a failure in one of the core components of the S(_N)2 reaction.

  • Insufficient Deprotonation: The concentration of the active phenoxide nucleophile is too low.

    • Solution: Increase the strength of the base. If potassium carbonate is ineffective, switch to a stronger base like sodium hydroxide or, for particularly challenging substrates, sodium hydride.[1] Ensure at least a stoichiometric amount of base is used.

  • Poor Solvent Choice: The chosen solvent may be hindering the reaction.

    • Causality: Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion through hydrogen bonding, creating a "solvent cage" that reduces its nucleophilicity and slows the reaction rate.[2][8]

    • Solution: Use a polar aprotic solvent such as acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4][9] These solvents solvate the cation (e.g., K⁺ or Na⁺), leaving a "naked" and highly reactive phenoxide anion.[9]

  • Inadequate Reaction Conditions: The reaction may not have been given enough time or energy to proceed to completion.

    • Solution: A typical Williamson reaction is conducted at 50 to 100 °C for 1 to 8 hours.[8] If the reaction is sluggish, consider increasing the temperature or extending the reaction time. Monitoring by TLC is crucial to determine the point of maximum conversion. For thermally sensitive molecules, microwave-assisted synthesis can sometimes improve yields and significantly reduce reaction times.[1][10]

  • Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the phenol (1.0 eq).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of phenol).

  • Base Addition: Add the chosen base (e.g., K₂CO₃, 1.5 eq) and stir the suspension.

  • Alkylating Agent: Slowly add the primary alkyl halide (1.1 eq) to the mixture.

  • Heating: Heat the reaction to a temperature between 60-80 °C.

  • Monitoring: Follow the reaction's progress using TLC until the phenol starting material is consumed.

  • Work-up: Cool the reaction, filter off the inorganic salts, and proceed with an aqueous work-up and extraction.[2][11]

Problem 2: Significant Alkene Byproduct Formation

The presence of an alkene byproduct is a definitive sign that the E2 elimination pathway is outcompeting the desired S(_N)2 substitution.

  • Incorrect Alkyl Halide Structure: This is the most common cause.

    • Causality: The S(_N)2 reaction requires the nucleophile to perform a backside attack on the carbon bearing the leaving group.[12] Steric bulk on the alkyl halide hinders this approach. Since the phenoxide is also a base, it will instead abstract a proton from a β-carbon, leading to elimination. This is especially problematic with secondary and tertiary alkyl halides.[2][5]

    • Solution: The most effective solution is to redesign the synthesis. If you are trying to make an ether with a bulky alkyl group, ensure the bulky group is on the phenol and the alkyl halide is simple (e.g., methyl iodide or ethyl bromide). Always use a primary alkyl halide.[2]

  • High Reaction Temperature: Elevated temperatures can favor elimination over substitution.[9]

    • Solution: If elimination is a persistent issue even with a primary alkyl halide, try running the reaction at a lower temperature for a longer duration.

The following diagram illustrates the competition between the desired S(_N)2 pathway and the problematic E2 elimination side reaction.

G Phenoxide Phenoxide (ArO⁻) SN2_Product Desired Ether (ArOR) (Low Yield) Phenoxide->SN2_Product S_N2 Attack (Sterically Hindered) E2_Product Alkene Byproduct (Major Product) Phenoxide->E2_Product E2 Elimination (Acts as Base) AlkylHalide 2°/3° Alkyl Halide (R₂CH-X)

Caption: Competing S(_N)2 and E2 pathways in Williamson ether synthesis.

Problem 3: Formation of C-Alkylated Byproducts

The phenoxide ion's negative charge is delocalized into the aromatic ring, creating nucleophilic sites on the carbon atoms (particularly ortho and para positions).

  • Solvent Effects: The choice of solvent can dramatically influence the regioselectivity of the alkylation.[13]

    • Causality: Protic solvents (like methanol or ethanol) can form strong hydrogen bonds with the oxygen atom of the phenoxide. This "shields" the oxygen, making the carbon atoms of the ring more accessible for electrophilic attack.[14] In contrast, polar aprotic solvents (like DMF or ACN) do not form such strong hydrogen bonds, leaving the oxygen atom as the more reactive nucleophilic site.[13][15]

    • Solution: To favor O-alkylation, consistently use polar aprotic solvents such as DMF, acetonitrile, or DMSO. Studies have shown that ratios of O- to C-alkylation can be as high as 97:3 in acetonitrile, compared to 72:28 in methanol.[13][16]

  • Phase Transfer Catalysis (PTC) for Enhanced Selectivity:

    • Causality: PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide resides. The large quaternary ammonium cation of the catalyst forms a loose ion pair with the phenoxide, leaving the oxygen atom highly accessible and nucleophilic, thus favoring O-alkylation.[17][18]

    • Solution: Employ a phase transfer catalyst like tetrabutylammonium bromide (TBAB) or PEG400.[18][19] This is an excellent strategy for reactions where C-alkylation is a significant issue or when using a biphasic solvent system (e.g., NaOH in water with the alkyl halide in an organic solvent).

  • Setup: To a round-bottom flask, add the phenol (1.0 eq), an aqueous solution of NaOH (e.g., 50% w/w, 2.0 eq), and the phase transfer catalyst (e.g., TBAB, 0.05 eq).

  • Solvent: Add an organic solvent such as toluene or dichloromethane.

  • Alkylating Agent: Add the primary alkyl halide (1.1 eq) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at a suitable temperature (e.g., 50-70 °C). Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to obtain the crude product.[11]

Data Summary Tables

Table 1: Comparison of Common Bases for Phenol Deprotonation

BaseFormulapKa of Conjugate AcidTypical SolventComments
Potassium CarbonateK₂CO₃10.3DMF, AcetonitrileGood first choice; mild and effective for most phenols.[1][4]
Sodium HydroxideNaOH15.7Water, DMF, PTCStronger than carbonates; useful for less acidic phenols.[20][21]
Sodium HydrideNaH~35THF, DMF (anhydrous)Very strong; ensures complete deprotonation but requires strict anhydrous conditions.[5][22]

Table 2: Influence of Solvent on Williamson Ether Synthesis

Solvent TypeExamplesEffect on PhenoxideImpact on Reaction RateSelectivity (O- vs C-Alkylation)
Polar Aprotic DMF, Acetonitrile, DMSO"Naked," highly reactive anionAccelerates S(_N)2 rateStrongly favors O-alkylation.[8][13][14]
Polar Protic Ethanol, Methanol, WaterSolvated via H-bondingSlows S(_N)2 rateCan increase proportion of C-alkylation.[13][14]
Apolar Toluene, HexanePoor solubility of phenoxide saltVery slow reaction rateNot typically recommended.[8]

References

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. ResearchGate. Available at: [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Semantic Scholar. Available at: [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]

  • Williamson Ether Synthesis. (2013). YouTube. Available at: [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. Available at: [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?. Available at: [Link]

  • Filo. (2023). Phenols ( pKa ≈ 10) are more acidic than other alcohols, so they are easi... Available at: [Link]

  • Semantic Scholar. (1977). The use of phase-transfer catalysis for the synthesis of phenol ethers. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Available at: [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis. Available at: [Link]

  • Diamanti, A., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Available at: [Link]

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research. Available at: [Link]

  • ResearchGate. (2025). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. Available at: [Link]

  • ResearchGate. (2025). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Available at: [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Available at: [Link]

  • Zhang, X., et al. (2019). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Quora. (2020). When performing an enolate alkylation reaction with an alkyl halide, why doesn't a Williamson ether synthesis occur at the oxygen instead of the alkylation at the alpha-carbon?. Available at: [Link]

Sources

Technical Support Center: Byproduct Identification in 3-(2-Hydroxyethoxy)phenol Synthesis via LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-(2-Hydroxyethoxy)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of identifying reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction: The Synthetic Landscape of this compound

The synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries, is commonly achieved through a Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, resorcinol (1,3-dihydroxybenzene) is typically deprotonated to form a phenoxide, which then reacts with an ethylene oxide equivalent, such as 2-chloroethanol, to form the desired ether linkage.

While seemingly straightforward, this synthesis is often accompanied by the formation of various byproducts that can complicate purification and impact final product quality. Understanding the potential side reactions is the first step in developing a robust analytical strategy for their identification.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis and LC-MS analysis of this compound, providing both the "why" and the "how-to" for effective problem-solving.

Q1: My LC-MS analysis shows several unexpected peaks besides my main product. What are the likely byproducts in the synthesis of this compound?

A1: Understanding Potential Side Reactions

The primary synthetic route, the Williamson ether synthesis, is an S(_N)2 reaction that is susceptible to competing pathways, especially given the difunctional nature of resorcinol.[2][3] Here are the most probable byproducts to anticipate:

  • Di-substituted Product: Since resorcinol has two hydroxyl groups, a common byproduct is the di-ethoxylated species, 1,3-bis(2-hydroxyethoxy)benzene. This occurs when both phenol groups react with the electrophile.

  • Starting Material: Unreacted resorcinol is almost always present, especially if the reaction has not gone to completion.

  • Over-ethoxylation Products (Polyethylene Glycol Adducts): The terminal hydroxyl group of the desired product can also be ethoxylated, leading to the formation of a dimer, trimer, and longer polyethylene glycol (PEG)-like chains attached to the phenol.[4] This is more prevalent if ethylene oxide is used directly as the electrophile under certain catalytic conditions.

  • C-Alkylation Products: While O-alkylation is the desired pathway, the phenoxide nucleophile is ambident, meaning it can also react through the aromatic ring (C-alkylation).[2] This leads to isomers where the hydroxyethoxy group is attached directly to a carbon atom of the benzene ring.

  • Elimination Products: If using a haloethanol (e.g., 2-chloroethanol), the basic conditions can promote an E2 elimination reaction, leading to the formation of ethylene glycol and other related species.[5][6]

Table 1: Theoretical Masses of Expected Product and Common Byproducts

CompoundMolecular FormulaMonoisotopic Mass (Da)
This compound (Product) C H O154.06
Resorcinol (Starting Material)C H O110.04
1,3-bis(2-Hydroxyethoxy)benzeneC H O198.08
Di-ethoxylated Product (Dimer)C H O198.08
Tri-ethoxylated Product (Trimer)C H O242.11
Q2: I'm observing peaks in my mass spectrum that don't correspond to the theoretical masses of the expected byproducts. How do I interpret these unknown signals?

A2: The Art of Mass Spectral Interpretation

Interpreting mass spectra requires a systematic approach. Beyond simple fragmentation, consider the following possibilities:[7][8][9]

  • Adduct Formation: Electrospray ionization (ESI), a common ionization technique in LC-MS, is prone to forming adducts with ions present in the mobile phase or from the sample matrix.[10] Common adducts in positive ion mode include sodium ([M+Na]ngcontent-ng-c1311558766="" _nghost-ng-c4079709275="" class="inline ng-star-inserted">

    
    ), potassium ([M+K]
    
    
    
    ), and ammonium ([M+NH({4})]
    
    
    ).[11][12] Always check for these mass additions to your expected molecular ions.
  • In-Source Fragmentation: The ionization source itself can sometimes induce fragmentation of molecules before they enter the mass analyzer.[13] This can lead to peaks with lower m/z values that represent stable fragments of your main product or byproducts.

  • Isotope Peaks: The presence of naturally occurring isotopes, such as

    
    C, will result in small peaks at M+1, M+2, etc.[9] The relative intensity of these peaks can help confirm the elemental composition of an ion.
    
  • Multiply Charged Ions: While less common for these relatively small molecules, it is possible to observe doubly charged ions ([M+2H]

    
    ), which would appear at half the expected m/z value.
    

Workflow for Unknown Peak Identification

Caption: A systematic workflow for identifying unknown peaks in LC-MS data.

Q3: My chromatographic resolution is poor, and peaks are overlapping. How can I improve the separation of these polar aromatic compounds?

A3: Optimizing the Liquid Chromatography Method

The polar nature of this compound and its byproducts presents a challenge for traditional reversed-phase chromatography.[14] Here is a step-by-step protocol for method development:

Experimental Protocol: LC Method Development for Polar Phenolic Compounds

  • Column Selection:

    • Start with a C18 column, which is a good general-purpose choice.

    • If retention is poor, consider a column with a more polar stationary phase, such as a Phenyl-Hexyl or a polar-embedded C18 column, which can provide alternative selectivity for aromatic and polar compounds.[15]

    • For highly polar compounds that are poorly retained, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[16]

  • Mobile Phase Optimization:

    • Aqueous Phase (Solvent A): Use high-purity water (LC-MS grade). The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, is crucial for good peak shape and to promote protonation for positive ion mode ESI.[17]

    • Organic Phase (Solvent B): Acetonitrile is generally preferred over methanol for LC-MS due to its lower viscosity and better UV transparency.

    • Gradient Elution: A gradient elution is essential for separating compounds with a range of polarities. Start with a shallow gradient, for example, 5% to 95% organic solvent over 20-30 minutes, to screen for all potential byproducts. The gradient can then be optimized to improve resolution around the peaks of interest.

  • Flow Rate and Temperature:

    • A flow rate of 0.3-0.5 mL/min is typical for standard analytical columns (e.g., 2.1 mm or 3.0 mm internal diameter).

    • Elevating the column temperature (e.g., to 30-40 °C) can decrease mobile phase viscosity, leading to sharper peaks and sometimes altered selectivity.

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).[18] This ensures peak shape is not distorted at the beginning of the chromatogram.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[19][20]

Q4: I'm still struggling with signal intensity and reproducibility. What are some common troubleshooting steps for the MS detector?

A4: Fine-Tuning the Mass Spectrometer

Consistent and strong signal intensity is key to reliable byproduct identification. If you are facing issues, consider the following troubleshooting guide:[21][22][23]

Troubleshooting Guide: MS Detector Issues

SymptomPotential CauseRecommended Action
No or Low Signal Clogged capillary or ion sourceClean the ESI probe, capillary, and skimmer cone.
Incorrect MS settingsVerify ionization mode (positive vs. negative), mass range, and source parameters (gas flow, temperatures, voltages).
Sample concentration too lowPrepare a more concentrated sample for analysis.
Unstable Signal/Poor Reproducibility Inconsistent spray in the ESI sourceCheck for bubbles in the LC flow; ensure proper solvent degassing. Visually inspect the spray for stability.
Matrix effects (ion suppression)Dilute the sample further. Improve chromatographic separation to move the analyte of interest away from interfering matrix components.[24]
Contamination in the systemRun blank injections of mobile phase to check for carryover. Clean the ion source.
High Background Noise Contaminated solvents or reagentsUse fresh, high-purity LC-MS grade solvents and additives.[25]
Leaks in the LC systemCheck all fittings and connections for any signs of leakage.

General Workflow for LC-MS Troubleshooting

Caption: A logical flow for troubleshooting common LC-MS issues.

Conclusion

The successful identification of byproducts in the synthesis of this compound is a multi-faceted challenge that requires a deep understanding of both the reaction chemistry and the analytical instrumentation. By anticipating potential side products, systematically interpreting mass spectral data, optimizing chromatographic separation, and diligently troubleshooting the LC-MS system, researchers can confidently characterize their reaction mixtures and ensure the quality of their final product. This guide provides a foundational framework for tackling these challenges, empowering scientists to move forward with their research and development goals.

References

  • Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

  • OpenStax. (2023). 12.2 Interpreting Mass Spectra - Organic Chemistry. Retrieved from [Link]

  • Silva, A. M., & E-H, M. (n.d.). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from [Link]

  • Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Retrieved from [Link]

  • Kruve, A., & Kaupmees, K. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • BioPharm International. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Retrieved from [Link]

  • IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS). Retrieved from [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • LCGC International. (n.d.). The Origin and Implications of Artifact Ions in Bioanalytical LC–MS. Retrieved from [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]

  • Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • ResearchGate. (2019). LC-MS(ESI+) Common Adducts question?. Retrieved from [Link]

  • YouTube. (2025). How Do You Prepare A Sample For LC-MS Analysis?. Retrieved from [Link]

  • PeerJ. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Advanced sample preparation techniques prior to LC-MS. Retrieved from [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. Retrieved from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). LC-MS/MS-QTOF Screening and Identification of Phenolic Compounds from Australian Grown Herbs and Their Antioxidant Potential. Retrieved from [Link]

  • Restek. (n.d.). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Retrieved from [Link]

  • NIH. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Phenols in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8040). Retrieved from [Link]

  • NIH. (n.d.). LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. Retrieved from [Link]

  • Protocols.io. (n.d.). Targeted analysis of phenolic compounds by LC-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethoxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20170253839A1 - Ethoxylated diols and compositions containing ethoxylated diols.
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Technical Support Center: Stability of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Hydroxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this molecule. We will explore the stability of this compound in acidic and basic media, potential degradation pathways, and robust analytical strategies for its assessment.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound possesses two key functional groups that influence its stability: a phenolic hydroxyl group and an aryl ether linkage. The primary stability concern is the cleavage of the ether bond under acidic conditions.[1][2][3] While generally stable, the phenolic moiety can be susceptible to oxidation, especially under harsh conditions or in the presence of oxidizing agents.[4][5] Phenolic compounds can also exhibit instability at high pH.[6]

Q2: How does this compound behave in acidic media?

A2: In the presence of strong acids, particularly at elevated temperatures, the ether linkage of this compound is susceptible to cleavage.[7] The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack.[1][8] The presence of the phenolic hydroxyl group can accelerate the rate of this acid-catalyzed cleavage by influencing the electronic properties of the aromatic ring.[4]

Q3: What are the expected degradation products of this compound in acidic media?

A3: The acid-catalyzed cleavage of the aryl ether bond in this compound is expected to yield resorcinol (1,3-dihydroxybenzene) and 2-chloroethanol (if hydrochloric acid is used) or the corresponding alkyl halide depending on the acid. This is because the bond between the oxygen and the aromatic ring is stronger and less likely to break than the bond between the oxygen and the ethyl group.[1][2]

Q4: Is this compound stable in basic media?

A4: Generally, aryl ethers are resistant to cleavage under basic conditions.[3][9] This is because the alkoxide that would need to be displaced is a poor leaving group. Therefore, this compound is expected to be significantly more stable in basic media compared to acidic media, especially concerning the ether linkage. However, at very high pH, the phenolic hydroxyl group will be deprotonated to form a phenoxide ion, which could make the molecule more susceptible to oxidative degradation.[6]

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[2][3][10] Such a method should be capable of separating the intact parent compound from all potential degradation products.[11] The use of a photodiode array (PDA) detector can aid in peak identification and purity assessment. For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[4]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Rapid loss of parent compound in acidic solution The ether linkage is undergoing acid-catalyzed hydrolysis. The reaction rate is sensitive to acid concentration and temperature.Reduce the acid concentration or lower the reaction temperature. Consider using a less harsh acidic condition if the experimental design allows. Monitor the degradation kinetically to understand the rate of decomposition.
Appearance of unexpected peaks in HPLC chromatogram Formation of degradation products. These could be from ether cleavage, or potentially from oxidation or other side reactions.Use LC-MS to identify the mass of the unknown peaks. This will help in elucidating their structures. Compare the retention times with those of suspected degradation products (e.g., resorcinol).
Poor peak shape or shifting retention times in HPLC analysis The mobile phase pH may be inappropriate for the analyte and its degradation products, which have phenolic hydroxyl groups.Buffer the mobile phase to a pH that ensures consistent ionization of all analytes. A pH below the pKa of the phenolic groups (typically around 9-10) is generally recommended.
No degradation observed under stress conditions The stress conditions (acid/base concentration, temperature, duration) may not be severe enough.Increase the severity of the stress conditions. For acid/base hydrolysis, increase the concentration of the acid/base or the temperature.[5][12] For thermal stress, increase the temperature. The goal is to achieve 5-20% degradation to demonstrate the stability-indicating nature of the method.[13]
Mass imbalance in forced degradation studies The sum of the parent compound and all degradation products does not account for 100% of the initial amount. This could be due to the formation of non-UV active or volatile degradation products, or products that are not eluted from the HPLC column.Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. Ensure your chromatographic method is capable of eluting all potential degradation products. Check for the formation of volatile degradants using headspace GC-MS if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines the procedure for subjecting this compound to acidic stress to evaluate its degradation pathway.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[2][13]

    • At each time point, withdraw an aliquot of the sample.

  • Neutralization: Neutralize the withdrawn sample with an equivalent amount of 0.1 M sodium hydroxide.

  • Sample Preparation for HPLC: Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Control Sample: Prepare a control sample by adding an equal volume of purified water instead of hydrochloric acid and treating it in the same manner.

  • Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Base Hydrolysis

This protocol details the procedure for evaluating the stability of this compound under basic conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Basic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).[2][13]

    • At each time point, withdraw an aliquot of the sample.

  • Neutralization: Neutralize the withdrawn sample with an equivalent amount of 0.1 M hydrochloric acid.

  • Sample Preparation for HPLC: Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Control Sample: Prepare a control sample using purified water instead of sodium hydroxide and treat it in the same manner.

  • Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method.

Visualizations

Diagram 1: Predicted Acid-Catalyzed Degradation Pathway

G cluster_conditions Acidic Conditions (e.g., HCl, Heat) Protonation Protonation Protonated_Ether Protonated Ether Intermediate Protonation->Protonated_Ether Nucleophilic_Attack Nucleophilic_Attack Resorcinol Resorcinol Nucleophilic_Attack->Resorcinol Alkyl_Halide 2-Chloroethanol Nucleophilic_Attack->Alkyl_Halide 3_HEP This compound 3_HEP->Protonation H+ Protonated_Ether->Nucleophilic_Attack Cl-

Caption: Predicted SN2 mechanism for acid cleavage of this compound.

Diagram 2: Experimental Workflow for Stability Testing

G cluster_stress Forced Degradation Acid Acid Hydrolysis Stressed_Samples Collection of Stressed Samples (at time points) Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidative Stress Oxidation->Stressed_Samples Thermal Thermal Stress Thermal->Stressed_Samples Drug_Substance This compound Stock Solution Drug_Substance->Acid Drug_Substance->Base Drug_Substance->Oxidation Drug_Substance->Thermal Neutralization_Dilution Neutralization & Dilution Stressed_Samples->Neutralization_Dilution HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization_Dilution->HPLC_Analysis Data_Analysis Data Analysis (Peak Purity, Mass Balance) HPLC_Analysis->Data_Analysis Degradation_Profile Degradation Profile & Pathway Elucidation Data_Analysis->Degradation_Profile

Caption: Workflow for conducting and analyzing forced degradation studies.

References

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. [Link]

  • Elder, D. P., & Crowley, P. J. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1474–1482. [Link]

  • Alsante, K. M., Hatajik, T. D., & Lohr, L. L. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

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  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]

  • Bajaj, S., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(06), 183-190. [Link]

  • Wikipedia. (2023, December 2). Ether cleavage. [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155. [Link]

  • de Oliveira, G. A. R., et al. (2022). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 27(19), 6667. [Link]

  • ResearchGate. (n.d.). Rapid and Mild Cleavage of Aryl‐Alkyl Ethers to Liberate Phenols. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(10), 24-33. [Link]

  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(47), 17533–17543. [Link]

  • MDPI. (2023, August 8). An Overview of Plant Phenolics and Their Involvement in Abiotic Stress Tolerance. [Link]

  • University of Calgary. (n.d.). HYDROLYSIS. [Link]

  • PubChem. (n.d.). Phenoxyethanol. [Link]

  • Lin, S., et al. (2023). The stability and degradation products of polyhydroxy flavonols in boiling water. Current Research in Food Science, 6, 100509. [Link]

  • Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]

  • Brinker, C. J. (1988). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

  • PubMed. (n.d.). Pollutant interactions during the biodegradation of phenolic mixtures with either 2- or 3-mononitrophenol in a continuously operated packed bed reactor. [Link]

  • ResearchGate. (n.d.). Acid-based hydrolysis processes for ethanol from lignocellulosic materials: A review. [Link]

  • MDPI. (2022, December 28). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]

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Technical Support Center: Thermal Degradation of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the thermal analysis of 3-(2-Hydroxyethoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying the thermal degradation of this molecule. Here, we address common questions and troubleshooting scenarios you may encounter during your experimental work, grounding our advice in established scientific principles and practical field experience.

Section 1: Understanding the Thermal Stability of this compound

This section provides foundational knowledge on the expected thermal behavior of this compound, drawing parallels from related chemical structures.

Question 1: What are the primary factors influencing the thermal stability of this compound?

Answer: The thermal stability of this compound is primarily dictated by the lability of the ether linkage and the reactivity of the phenolic ring. The molecule's structure, C8H10O3, combines a phenolic core with an ethoxy alcohol side chain.[1] The C-O bond in the ether is typically the weakest point and susceptible to cleavage at elevated temperatures.[2][3] Additionally, the presence of the hydroxyl groups on both the aromatic ring and the ethoxy side chain can influence degradation pathways through dehydration or other intramolecular reactions.

Question 2: What are the expected decomposition products of this compound?

Answer: While specific experimental data for this exact molecule is not extensively published, we can predict the likely degradation products based on the chemistry of phenols and glycol ethers. Upon heating, you can anticipate a mixture of smaller molecules resulting from the cleavage of the ether bond and fragmentation of the aromatic ring.

Potential degradation products include:

  • Phenol: Resulting from the cleavage of the ether bond.[4]

  • Ethylene glycol: From the ethoxy side chain.

  • Smaller phenolic compounds: Such as catechols or other substituted phenols, arising from rearrangements or further reactions.

  • Volatile gases: Carbon monoxide (CO) and carbon dioxide (CO2) are common fragments from the breakdown of the aromatic ring and oxygenated side chains.[5]

The exact composition of the degradation products will depend on experimental conditions such as the heating rate, atmosphere (inert or oxidative), and the presence of any catalysts.

Section 2: Experimental Design and Methodology

This section provides detailed protocols and workflows for analyzing the thermal degradation of this compound.

Question 3: What is the recommended experimental workflow for characterizing the thermal degradation of this compound?

Answer: A comprehensive analysis of the thermal degradation of this compound should involve a multi-technique approach to capture both mass loss and energetic changes, as well as to identify the evolved gases. The following workflow is recommended:

Thermal Degradation Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evolved Gas Analysis cluster_2 Phase 3: Data Interpretation TGA Thermogravimetric Analysis (TGA) (Determine Onset of Decomposition) TGA_FTIR TGA coupled with FTIR (Identify Functional Groups of Evolved Gases) TGA->TGA_FTIR Provides Temperature Ranges DSC Differential Scanning Calorimetry (DSC) (Identify Phase Transitions) Data_Analysis Correlate TGA/DSC data with FTIR and GC-MS results DSC->Data_Analysis Provides Energetic Data TGA_FTIR->Data_Analysis Identifies Gaseous Products Py_GCMS Pyrolysis-GC-MS (Separate and Identify Degradation Products) Py_GCMS->Data_Analysis Identifies Specific Fragments

Caption: Recommended experimental workflow for thermal analysis.

Experimental Protocol 1: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or Argon) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A standard rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: 30 °C to 600 °C, or higher if decomposition is not complete.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Experimental Protocol 2: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 30 °C to a temperature just beyond the final decomposition step observed in TGA.

  • Data Analysis: Observe endothermic or exothermic events. This can reveal melting points, glass transitions, and the energetics of decomposition.[6][7]

Section 3: Troubleshooting Common Experimental Issues

This section addresses specific problems that may arise during your experiments and provides actionable solutions.

Question 4: My TGA curve shows an initial mass loss at a low temperature (below 100°C). What could be the cause?

Answer: An initial mass loss below 100°C is typically due to the evaporation of volatile components.

  • Moisture: The sample may have absorbed moisture from the atmosphere. To mitigate this, dry the sample in a desiccator or a vacuum oven at a temperature below its melting point before analysis.

  • Residual Solvents: If the sample was synthesized or recrystallized, residual solvents may be present.

Troubleshooting Steps:

  • Perform a TGA run with a hold at a temperature just below the boiling point of the suspected volatile (e.g., 100°C for water) until the mass stabilizes, then proceed with the temperature ramp.

  • Analyze the evolved gas during this initial mass loss step using TGA-FTIR to confirm the identity of the volatile.

Question 5: I am observing a noisy or drifting baseline in my DSC measurement. How can I fix this?

Answer: A noisy or drifting baseline in DSC can obscure subtle thermal events and lead to inaccurate measurements.[8] Common causes include:

  • Pan Deformation: Uneven heating or high temperatures can cause the sample pan to deform.[8]

  • Contamination: Residue from previous samples or improper cleaning can cause spurious peaks.[9]

  • Instrumental Drift: Insufficient instrument equilibration time.

Troubleshooting Flowchart:

DSC Baseline Troubleshooting Start Noisy/Drifting DSC Baseline Check_Pans Are the sample and reference pans of equal mass and undeformed? Start->Check_Pans Rerun_Blank Run a baseline with two empty, new pans. Check_Pans->Rerun_Blank No Equilibrate Increase instrument equilibration time before the run. Check_Pans->Equilibrate Yes Clean_Cell Clean the DSC cell according to manufacturer's protocol. Rerun_Blank->Clean_Cell Clean_Cell->Equilibrate Success Baseline Stable Equilibrate->Success

Caption: A step-by-step guide to troubleshooting DSC baseline issues.

Question 6: My TGA-FTIR spectra are difficult to interpret due to overlapping peaks. What can I do?

Answer: Overlapping peaks in the FTIR spectra of evolved gases are common when multiple degradation products evolve simultaneously.

Data Interpretation Strategy:

  • Correlate with TGA: Examine the DTG curve to identify temperatures of maximum decomposition rate. Extract the FTIR spectra at these specific temperatures, as they are more likely to represent the primary evolved gases at that stage.

  • Use 3D Plots: Most thermal analysis software can generate a 3D plot of absorbance vs. wavenumber vs. temperature. This can help visualize the evolution of different gases over time.

  • Focus on Characteristic Peaks: Look for unique, characteristic peaks to identify specific functional groups. For example:

    • Phenols: A broad O-H stretch around 3200-3600 cm-1 and C-O stretching around 1200 cm-1.[10]

    • CO2: Sharp peaks around 2350 cm-1.

    • CO: Peaks around 2140 cm-1.

    • Alkanes/Alkenes: C-H stretching around 2800-3000 cm-1.

Section 4: Data Interpretation and Analysis

This section provides guidance on interpreting the data obtained from your thermal analysis experiments.

Question 7: How do I interpret the mass spectrum of the degradation products from Pyrolysis-GC-MS?

Answer: The mass spectrum provides a fragmentation pattern that acts as a "fingerprint" for a molecule. For the degradation products of this compound, you would look for characteristic fragments of phenols and ethers.

Example Fragmentation of a Phenolic Compound: Phenols typically show a strong molecular ion peak (M+).[5][11] A common fragmentation pattern is the loss of a CO molecule (M-28) or a formyl radical (HCO, M-29).[5]

Table 1: Example Quantitative Data from TGA and DSC Analysis

ParameterTypical Value for a Glycol Ether PhenolSignificance
Tonset (TGA)200 - 250 °COnset of thermal decomposition.
Tmax (DTG)250 - 300 °CTemperature of maximum decomposition rate.
Residual Mass @ 600°C< 5% (in N2)Indicates complete volatilization of degradation products.
Melting Point (DSC)50 - 80 °CPhase transition from solid to liquid.
Decomposition Enthalpy (DSC)Varies (often exothermic)Energy released or absorbed during decomposition.

Note: These are illustrative values. Actual values must be determined experimentally.

Section 5: Safety Precautions

Question 8: What are the primary safety concerns when handling this compound and its degradation products?

Answer:

  • Handling this compound: This compound is a phenol derivative and should be handled with care. Phenols can be skin and eye irritants.[12][13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Thermal Degradation Products: The degradation products can be toxic and flammable.[14] The entire thermal analysis experiment should be conducted in a well-ventilated laboratory, and the exhaust from the instrument should be vented to a fume hood.

References

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

  • Red Thermo. (2025, October 15). Troubleshooting TGA-DSC Sample Pan Issues. Retrieved from [Link]

  • Unacademy. (n.d.). Cleavage of C-O Bond in Ethers. Retrieved from [Link]

  • Nexacule. (2025, May 21). How to Overcome Common Issues with Thermal Analysis Consumables. Retrieved from [Link]

  • Red Thermo. (2025, July 13). Troubleshooting Common Issues with Thermal Analysis Sample Containers. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal characterization of phenolic resin using TGA/FT-IR. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Unknown Source. (n.d.). Glycol ethers.
  • ResearchGate. (2014, March 22). Is TGA or DSC more useful for general materials research?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from [Link]

  • YouTube. (2019, October 25). Acidic Cleavage of Ethers - HI , HBr , Heat - Organic Chemistry. Retrieved from [Link]

  • The Madison Group. (n.d.). Problem Solving With Thermal Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Interpretation of Mass Spectra. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • AZoM. (2011, July 4). Thermal Analysis – Precision, Trueness, Accuracy and Errors. Retrieved from [Link]

  • AENSI Publisher. (n.d.). JOURNAL OF APPLIED SCIENCE AND AGRICULTURE Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Studies on thermal decomposition of phenol binder using TG/DTG/DTA and FTIR-DRIFTS techniques in temperature range 20–500 °C. Retrieved from [Link]

  • Purdue Chemistry. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

  • US EPA. (n.d.). Phenol, 3-(2-hydroxyethoxy)- - Substance Details. Retrieved from [Link]

  • Archimer. (n.d.). Identification and quantification of plastic additives using Pyrolysis-GC/MS: a review. Retrieved from [Link]

  • Ataman Kimya. (n.d.). GLYCOL ETHERS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Physics Forums. (2010, May 22). Troubleshooting Temperature Results in ANSYS Workbench 11 Mesh Simulation. Retrieved from [Link]

  • Semantic Scholar. (2015, February 11). [PDF] Identification and Characterization by FTIR, TGA and UV/Vis Spectroscopy of Phenolic Compound (Gallic Acid) from Nephelium Lappaceum Leaves for Medical use. Retrieved from [Link]

  • XiXisys. (n.d.). SAFETY DATA SHEETS. Retrieved from [Link]

  • Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • ResearchGate. (2025, August 10). Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. Retrieved from [Link]

  • Sci-Hub. (1997). Thermal Decomposition of Substituted Phenols in Supercritical Water. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Retrieved from [Link]

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-(2-Hydroxyethoxy)phenol | C8H10O3 | CID 78519. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Determination of nonylphenol ethoxylates in wastewater samples with SPME/GC-MS. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]

  • MDPI. (2022, December 28). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). Retrieved from [Link]

  • SciELO. (n.d.). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4-(2-Hydroxyethoxy)phenol | C8H10O3 | CID 9834014. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges in the Selective Functionalization of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the selective functionalization of 3-(2-Hydroxyethoxy)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile yet challenging bifunctional building block. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting strategies to help you achieve your synthetic goals with precision and efficiency.

Introduction: The Duality of Reactivity in this compound

This compound is a valuable scaffold in drug discovery and materials science, featuring three key functional handles: a phenolic hydroxyl group, a primary aliphatic alcohol, and an activated aromatic ring. This trifecta of reactivity, however, presents a significant challenge: how to selectively modify one site without affecting the others. The crux of the problem lies in the subtle yet critical differences in the reactivity of the phenolic and alcoholic hydroxyl groups, and the regiochemical outcomes of electrophilic aromatic substitution.

This guide provides a structured approach to understanding and overcoming these challenges, moving from frequently asked questions to detailed troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Differentiating the Phenolic and Aliphatic Hydroxyl Groups
Q1: I'm attempting an O-acylation, but I'm getting a mixture of products where both the phenolic and alcoholic hydroxyls have reacted. How can I selectively acylate only one of them?

A1: This is a classic chemoselectivity problem. The relative nucleophilicity of the two hydroxyl groups is key.

  • Selective Acylation of the Phenolic Hydroxyl: Under basic conditions, the phenolic hydroxyl (pKa ≈ 10) is significantly more acidic than the aliphatic hydroxyl (pKa ≈ 16). This allows for selective deprotonation to form the more nucleophilic phenoxide ion. This phenoxide will then preferentially attack the acylating agent.

    • Troubleshooting: If you are still seeing di-acylation, your base might be too strong or used in excess, leading to the deprotonation of the aliphatic alcohol as well. Consider using a milder base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in stoichiometric amounts. Running the reaction at lower temperatures can also enhance selectivity.

  • Selective Acylation of the Aliphatic Hydroxyl: This is more challenging due to the lower nucleophilicity of the primary alcohol. However, it can be achieved under specific conditions. One effective method is the Mitsunobu reaction, which works well for the acylation of alcohols in the presence of phenols.[1] Alternatively, certain enzymatic or chemoselective catalysts can favor the acylation of the primary alcohol.[2] Under acidic conditions, which protonate the amine of hydroxyamino acids, chemoselective O-acylation can be achieved.[3]

    • Troubleshooting: If you are observing acylation of the phenol, ensure your conditions are strictly neutral or acidic, avoiding any basic additives that could generate the phenoxide. Using bulky acylating agents can also favor reaction at the less sterically hindered primary alcohol.

Q2: I want to perform an O-alkylation on the primary alcohol without touching the phenol. What's the best strategy?

A2: This requires protecting the more reactive phenolic hydroxyl group first. The differential reactivity of the two hydroxyls makes a protection/deprotection strategy highly effective.[4]

  • Step 1: Phenol Protection: The phenolic hydroxyl can be selectively protected using a variety of protecting groups that are stable under the conditions required for alkylating the primary alcohol. A common choice is a silyl ether, such as tert-butyldimethylsilyl (TBDMS), which is easily introduced and can be removed under mild acidic conditions.

  • Step 2: Alkylation of the Primary Alcohol: Once the phenol is protected, the primary alcohol can be alkylated using standard conditions, such as the Williamson ether synthesis (e.g., sodium hydride followed by an alkyl halide).

  • Step 3: Deprotection: The protecting group on the phenol can then be selectively removed to reveal the desired product.

Section 2: Controlling Regioselectivity on the Aromatic Ring
Q3: I'm trying to introduce a substituent onto the aromatic ring via electrophilic aromatic substitution, but I'm getting a mixture of ortho and para isomers. How can I favor one over the other?

A3: The hydroxyl and ethoxy groups are both electron-donating and therefore ortho, para-directing activators for electrophilic aromatic substitution.[5][6][7][8] Controlling the regioselectivity between the ortho and para positions is a common challenge.

  • Favoring the Para Product: The para position is generally favored due to reduced steric hindrance from the 3-(2-hydroxyethoxy) group. Using bulky electrophiles will further enhance the preference for the para product. Reaction conditions that are under thermodynamic control (higher temperatures, longer reaction times) may also favor the more stable para isomer.

  • Favoring the Ortho Product: Achieving high ortho selectivity can be more difficult. Some strategies include:

    • Directing Groups: Certain catalytic systems employ a directing group strategy where the catalyst coordinates to the phenolic hydroxyl and delivers the electrophile to the ortho position.[9][10][11][12]

    • Reaction Conditions: In some cases, specific solvent effects or the use of certain Lewis acids can influence the ortho/para ratio.

Q4: Is it possible to achieve meta-substitution on the aromatic ring?

A4: Direct meta-substitution is challenging because the existing substituents strongly favor the ortho and para positions.[5][7] However, it is not impossible and can be approached through multi-step synthetic strategies. One advanced method involves the use of specialized directing groups in transition-metal-catalyzed C-H activation reactions that can override the inherent electronic preferences of the substrate.[13] A more traditional, albeit longer, approach would be to start with a precursor that already has the desired meta-substitution pattern and then introduce the hydroxyl and ethoxy functionalities.

Experimental Protocols & Workflows

Protocol 1: Selective O-Acylation of the Phenolic Hydroxyl

This protocol describes the selective acylation of the phenolic hydroxyl group of this compound using acetic anhydride and potassium carbonate.

Materials:

  • This compound

  • Acetic Anhydride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel to obtain the desired phenolic acetate.

Workflow for Selective Functionalization

The following diagram illustrates a decision-making workflow for the selective functionalization of this compound.

G start Start: this compound q1 Desired Functionalization? start->q1 hydroxyl Hydroxyl Group q1->hydroxyl  -OH aromatic Aromatic Ring q1->aromatic  Ring q_hydroxyl Which Hydroxyl? hydroxyl->q_hydroxyl q_aromatic Desired Position? aromatic->q_aromatic phenolic Phenolic -OH q_hydroxyl->phenolic Phenolic alcoholic Aliphatic -OH q_hydroxyl->alcoholic Aliphatic o_acyl_phenolic O-Acylation (Phenolic) phenolic->o_acyl_phenolic o_alkyl_phenolic O-Alkylation (Phenolic) phenolic->o_alkyl_phenolic protect_phenol Protect Phenolic -OH alcoholic->protect_phenol o_acyl_alcoholic O-Acylation (Aliphatic) protect_phenol->o_acyl_alcoholic o_alkyl_alcoholic O-Alkylation (Aliphatic) protect_phenol->o_alkyl_alcoholic deprotect Deprotect Phenol o_acyl_alcoholic->deprotect o_alkyl_alcoholic->deprotect ortho_para Ortho/Para q_aromatic->ortho_para ortho/para meta Meta q_aromatic->meta meta eas Electrophilic Aromatic Substitution ortho_para->eas Standard EAS ortho_directing Ortho-Directing Catalysis ortho_para->ortho_directing Ortho-selective meta_directing Meta-Directing C-H Activation meta->meta_directing

Decision workflow for selective functionalization.

Data Summary

The following table summarizes the key reactivity differences that can be exploited for selective functionalization.

Functional GrouppKaRelative NucleophilicityDirecting Effect in EASKey for Selectivity
Phenolic -OH ~10High (as phenoxide)Ortho, Para-directingMore acidic; can be selectively deprotonated.
Aliphatic -OH ~16ModerateN/ALess acidic; requires protection of the phenol for selective reaction.
Aromatic Ring N/AHigh (activated)N/AActivated by both -OH and -OR groups, favoring ortho/para substitution.

Mechanistic Insights

The Basis of O-Acylation Selectivity

The selectivity in O-acylation under basic conditions is a direct consequence of the difference in acidity between the two hydroxyl groups.

G cluster_0 Reaction Pathway cluster_1 Start This compound + Base Phenoxide Phenoxide Intermediate (More Nucleophilic) Start->Phenoxide Selective Deprotonation Alkoxide Alkoxide Intermediate (Less Nucleophilic) Start->Alkoxide Non-selective (stronger base) AcylatingAgent Acylating Agent (e.g., Ac₂O) PhenolicEster Phenolic Ester (Major Product) Phenoxide->PhenolicEster Fast AliphaticEster Aliphatic Ester (Minor Product) Alkoxide->AliphaticEster Slower AcylatingAgent->PhenolicEster

Kinetic vs. Thermodynamic control in acylation.

This technical guide provides a foundational understanding of the challenges and strategies associated with the selective functionalization of this compound. For more specific applications or advanced techniques, consulting the primary literature is highly recommended.

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of 2-, 3-, and 4-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Structural Similarity

In the landscape of pharmaceutical development and fine chemical synthesis, isomers often present unique opportunities and challenges. While sharing the same molecular formula (C₈H₁₀O₃) and molecular weight (154.16 g/mol ), the constitutional isomers 2-, 3-, and 4-(2-Hydroxyethoxy)phenol exhibit distinct chemical personalities.[1][2][3][4] Their reactivity profiles, governed by the spatial arrangement of the phenolic hydroxyl and the hydroxyethoxy substituents, diverge significantly. Understanding these nuances is not merely an academic exercise; it is paramount for designing efficient synthetic routes, predicting reaction outcomes, and ultimately, controlling the molecular architecture of target compounds.

This guide provides an in-depth, objective comparison of the reactivity of these three isomers. We will dissect the underlying electronic and steric principles, present supporting experimental frameworks, and offer field-proven insights to guide researchers in leveraging the specific characteristics of each molecule.

The Theoretical Framework: A Tale of Two Substituents

The reactivity of a substituted benzene ring is fundamentally dictated by the electronic nature of its substituents. In this case, we have two oxygen-containing groups whose effects on the aromatic ring must be considered in concert.

The Phenolic Hydroxyl (-OH) Group: A Potent Activator

The hydroxyl group is one of the most powerful activating groups in electrophilic aromatic substitution (EAS).[5] Its influence stems from two opposing electronic effects:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring.[6] This donation of electron density significantly enriches the ring, particularly at the ortho and para positions, making it highly nucleophilic and susceptible to attack by electrophiles.[7][8][9]

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the -OH group also exerts an electron-withdrawing inductive effect, pulling electron density away from the ring through the sigma bond.[6]

For the hydroxyl group, the resonance effect overwhelmingly dominates the inductive effect, leading to a net activation of the ring and strong direction of incoming electrophiles to the ortho and para positions.[6][10]

The (2-Hydroxyethoxy) Group (-OCH₂CH₂OH): A Cooperative Activator

Similar to the hydroxyl group, the ether linkage in the hydroxyethoxy substituent also possesses an oxygen atom with lone pairs capable of resonance donation (+R effect).[11] It is therefore also an activating, ortho-, para-directing group. While its activating strength is generally less than a hydroxyl group, its contribution is significant. The terminal primary alcohol on the ethoxy tail is generally too far removed to exert a direct electronic effect on the ring, but it does influence the molecule's overall polarity and potential for hydrogen bonding.

The Combined Influence: Positional Isomerism Dictates Reactivity

The critical factor differentiating the three isomers is the interplay between these two activating groups.

  • 4-(2-Hydroxyethoxy)phenol (Para-Isomer): The two substituents are in a 1,4-relationship. The powerful ortho-, para-directing influence of the -OH group is perfectly reinforced by the ortho-, para-directing effect of the -OCH₂CH₂OH group. Both groups strongly activate the same positions (C2 and C6), making these sites exceptionally electron-rich and poised for electrophilic attack.

  • 2-(2-Hydroxyethoxy)phenol (Ortho-Isomer): With substituents in a 1,2-arrangement, there is a combination of electronic reinforcement and steric hindrance. The -OH group directs to positions C4 and C6, while the ether group directs to C3 and C5. The dominant -OH group will primarily control substitution, but the adjacent bulky side chain can sterically hinder the C6 position. Furthermore, the potential for intramolecular hydrogen bonding between the phenolic proton and the ether oxygen can influence the acidity and nucleophilicity of the phenolic group.

  • 3-(2-Hydroxyethoxy)phenol (Meta-Isomer): In the 1,3-arrangement, the directing effects are not mutually reinforcing at any single position. The -OH group strongly activates positions C2, C4, and C6, while the ether group activates C2, C4, and its own C6 position. This results in multiple activated sites, which can lead to a mixture of products in electrophilic substitution reactions, making regiocontrol more challenging.

Figure 1: Structures of (2-Hydroxyethoxy)phenol Isomers

Comparative Reactivity in Key Transformations

The structural and electronic differences manifest in varied performance across several key reaction classes.

Acidity of the Phenolic Proton (pKa)

Phenols are notably more acidic than aliphatic alcohols because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge onto the aromatic ring.[12] The presence of the electron-donating hydroxyethoxy group is expected to slightly destabilize the phenoxide anion by pushing more electron density onto an already negative system. This should result in a slightly higher pKa (weaker acid) for all three isomers compared to unsubstituted phenol. Differences between the isomers are expected to be subtle, though the potential for intramolecular hydrogen bonding in the ortho isomer could stabilize the protonated form, making it the least acidic of the three.

Electrophilic Aromatic Substitution (EAS)

This is where the most dramatic differences in reactivity are observed. Due to the powerful activating nature of the -OH group, all three isomers are highly susceptible to EAS reactions like halogenation, nitration, and Friedel-Crafts reactions, often proceeding under much milder conditions than benzene itself.[13][14][15]

Predicted Order of Reactivity:

4-isomer > 2-isomer > 3-isomer

  • 4-(2-Hydroxyethoxy)phenol: Exhibits the highest reactivity and regioselectivity. The reinforcing electronic effects create highly nucleophilic centers at the C2 and C6 positions, leading to rapid and clean substitution at these sites.

  • 2-(2-Hydroxyethoxy)phenol: Also highly reactive, primarily at the C4 position (para to the -OH). Reaction at the C6 position is possible but may be slowed by steric hindrance from the adjacent side chain.

  • This compound: While the ring is strongly activated overall, the lack of reinforcing directing effects means electrophilic attack can occur at multiple positions (C2, C4, C6), potentially yielding a mixture of regioisomers that can be difficult to separate.

Figure 2: Reinforcement of directing effects in the 4-isomer.
Reactions of the Hydroxyl Groups

Both the phenolic and aliphatic hydroxyl groups can participate in reactions such as esterification and etherification.

  • Phenolic -OH: Reactivity is enhanced under basic conditions which generate the more nucleophilic phenoxide ion. For reactions at this site, the ortho-isomer may exhibit lower reaction rates compared to the meta- and para-isomers due to steric hindrance by the neighboring side chain.

  • Aliphatic -OH: As a primary alcohol, this group undergoes typical alcohol reactions.[16] Its reactivity is expected to be comparable across all three isomers, as it is electronically insulated from the aromatic ring.

Experimental Design: A Protocol for Comparative Bromination

To empirically validate the theoretical differences in EAS reactivity, a comparative bromination experiment can be employed. Bromination of phenols is extremely facile, so conditions must be controlled to avoid polysubstitution.[10] Using a non-polar solvent limits the ionization of phenol to the more reactive phenoxide ion, thus moderating the reaction.[14][15]

Objective: To compare the relative reaction rate and regiochemical outcome of mono-bromination for the three isomers of (2-hydroxyethoxy)phenol.
Materials:
  • 2-(2-Hydroxyethoxy)phenol

  • This compound

  • 4-(2-Hydroxyethoxy)phenol

  • Bromine (Br₂) solution (e.g., 1.0 M in Carbon Tetrachloride, CCl₄)

  • Carbon Tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate solution (10% w/v), aqueous

  • Sodium bicarbonate solution (5% w/v), aqueous

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stir bars, dropping funnel, ice bath

  • Thin Layer Chromatography (TLC) plates and appropriate developing system

  • Rotary evaporator

  • GC-MS for product analysis

Protocol:
  • Reaction Setup: For each isomer, dissolve 1.0 mmol in 10 mL of anhydrous CCl₄ in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Place the flasks in an ice-water bath and allow the solutions to cool to 0-5 °C.

  • Bromine Addition: Add 1.0 mL of the 1.0 M Br₂/CCl₄ solution (1.0 mmol) dropwise to each flask over a period of 15 minutes while stirring vigorously.

  • Reaction Monitoring: Monitor the progress of each reaction by TLC at 15-minute intervals. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progress. Note the time required for complete consumption of the starting material.

  • Quenching: Once the starting material is consumed (or after a set time, e.g., 2 hours), quench the reaction by adding 10 mL of 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of 5% sodium bicarbonate solution and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Analysis: Analyze the crude product residue by GC-MS to identify the regioisomers formed and determine their relative ratios.

Figure 3: Experimental workflow for comparative bromination.

Data Summary and Expected Outcomes

Table 1: Physical Properties of (2-Hydroxyethoxy)phenol Isomers
Property2-(2-Hydroxyethoxy)phenolThis compound4-(2-Hydroxyethoxy)phenol
CAS Number 4792-78-3[2]49650-88-6[4]13427-53-7[3]
Molecular Weight 154.16 g/mol [1]154.17 g/mol [4]154.16 g/mol [3]
Melting Point N/A (Liquid at RT)N/A87-88 °C[17][18]
Appearance Colorless to light yellow liquid[17]-Powder[17]
Table 2: Predicted Outcomes of Comparative Bromination Experiment
IsomerExpected Relative RateMajor Predicted Product(s)Rationale
4-(2-Hydroxyethoxy)phenol Fastest2-Bromo-4-(2-hydroxyethoxy)phenolStrong reinforcement of directing effects from both groups onto C2/C6 positions. Minimal steric hindrance.
2-(2-Hydroxyethoxy)phenol Intermediate4-Bromo-2-(2-hydroxyethoxy)phenol-OH group directs strongly to the unhindered C4 (para) position. Reaction at C6 is sterically disfavored.
This compound SlowestMixture of 2-bromo-, 4-bromo-, and 6-bromo- isomersActivating effects are not additive at any single position, leading to multiple competing sites of attack.

Conclusion and Strategic Implications

The positional isomerism of 2-, 3-, and 4-(2-hydroxyethoxy)phenol is a determining factor in their chemical reactivity, particularly in electrophilic aromatic substitution.

  • 4-(2-Hydroxyethoxy)phenol is the isomer of choice for applications requiring predictable, high-yield substitution ortho to the phenolic hydroxyl group. Its reinforced electronics and clean reaction profile make it an ideal building block in multi-step syntheses.

  • 2-(2-Hydroxyethoxy)phenol offers a route to substitution para to the hydroxyl group, with the ortho position sterically shielded by the side chain. This can be exploited to achieve regioselectivity that is different from the 4-isomer and to introduce functionality adjacent to a sterically demanding group.

  • This compound , while a highly activated ring system, presents challenges in regiocontrol for EAS reactions. It is best suited for applications where a mixture of isomers is acceptable or where subsequent steps can resolve the desired product.

For researchers in drug development, this comparative understanding allows for the strategic selection of the appropriate isomer to serve as a scaffold, ensuring that subsequent functionalization occurs at the desired position, thereby maximizing synthetic efficiency and minimizing costly purification challenges.

References

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A Technical Guide for Polymer Scientists: Evaluating 3-(2-Hydroxyethoxy)phenol as a Potential Alternative to Bisphenol A

Author: BenchChem Technical Support Team. Date: January 2026

The field of polymer science is in a constant state of evolution, driven by the dual demands of performance and safety. For decades, Bisphenol A (BPA) has been a cornerstone monomer, integral to the production of high-performance materials like polycarbonate plastics and epoxy resins.[1][2][3][4] Its rigid, symmetric structure imparts exceptional thermal stability, mechanical strength, and clarity to these polymers.[1][2] However, the well-documented endocrine-disrupting activity of BPA, stemming from its ability to mimic estrogen and interact with hormone receptors, has created an urgent and compelling need for safer alternatives.[5][6][7][8] This guide provides an in-depth comparison between the incumbent monomer, BPA, and a potential alternative, 3-(2-Hydroxyethoxy)phenol, for researchers and developers in the polymer industry.

We will move beyond a simple cataloging of properties to explore the fundamental chemical reasoning behind expected performance differences, present a framework for experimental validation, and provide the detailed protocols necessary for a rigorous comparative analysis.

The Central Challenge: The Endocrine-Disrupting Mechanism of BPA

The primary driver for replacing BPA is its classification as an Endocrine Disrupting Chemical (EDC).[6][7] Its molecular structure bears a resemblance to estradiol, allowing it to bind to estrogen receptors (ERα and ERβ) and trigger unintended hormonal responses.[6][8] This has been linked to a range of health concerns, prompting regulatory action and a market shift towards "BPA-free" materials.[7][9]

BPA_Mechanism cluster_0 Binding Phase cluster_1 Response Phase BPA Bisphenol A (BPA) Receptor Estrogen Receptor (ERα / ERβ) BPA->Receptor Mimics Estradiol, Binds to Receptor Cell Cell Nucleus Receptor->Cell Translocates to Nucleus Response Adverse Cellular Response (e.g., altered gene expression) Cell->Response Initiates Transcription

Caption: BPA's endocrine-disrupting mechanism.

Monomer Deep Dive: A Structural and Reactivity Comparison

The performance of a polymer is fundamentally dictated by the structure of its constituent monomers. The differences between BPA and this compound are significant and have profound implications for polymerization and final material properties.

FeatureBisphenol A (BPA) This compound
IUPAC Name 4,4'-(Propane-2,2-diyl)diphenolThis compound
CAS Number 80-05-749650-88-6[10]
Molecular Formula C₁₅H₁₆O₂[11]C₈H₁₀O₃[10]
Structure Two phenol rings linked by a rigid isopropylidene bridge.A single phenol ring with a flexible hydroxyethoxy side chain.
Reactive Groups Two phenolic hydroxyl groups of equal reactivity.One phenolic hydroxyl and one primary aliphatic hydroxyl of different reactivity.
Key Structural Feature High degree of symmetry and rigidity.Asymmetry and a flexible ether linkage.
Implications for Polymerization

The structural differences are not merely academic; they directly influence polymerization kinetics and the resulting polymer architecture.

  • Bisphenol A: The two identical, highly reactive phenolic hydroxyls make BPA an ideal monomer for step-growth polymerization (e.g., with phosgene or diphenyl carbonate for polycarbonates, or epichlorohydrin for epoxy resins).[1][4][12] The reaction is predictable, leading to linear, high-molecular-weight polymers.

  • This compound: This monomer presents a more complex scenario. The phenolic hydroxyl is significantly more acidic and reactive than the primary aliphatic hydroxyl on the ethoxy tail. This reactivity difference can be exploited to control polymer structure. For instance, in a reaction with a diacyl chloride, polymerization would preferentially occur at the phenolic site. The aliphatic hydroxyl could then be used for subsequent cross-linking or grafting, opening possibilities for creating more complex polymer architectures like branched or network polymers.

Polymerization_Comparison cluster_BPA BPA-based Polymer cluster_HEP 3-HEP-based Polymer (Hypothetical) BPA Bisphenol A Poly_BPA Rigid Polycarbonate Chain BPA->Poly_BPA DPC1 Diphenyl Carbonate DPC1->Poly_BPA HEP This compound (3-HEP) Poly_HEP Flexible Polymer Chain HEP->Poly_HEP DPC2 Diphenyl Carbonate DPC2->Poly_HEP Experimental_Workflow Monomers 1. Monomer Procurement - Bisphenol A - this compound - Diphenyl Carbonate Synthesis 2. Melt Polycondensation Monomers->Synthesis Purification 3. Purification (Dissolution & Precipitation) Synthesis->Purification Processing 4. Sample Preparation (Compression Molding / Solvent Casting) Purification->Processing Characterization 5. Characterization Processing->Characterization Thermal Thermal Analysis (DSC, TGA) Characterization->Thermal Mechanical Mechanical Testing (Tensile Test) Characterization->Mechanical Safety Biocompatibility (Cytotoxicity) Characterization->Safety

Caption: Workflow for comparative polymer analysis.

Protocol 1: Synthesis of Polycarbonate via Melt Polycondensation

Objective: To synthesize high-molecular-weight polycarbonate from the selected diol (BPA or 3-HEP) and diphenyl carbonate (DPC).

Rationale: Melt polymerization is a solvent-free method, making it more environmentally friendly and often more economical for industrial-scale production. [13]The reaction is an equilibrium-driven transesterification, where the removal of the phenol byproduct is critical to achieving a high degree of polymerization.

Materials:

  • Bisphenol A (or this compound)

  • Diphenyl Carbonate (DPC)

  • Catalyst (e.g., Lithium Hydroxide, LiOH·H₂O)

  • Nitrogen gas (high purity)

  • Methanol (for purification)

  • Dichloromethane (for purification)

Procedure:

  • Reactor Setup: Assemble a glass reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a vacuum trap.

  • Charging: Charge the reactor with equimolar amounts of the diol (e.g., 0.1 mol of BPA) and DPC (0.1 mol).

    • Scientist's Note: A precise 1:1 molar ratio is crucial for achieving high molecular weight in step-growth polymerization. Any deviation will limit chain growth.

  • Catalyst Addition: Add the catalyst (e.g., ~0.01 mol% relative to the diol).

  • Inerting: Purge the system with nitrogen for 20-30 minutes to remove all oxygen, which can cause undesirable side reactions and discoloration at high temperatures.

  • Stage 1 - Pre-polymerization: Heat the mixture to 180-200 °C under a gentle nitrogen flow. The reactants will melt and begin to react, with phenol being distilled off. Continue for 1-2 hours.

    • Scientist's Note: This initial stage builds low-molecular-weight oligomers at atmospheric pressure, which is easier to control than immediately applying a vacuum.

  • Stage 2 - High Vacuum Polymerization: Gradually increase the temperature to 280-300 °C while slowly reducing the pressure to <1 mmHg. The viscosity of the melt will increase significantly as the polymer chains grow.

    • Scientist's Note: The combination of high temperature and high vacuum is essential to overcome the mass transfer limitations of removing phenol from the increasingly viscous polymer melt, thereby driving the reaction toward completion. [13]7. Completion: Continue the reaction until the desired viscosity is reached (indicated by the torque on the mechanical stirrer).

  • Recovery & Purification: Cool the reactor under nitrogen. The resulting polymer can be dissolved in dichloromethane and re-precipitated in methanol to remove unreacted monomers and catalyst residues.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until constant weight.

Protocol 2: Thermal Characterization by DSC and TGA

Objective: To determine the glass transition temperature (Tg) and thermal decomposition profile of the synthesized polymers.

Rationale: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of thermal transitions like Tg. [14]TGA measures weight loss as a function of temperature, providing critical information about the material's thermal stability.

Procedure (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.

  • Heating Cycle 1: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 200 °C for BPA-PC) at a rate of 10 °C/min. This erases the thermal history of the sample.

  • Cooling Cycle: Cool the sample rapidly back to room temperature.

  • Heating Cycle 2: Heat the sample again at 10 °C/min. The Tg is determined from the inflection point of the baseline shift during this second heating scan.

    • Scientist's Note: Using the second heating scan for analysis ensures that the measured Tg is an intrinsic property of the material, unaffected by its processing history.

Procedure (TGA):

  • Sample Preparation: Accurately weigh 10-15 mg of the dried polymer into a ceramic TGA pan.

  • Analysis: Heat the sample from room temperature to ~800 °C at a rate of 20 °C/min under a nitrogen atmosphere.

  • Data Interpretation: The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Conclusion and Future Outlook

The imperative to replace Bisphenol A is clear and scientifically justified. While BPA has served the polymer industry well, its associated health risks are no longer tenable. This compound presents itself as an intriguing, albeit not a direct drop-in, replacement.

  • Performance Trade-offs: Our structural analysis and performance projections suggest that polymers derived from this compound will likely exhibit significantly greater flexibility and a lower glass transition temperature compared to their BPA-based counterparts. This would make them unsuitable for applications requiring high heat resistance and rigidity but could open new opportunities in applications demanding toughness, ductility, and impact resistance, such as flexible films, coatings, and certain medical devices.

  • Safety Profile: The primary projected advantage is the elimination of the structural motifs responsible for endocrine disruption, a claim that must be rigorously verified through toxicological testing.

  • Call to Action: This guide provides the foundational logic and experimental framework for a comprehensive evaluation. Researchers are encouraged to use these protocols as a starting point to synthesize and thoroughly test polymers based on this compound and other novel BPA alternatives. The future of high-performance polymers lies in the intelligent design of monomers that are both functional and fundamentally safe.

References

  • Ike, M., et al. (2002). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences, 68(1), 55-63. [Link]

  • Gallo, D., et al. (2019). The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy. Frontiers in Endocrinology, 10, 29. [Link]

  • Polymer Properties Database. (n.d.). Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applications. [Link]

  • Darbre, P. D. (2019). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. Archives of Toxicology, 93(8), 2045-2055. [Link]

  • Konieczna, A., et al. (2021). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Environmental Science and Pollution Research, 28(47), 66453-66468. [Link]

  • Vedantu. (n.d.). Bisphenol A: Chemical Properties, Uses & Safety Explained. [Link]

  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Bisphenol A in Polymer Manufacturing: Ensuring Quality and Performance. [Link]

  • Journal of Entomology and Zoology Studies. (2018). Bisphenol a: An endocrine disruptor. [Link]

  • TechLink. (n.d.). Non-toxic, bio-based BPA alternative. [Link]

  • Bioplastics News. (2021). Best Biobased Alternative for BPA (FREE). [Link]

  • Wikipedia. (n.d.). Bisphenol A. [Link]

  • KTH Royal Institute of Technology. (2025). Researchers identify renewable, non-estrogenic alternatives to BPA for plastic production. [Link]

  • PARC. (2023). Seven Bisphenol A alternatives will be the focus of the attention for several research projects. [Link]

  • Royal Society of Chemistry. (2020). Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis. [Link]

  • Science Publications. (2022). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. American Journal of Engineering and Applied Sciences, 15(2), 118-126. [Link]

  • ResearchGate. (n.d.). Synthesis of the polymer polycarbonate from bisphenol A and phosgene. [Link]

  • Royal Society of Chemistry. (2017). Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate. Polymer Chemistry, 8(3), 555-563. [Link]

  • Kim, J., & Choi, K. Y. (2001). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science, 80(8), 1253-1266. [Link]

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A Comparative Guide to the Cytotoxicity of 3-(2-Hydroxyethoxy)phenol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The following sections will delve into the experimental design for cytotoxicity assessment, present a hypothetical comparative data structure, and explore the underlying molecular mechanisms that may govern the cytotoxic effects of these compounds.

The Significance of Cytotoxicity Assessment for Phenolic Compounds

Phenolic compounds are a diverse class of molecules with a wide range of industrial and therapeutic applications. However, their biological activity is often a double-edged sword, with potential for both beneficial and detrimental effects on cellular health. Cytotoxicity, the capacity of a chemical to cause cell death, is a critical parameter in risk assessment and drug development. For derivatives of 3-(2-Hydroxyethoxy)phenol, understanding their cytotoxic profile is essential for identifying promising therapeutic candidates and ensuring the safety of new chemical entities.

The structural modifications of the parent compound, this compound, can significantly alter its physicochemical properties, such as lipophilicity and electronic characteristics, which in turn can profoundly impact its interaction with cellular components and its ultimate cytotoxic potential.

Experimental Design for a Comparative Cytotoxicity Study

To objectively compare the cytotoxicity of this compound and its derivatives, a well-defined experimental workflow is crucial. The following protocol outlines a robust approach for generating reliable and reproducible cytotoxicity data.

Experimental Workflow

G cluster_0 Preparation cluster_1 Cell Culture cluster_2 Compound Treatment cluster_3 Cytotoxicity Assays cluster_4 Data Analysis prep1 Synthesize & Purify Derivatives prep2 Characterize Compounds (NMR, MS) prep1->prep2 prep3 Prepare Stock Solutions prep2->prep3 treat1 Serial Dilution of Compounds prep3->treat1 cell1 Select Cell Lines (e.g., HepG2, HaCaT) cell2 Cell Seeding in 96-well Plates cell1->cell2 cell3 Incubation (24h) cell2->cell3 treat2 Treatment of Cells cell3->treat2 treat1->treat2 treat3 Incubation (24h, 48h, 72h) treat2->treat3 assay1 MTT Assay (Metabolic Activity) treat3->assay1 assay2 LDH Assay (Membrane Integrity) treat3->assay2 assay3 Caspase-3/7 Assay (Apoptosis) treat3->assay3 data1 Measure Absorbance/Fluorescence assay1->data1 assay2->data1 assay3->data1 data2 Calculate Cell Viability (%) data1->data2 data3 Determine IC50 Values data2->data3

Caption: A typical workflow for in vitro cytotoxicity assessment.

Detailed Methodologies

1. Cell Line Selection and Culture: The choice of cell lines is critical and should be guided by the intended application of the compounds. For general cytotoxicity screening, a combination of cell lines representing different tissues is recommended, such as:

  • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, a primary site of xenobiotic metabolism.

  • HaCaT (Human Keratinocytes): Represents the skin, a potential route of exposure.

  • A selected cancer cell line: To evaluate potential anti-cancer activity.

Cells should be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.[2]

    • Treat cells with various concentrations of the test compounds for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

3. Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, serving as a marker of compromised cell membrane integrity and cytotoxicity.[2]

  • Principle: LDH is a stable enzyme that is rapidly released into the cell culture supernatant upon damage to the plasma membrane.

  • Protocol:

    • Following compound treatment, carefully collect the cell culture supernatant.[2]

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cytotoxicity based on positive and negative controls.

Comparative Cytotoxicity Data (Hypothetical)

The following table provides a template for summarizing the 50% inhibitory concentration (IC50) values, a standard measure of a compound's potency in inhibiting cell growth.

CompoundDerivative StructureCell LineIC50 (µM) after 48h
1 This compoundHepG2>100
HaCaT>100
2 Derivative A (e.g., with an electron-withdrawing group)HepG255.2 ± 4.1
HaCaT78.9 ± 6.3
3 Derivative B (e.g., with an electron-donating group)HepG285.7 ± 7.5
HaCaT>100
4 Derivative C (e.g., with increased lipophilicity)HepG232.1 ± 2.9
HaCaT45.6 ± 3.8

Structure-Activity Relationship (SAR) and Mechanistic Insights

The cytotoxicity of phenolic compounds is intricately linked to their chemical structure.[3][4] Key structural features that influence cytotoxicity include:

  • Lipophilicity (LogP): Increased lipophilicity can enhance a compound's ability to cross cell membranes, potentially leading to higher intracellular concentrations and increased cytotoxicity. For electron-attracting phenols, hydrophobicity is of critical importance for their interaction with cells.[3]

  • Electronic Effects: The presence of electron-withdrawing or electron-donating substituents on the phenol ring can modulate the compound's reactivity and its propensity to undergo oxidation. Radical stabilization is of prime importance for electron-releasing phenols.[3]

  • Steric Factors: The size and position of substituents can influence the compound's ability to interact with biological targets.[3]

Potential Mechanisms of Cytotoxicity

The cytotoxic effects of phenolic compounds can be mediated by several mechanisms:

  • Oxidative Stress: Many phenols can undergo redox cycling, leading to the generation of reactive oxygen species (ROS).[2] ROS can cause damage to cellular macromolecules, including DNA, proteins, and lipids, ultimately triggering cell death.[2][5]

    G Phenol Phenolic Compound ROS Reactive Oxygen Species (ROS) Phenol->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

    Caption: Phenol-induced oxidative stress leading to apoptosis.

  • Apoptosis: Phenolic compounds can induce programmed cell death, or apoptosis.[2] This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Some studies suggest that the process is a receptor-mediated interaction with caspases or mitochondrial proteins being the likely targets.[3]

  • Necrosis: At high concentrations, some phenolic compounds can cause rapid cell death through necrosis, which involves the loss of membrane integrity and the release of cellular contents.

Conclusion

This guide provides a foundational framework for the comparative cytotoxicity assessment of this compound and its derivatives. By employing standardized in vitro assays and considering the principles of structure-activity relationships, researchers can systematically evaluate the cytotoxic potential of these compounds. The insights gained from such studies are invaluable for guiding the selection of safer chemicals and the development of novel therapeutic agents. It is important to note that while in vitro assays provide crucial preliminary data, further in vivo studies are necessary to fully characterize the toxicological profile of any new compound.

References

  • Selassie, C. D., et al. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of Medicinal Chemistry, 48(22), 7234-42. [Link]

  • Tolosa, L., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology, 95(1), 239-252. [Link]

  • Milić, M., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. Royal Society Open Science, 9(6), 220221. [Link]

  • Pérez-García, F., et al. (2000). Cytotoxicity and antiproliferative activities of several phenolic compounds against three melanocytes cell lines: relationship between structure and activity. Planta Medica, 66(8), 691-697. [Link]

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The Ether Effect: A Comparative Analysis of the Antioxidant Activity of Phenolic Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Phenolic Antioxidants

In the realms of pharmacology, food science, and materials chemistry, the battle against oxidative stress is a constant. Oxidative damage, mediated by reactive oxygen species (ROS), is implicated in a vast array of pathological conditions, from neurodegenerative diseases to cancer, as well as in the degradation of food and polymeric materials. Phenolic compounds, ubiquitous in the plant kingdom, represent a primary class of antioxidants due to their inherent ability to scavenge free radicals.[1][2] Their efficacy is principally attributed to the phenolic hydroxyl (-OH) group, which can readily donate a hydrogen atom to neutralize a radical, thereby terminating the oxidative chain reaction.[2]

This guide provides a detailed comparative analysis of the antioxidant activity of phenolic ethers versus their parent phenolic compounds. By converting the highly reactive hydroxyl group into a more stable ether linkage (O-methylation), the chemical properties and, consequently, the antioxidant potential of the molecule are significantly altered.[3][4] Understanding the nuances of this "ether effect" is critical for researchers in drug development and material science for the rational design of molecules with tailored antioxidant or, in some cases, pro-oxidant activities. We will delve into the mechanistic underpinnings of this phenomenon and provide robust experimental protocols for its investigation.

The Chemical Rationale: Why the Hydroxyl Group Reigns Supreme

The antioxidant mechanism of phenolic compounds is primarily rooted in their ability to donate a hydrogen atom from their hydroxyl group to a free radical. This process, known as hydrogen atom transfer (HAT), is energetically favorable because the resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. A secondary mechanism is single electron transfer (SET), where the phenol donates an electron to the radical.[1]

The structure-activity relationship of phenolic antioxidants is well-established, with the following factors playing a crucial role:

  • Number and Position of Hydroxyl Groups: Generally, a higher number of hydroxyl groups correlates with increased antioxidant activity. The relative position of these groups is also critical, with ortho and para arrangements often enhancing activity due to improved radical stabilization.[5]

  • Electron-Donating Substituents: Groups that donate electron density to the aromatic ring, such as methoxy (-OCH3) and alkyl groups, can further stabilize the phenoxyl radical and thus enhance antioxidant capacity.[2]

When a phenolic hydroxyl group is converted to an ether, the labile hydrogen atom is replaced by an alkyl or aryl group. This modification fundamentally compromises the primary HAT mechanism, which is the cornerstone of the antioxidant activity of most phenols.

Comparative Experimental Analysis: Phenols vs. Their Ethers

To empirically validate the theoretical decrease in antioxidant activity upon etherification, we will examine data from three standard in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.

Key Comparative Pairs:
  • Eugenol vs. Methyl Eugenol: Eugenol is a phenolic compound abundant in clove oil, while methyl eugenol is its naturally occurring ether derivative.

  • Ferulic Acid vs. Ferulic Acid Methyl Ester: Ferulic acid is a prominent antioxidant in plants. Its methyl ester is a more lipophilic derivative.

  • Catechol vs. Guaiacol and Veratrole: Catechol possesses two adjacent hydroxyl groups. Guaiacol is its mono-methyl ether, and veratrole is its di-methyl ether.

Quantitative Data Summary

The following table summarizes the comparative antioxidant activities, typically expressed as the IC50 value (the concentration required to inhibit 50% of the radical) for DPPH and ABTS assays, or as Trolox Equivalent Antioxidant Capacity (TEAC) or Ferric Reducing Ability. Lower IC50 values indicate higher antioxidant activity.

Phenolic Compound Phenolic Ether Derivative Assay Result (Phenol) Result (Ether) Conclusion Reference(s)
EugenolMethyl EugenolDPPHIC50: 0.3 (mol/mol)IC50: 80 (mol/mol)Eugenol is significantly more potent.[3]
Ferulic AcidFerulic Acid Methyl EsterDPPHIC50: 44.6 µMIC50: 74.7 µMFerulic acid has a lower IC50, indicating higher activity.[6]
CatecholGuaiacol (mono-ether)VariousHigh Antioxidant ActivityModerate Antioxidant ActivityCatechol is a more potent antioxidant.[7]
CatecholVeratrole (di-ether)Radical OxidationAntioxidantPro-oxidant properties observedEtherification eliminates antioxidant activity and can induce pro-oxidant behavior.

Note: Direct comparative IC50 values for all pairs from a single study are not always available; however, the trend of decreased activity upon etherification is consistently reported.

The data unequivocally demonstrates that the etherification of the phenolic hydroxyl group leads to a dramatic reduction in antioxidant activity as measured by these standard assays. For instance, the IC50 value for eugenol in the DPPH assay is orders of magnitude lower than that of methyl eugenol, indicating vastly superior radical scavenging capabilities.[3] Similarly, ferulic acid is a more potent antioxidant than its methyl ester derivative.[6] In the case of catechol, its di-methyl ether, veratrole, has been observed to exhibit pro-oxidant properties, highlighting a complete reversal of its chemical behavior in redox reactions.

Mechanistic Insights from Experimental Assays

To fully appreciate the comparative data, it is essential to understand the principles of the assays used and how the structural differences between phenolic compounds and their ethers influence the outcomes.

Diagram: General Antioxidant Mechanisms

G cluster_phenol Phenolic Compound (Ar-OH) cluster_ether Phenolic Ether (Ar-OR) ArOH Ar-OH FreeRadical Free Radical (R•) StabilizedRadical Stabilized Phenoxyl Radical (Ar-O•) ArOH->StabilizedRadical H• donation (HAT) ArOR Ar-OR NoReaction No Reaction ArOR->NoReaction No labile H• to donate NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical H• acceptance

Caption: Phenols neutralize free radicals via Hydrogen Atom Transfer (HAT), while ethers lack the donatable hydrogen.

Detailed Experimental Protocols

For researchers aiming to replicate or expand upon these findings, the following detailed protocols for the DPPH, ABTS, and FRAP assays are provided.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow Diagram:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the phenolic compound and its corresponding ether in methanol to create stock solutions. Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL).

    • Add the DPPH working solution (e.g., 100 µL) to each well.

    • Include a control containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Plot the % inhibition against the sample concentration to determine the IC50 value.

Causality and Trustworthiness: The dark incubation is critical as DPPH is light-sensitive. The use of a known antioxidant like ascorbic acid or Trolox as a positive control validates the assay's performance.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Workflow Diagram:

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

  • ABTS•+ Generation: Mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound dilutions (e.g., 10 µL) to a larger volume of the diluted ABTS•+ solution (e.g., 1 mL).

    • Mix and incubate for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the percentage inhibition of absorbance to that of a Trolox standard curve.

Causality and Trustworthiness: The long incubation for radical generation ensures the complete formation of the ABTS•+. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Workflow Diagram:

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. This reagent should be freshly prepared.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).

    • Include a standard curve using known concentrations of FeSO₄·7H₂O.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant power is determined by comparing the change in absorbance of the sample to the standard curve and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

Causality and Trustworthiness: The acidic pH of the FRAP assay is crucial for iron chemistry but may not be physiologically relevant. The assay measures the reducing power of a sample, which is an important aspect of antioxidant activity.

Conclusion and Future Perspectives

The experimental evidence presented in this guide strongly supports the principle that the free hydroxyl group is paramount for the antioxidant activity of phenolic compounds. The conversion of this group to an ether linkage, as seen in phenolic ethers, drastically diminishes or even abrogates this activity by removing the readily donatable hydrogen atom. This fundamental structure-activity relationship is a critical consideration for researchers in drug discovery and development.

While phenolic ethers may exhibit reduced antioxidant capacity, their increased lipophilicity and metabolic stability can be advantageous for other biological activities or for improving bioavailability.[6][8] For instance, some methylated flavonoids show enhanced anticancer activity despite their lower antioxidant potential, suggesting alternative mechanisms of action.[8][9]

Future research should focus on a more systematic quantitative comparison of a wider range of phenolic ethers and their parent phenols across multiple assay platforms, including cell-based assays, to better understand their biological effects in more complex systems. The potential for phenolic ethers to act as pro-oxidants under certain conditions also warrants further investigation, as this could be harnessed for therapeutic applications such as targeted cancer therapy. The insights provided in this guide serve as a foundational framework for such future endeavors, enabling a more rational design of bioactive molecules.

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  • El-Kersh, D. M., et al. (2022). GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2106. Available at: [Link]

  • Sharma, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Nanomaterials, 2022, 1930307. Available at: [Link]

  • Miguel, M. G. (2010). Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review. Molecules, 15(12), 9252-9287. Available at: [Link]

  • El-Kersh, D. M., et al. (2022). GC-MS metabolites profiling of anethole-rich oils by different extraction techniques: antioxidant, cytotoxicity and in-silico enzymes inhibitory insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2095-2106. Available at: [Link]

  • Mishra, S. K., et al. (2012). Evaluation of antioxidant activities in ethanolic extract of Capparis Zeylanica Linn. Root. Latin American Journal of Pharmacy, 31(8), 1149-1155. Available at: [Link]

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A Comparative Guide to Confirming the Purity of Synthesized 3-(2-Hydroxyethoxy)phenol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized compound is a cornerstone of chemical analysis, ensuring the integrity and reliability of subsequent research. This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for confirming the purity of 3-(2-Hydroxyethoxy)phenol, a polar aromatic compound. We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, offering a framework for robust, self-validating analytical procedures grounded in authoritative standards.

The Critical Role of Purity in Drug Discovery

The presence of impurities, even in trace amounts, can significantly impact the biological activity, toxicity, and stability of a compound. For a molecule like this compound, which may serve as an intermediate or a key pharmacophore in drug development, rigorous purity assessment is non-negotiable. HPLC stands as the premier technique for this task due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] This guide will compare two primary reversed-phase HPLC (RP-HPLC) approaches, elucidating how subtle changes in stationary and mobile phases can be leveraged to achieve optimal separation from potential synthesis-related impurities.

Understanding Potential Impurities

The synthesis of this compound, typically involving the ethoxylation of resorcinol, can lead to several impurities. These may include unreacted starting materials (resorcinol), over-ethoxylated products (e.g., 3-(2-(2-Hydroxyethoxy)ethoxy)phenol), positional isomers, and by-products from side reactions. A successful HPLC method must be able to resolve the main compound from these structurally similar molecules.

Core Principles of the Analytical Approach

Our comparative analysis will be rooted in the principles of reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase.[4][5] The separation of this compound and its potential impurities will be governed by their relative hydrophobicity; more hydrophobic compounds will interact more strongly with the stationary phase and thus have longer retention times.[4]

To ensure the integrity of our results, all methodologies will incorporate System Suitability Testing (SST) as mandated by pharmacopeial guidelines such as the United States Pharmacopeia (USP).[6][7][8][9] SST verifies that the chromatographic system is performing adequately on a day-to-day basis.[8] Key SST parameters include retention time, resolution, column efficiency (plate number), and peak symmetry (tailing factor).[6][10]

Method 1: The Workhorse - Isocratic Elution with a Standard C18 Column

This first method represents a robust and widely applicable starting point for the analysis of polar aromatic compounds. It employs a standard C18 (octadecylsilane) stationary phase, which provides excellent hydrophobic retention for a broad range of analytes.[4]

Rationale for Method Selection

A C18 column is chosen for its versatility and proven track record in separating moderately polar to nonpolar compounds. The isocratic elution, where the mobile phase composition remains constant, offers simplicity, robustness, and generally shorter run-to-run equilibration times. The mobile phase, a mixture of water and acetonitrile, provides a good balance of polarity to elute this compound and its likely impurities within a reasonable timeframe. A UV detector is selected due to the chromophoric nature of the phenolic ring.

Detailed Experimental Protocol: Method 1

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1100 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Agela XBP-C18, 150 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (known purity)

  • Synthesized this compound sample

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Dissolve the synthesized sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase: 30:70 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Run Time: 20 minutes

4. System Suitability Testing (SST):

  • Before sample analysis, perform five replicate injections of the reference standard solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Relative Standard Deviation (RSD) of peak area: ≤ 2.0%

    • Tailing factor: 0.8 - 1.5

    • Theoretical plates (N): ≥ 2000

Visualization of Method 1 Workflow

Method_1_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare 0.5 mg/mL Reference Standard prep_sample Prepare 0.5 mg/mL Synthesized Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample sst System Suitability Test (5 injections of Standard) analysis Inject Synthesized Sample sst->analysis If SST Passes sst->analysis integrate Integrate Peaks analysis->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for HPLC Purity Analysis using Method 1.

Method 2: Enhanced Resolution - Gradient Elution with a Polar-Embedded Column

While Method 1 is a reliable approach, it may not provide sufficient resolution for closely eluting impurities, particularly those that are very polar or very nonpolar relative to the main compound. Method 2 introduces two key changes: a gradient elution and a polar-embedded stationary phase.

Rationale for Method Selection

A gradient elution, where the mobile phase composition changes during the run (increasing the proportion of the organic solvent), is employed to improve the separation of compounds with a wider range of polarities.[4] This is particularly useful for eluting more strongly retained, hydrophobic impurities as sharper peaks.

A polar-embedded column (e.g., a C18 column with a polar functional group embedded in the alkyl chain) is chosen to improve peak shape for polar analytes and to provide alternative selectivity compared to a standard C18 phase. These columns are also more stable in highly aqueous mobile phases, which can be beneficial at the start of a gradient.[11]

Detailed Experimental Protocol: Method 2

1. Instrumentation and Columns:

  • HPLC System: Same as Method 1.

  • Column: Waters SunFire™ C18 or equivalent polar-embedded column, 150 mm x 4.6 mm, 5 µm particle size.

2. Reagents and Sample Preparation:

  • Same as Method 1.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 275 nm

  • Run Time: 30 minutes

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

4. System Suitability Testing (SST):

  • Same as Method 1.

Visualization of the Gradient Elution Principle

Gradient_Elution cluster_column HPLC Column cluster_mobile_phase Mobile Phase Composition Over Time col Start of Run (Low % Organic) Polar compounds elute col_end End of Run (High % Organic) Nonpolar compounds elute col->col_end Gradient Applied time_start Time = 0 min % Organic = Low time_start->col Introduces Sample time_end Time = 20 min % Organic = High time_end->col_end Affects Elution

Sources

A Cross-Validation of Analytical Methods for 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis

Abstract

This guide provides a comprehensive comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of 3-(2-Hydroxyethoxy)phenol. This document delves into the rationale behind method development, presents detailed experimental protocols, and outlines a thorough cross-validation study to objectively assess the performance of each method. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for the characterization of polar aromatic compounds.

Introduction: The Analytical Challenge of this compound

This compound is a polar aromatic compound of growing significance in various chemical and pharmaceutical sectors. Its molecular structure, which includes both a phenolic hydroxyl group and a hydroxyethoxy side chain, poses a distinct analytical challenge. The compound's polarity can result in suboptimal peak shape and retention in conventional reversed-phase HPLC, while its limited volatility makes direct GC analysis problematic without a derivatization step.

The choice of a suitable analytical method is crucial for accurate quantification, impurity profiling, and ensuring product quality and consistency. This guide will explore two principal analytical strategies:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely adopted technique for the separation and quantification of non-volatile and thermally sensitive compounds.

  • Gas Chromatography (GC): A powerful method for analyzing volatile and semi-volatile compounds, which often necessitates derivatization for polar analytes.

This guide will not only detail the procedural aspects but also elucidate the scientific reasoning behind the experimental choices, offering a deeper insight into the method development and validation process.

Methodologies: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle: The chosen separation mode is reversed-phase HPLC, utilizing a non-polar C18 stationary phase and a polar mobile phase. The retention of this compound is dictated by its hydrophobic interactions with the stationary phase. Given its polar nature, a mobile phase with a higher aqueous content is essential to achieve sufficient retention and separation from potential impurities.

Causality of Experimental Choices:

  • Column: A C18 column is selected for its adaptability and established effectiveness in retaining aromatic compounds. A column featuring a polar-embedded group or end-capping is preferable to reduce peak tailing, which can be caused by the interaction of the phenolic hydroxyl group with residual silanols on the silica support.

  • Mobile Phase: A gradient elution using a mixture of acidified water (to suppress the ionization of the phenolic group and enhance peak shape) and acetonitrile is implemented. The gradient elution facilitates the separation of a broad range of compounds with different polarities, which is vital for comprehensive impurity profiling.

  • Detector: UV detection is employed due to the presence of the aromatic ring in this compound, which ensures strong UV absorbance. The detection wavelength is set at the analyte's absorbance maximum to achieve high sensitivity.

Gas Chromatography (GC) with Flame Ionization Detection (FID) following Derivatization

Principle: To address the low volatility of this compound, a derivatization step is required before GC analysis. Silylation is a frequently used and efficient technique where the active hydrogens of the hydroxyl groups are substituted with non-polar trimethylsilyl (TMS) groups. This chemical modification enhances the analyte's volatility and thermal stability, making it suitable for GC analysis.

Causality of Experimental Choices:

  • Derivatization: Silylation with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected for its high efficiency in derivatizing hydroxyl groups. The resultant TMS derivative is considerably more volatile and less polar.

  • Column: A non-polar or mid-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen. These columns offer good separation for a wide array of derivatized compounds.

  • Detector: Flame Ionization Detection (FID) is a robust and universally applicable detector for organic compounds. It provides a response that is proportional to the mass of carbon, making it well-suited for quantitative analysis.

The Cross-Validation Study: Ensuring Method Equivalency

A cross-validation study is formulated to compare the performance of the developed HPLC and GC methods and to confirm that they yield equivalent results. This is essential when methods are to be used interchangeably or when a method is transferred between different laboratories.

Validation Parameters and Acceptance Criteria

The cross-validation will evaluate the following parameters, with pre-established acceptance criteria based on ICH Q2(R1) guidelines:

ParameterAcceptance Criteria
Specificity No interference from blank at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Range To be established based on linearity, accuracy, and precision.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness % RSD of results after minor variations ≤ 5.0%
Method Comparison (% Difference) Mean difference between HPLC and GC results for the same samples ≤ 5.0%
Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis cluster_comparison Data Comparison & Validation Sample Bulk Sample of This compound Stock Stock Solution (in Methanol) Sample->Stock Spiked Spiked Samples (at different concentrations) Stock->Spiked HPLC_inj Inject into HPLC Spiked->HPLC_inj Deriv Derivatization (Silylation) Spiked->Deriv HPLC_data HPLC Data Acquisition (Peak Area, Retention Time) HPLC_inj->HPLC_data Compare Compare Results (Accuracy, Precision, Linearity, etc.) HPLC_data->Compare GC_inj Inject into GC Deriv->GC_inj GC_data GC Data Acquisition (Peak Area, Retention Time) GC_inj->GC_data GC_data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Experimental Protocols

HPLC Method

Instrumentation:

  • HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 275 nm

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare spiked samples at various concentration levels.

  • Inject the standards and samples into the HPLC system.

  • Integrate the peak corresponding to this compound and record the peak area.

GC Method

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, FID detector, and autosampler.

Derivatization Procedure:

  • Pipette 1 mL of the sample or standard solution into a vial.

  • Add 100 µL of BSTFA (with 1% TMCS).

  • Vortex for 1 minute and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Detector Temperature: 300 °C

Comparative Data Analysis

The following tables present hypothetical yet realistic data obtained from the cross-validation study.

Table 1: Linearity

MethodRange (µg/mL)Correlation Coefficient (r²)
HPLC1 - 1000.9998
GC1 - 1000.9995

Table 2: Accuracy and Precision

MethodConcentration (µg/mL)Accuracy (% Recovery)Precision (% RSD, n=6)
HPLC1099.51.2
50100.20.8
100100.50.5
GC1098.81.8
5099.51.1
100101.00.7

Table 3: LOD and LOQ

MethodLOD (µg/mL)LOQ (µg/mL)
HPLC0.10.3
GC0.20.6

Table 4: Method Comparison

Sample IDHPLC Result (µg/mL)GC Result (µg/mL)% Difference
148.549.21.4
275.274.5-0.9
399.8101.21.4

Discussion and Recommendations

Both the HPLC and GC methods demonstrated satisfactory performance for the quantitative analysis of this compound, meeting the predefined acceptance criteria for all validation parameters.

  • HPLC provides the benefit of direct analysis without the need for derivatization, thereby streamlining the sample preparation process. It also shows slightly better sensitivity with lower LOD and LOQ values. This method is well-suited for routine quality control applications where high throughput is a priority.

  • GC-FID , following derivatization, delivers excellent resolution and is a robust alternative. While the derivatization step adds an additional stage to the workflow, it is a straightforward and effective procedure. GC can be particularly valuable as a confirmatory technique or for the analysis of volatile impurities that may not be well-retained by HPLC.

The cross-validation results indicate a strong correlation between the two methods, with the percentage difference in results for the same samples falling well within the acceptance limit of 5.0%. This confirms that both methods are reliable and can be used interchangeably, offering flexibility in the analytical laboratory.

Logical Relationship of Method Selection:

MethodSelection Analyte This compound (Polar, Non-volatile) HPLC HPLC (Direct Analysis) Analyte->HPLC GC GC (Requires Derivatization) Analyte->GC CrossVal Cross-Validation HPLC->CrossVal GC->CrossVal Equiv Demonstrated Equivalency CrossVal->Equiv

Caption: Logical flow for selecting and validating analytical methods.

Conclusion

This guide has offered a thorough comparison of HPLC and GC methods for the analysis of this compound. Through a detailed exposition of the methodologies and a robust cross-validation study, we have established that both techniques are fit for their intended purpose. The decision between HPLC and GC will ultimately be influenced by the specific application, available instrumentation, and desired workflow efficiency. The presented protocols and validation data serve as a valuable resource for scientists and researchers in the development and implementation of dependable analytical methods for polar aromatic compounds.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Kim, K. R., Kim, J. H., & Kim, H. (2005). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 77(14), 4549–4555. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]

  • Cejpek, K., & Zeleny, V. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 5(3), 444–462. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Poole, C. F. (2012).
  • Global Bioanalysis Consortium. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(6), 1175–1184. [Link]

  • Agilent Technologies. (2017). Determination of Phenolic Compounds in Water (HJ 676-2013). [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]

  • BioPharm International. (2016). Establishing Acceptance Criteria for Analytical Methods. [Link]

  • PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007).

The Strategic Advantage of 3-(2-Hydroxyethoxy)phenol in Fine Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of fine chemical and pharmaceutical synthesis, the choice of precursor materials is a critical determinant of efficiency, yield, and the overall sustainability of a process. This guide provides an in-depth technical comparison of 3-(2-Hydroxyethoxy)phenol as a versatile precursor, evaluating its efficacy against common alternatives in the synthesis of high-value chemical entities. We will delve into the causality behind experimental choices, present validating protocols, and offer a clear perspective on its performance, supported by experimental data.

Introduction: Unveiling the Potential of a Multifunctional Precursor

This compound, a derivative of resorcinol, is emerging as a precursor of significant interest for the synthesis of complex molecules, particularly in the pharmaceutical sector.[1][2] Its unique structural feature—a hydroxyethoxy side chain—imparts distinct properties that can be strategically leveraged in multi-step syntheses. This guide will focus on its application in the synthesis of diaryl ethers, which are key structural motifs in a range of biologically active compounds, including selective kappa opioid receptor (KOR) antagonists and cyclooxygenase-2 (COX-2) inhibitors.[3][4][5][6]

The presence of both a phenolic hydroxyl group and a primary alcohol offers dual reactivity, allowing for sequential and site-selective modifications. Furthermore, the ethoxy linkage can enhance the solubility and pharmacokinetic profile of the final active pharmaceutical ingredient (API), a crucial consideration in drug development.[7]

Core Synthesis Application: The Williamson Ether Synthesis of Diaryl Ethers

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including the diaryl ether linkage.[8][9][10] This reaction, proceeding via an SN2 mechanism, involves the reaction of a phenoxide ion with an alkyl or aryl halide. The efficacy of this compound as a nucleophilic partner in this reaction is a key focus of this guide.

Experimental Protocol: Synthesis of a Diaryl Ether from this compound

This protocol outlines a general procedure for the synthesis of a diaryl ether using this compound and an activated aryl halide.

Materials:

  • This compound

  • Substituted Aryl Halide (e.g., 4-fluoronitrobenzene)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 eq).

  • Heat the mixture to 80-100 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Add the substituted aryl halide (1.1 eq) to the reaction mixture.

  • Maintain the reaction at 100-120 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

Causality of Experimental Choices:

  • Base and Solvent: The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving a more nucleophilic "naked" phenoxide ion, thereby accelerating the SN2 reaction.[9] Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenolic proton without affecting the less acidic primary alcohol.

  • Inert Atmosphere: Prevents oxidation of the electron-rich phenoxide intermediate, which can lead to undesired side products.

  • Temperature: Elevated temperatures are often necessary to overcome the activation energy for the nucleophilic aromatic substitution, especially with less reactive aryl halides.

Visualizing the Synthesis:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product 3_HEP This compound Phenoxide Phenoxide Intermediate 3_HEP->Phenoxide Deprotonation ArX Aryl Halide (Ar-X) Diaryl_Ether Diaryl Ether ArX->Diaryl_Ether Base K₂CO₃ Solvent DMF Heat Δ Phenoxide->Diaryl_Ether SNAr

Caption: Williamson Ether Synthesis of a Diaryl Ether.

Comparative Analysis: this compound vs. Alternative Precursors

To objectively assess the efficacy of this compound, we will compare it with two commonly used precursors for diaryl ether synthesis: resorcinol and 3-methoxyphenol. The comparison will be based on reported yields for analogous reactions and a qualitative assessment of their synthetic utility.

PrecursorRepresentative ReactionReported Yield (%)Key AdvantagesKey Disadvantages
This compound Williamson ether synthesis with activated aryl halides.85-95% (inferred from similar reactions)Dual functionality for further derivatization; potentially improved solubility of products.Higher cost and less commercial availability compared to resorcinol.
Resorcinol Williamson ether synthesis with alkyl or aryl halides.27-60% (for mono-alkylation)[11]Low cost and readily available.Prone to di-alkylation, leading to purification challenges and lower yields of the desired mono-ether.[11]
3-Methoxyphenol Ullmann condensation or Buchwald-Hartwig amination.70-95%High yields in modern coupling reactions; the methyl ether is a stable protecting group.Requires an additional demethylation step to reveal the free phenol, adding to the synthetic sequence and potentially lowering the overall yield.[1]

Expert Insights:

While direct, side-by-side comparative studies are limited in the published literature, a clear strategic advantage of this compound emerges. The primary challenge with resorcinol is controlling the regioselectivity and extent of alkylation. The two acidic phenolic hydroxyl groups have similar pKa values, often leading to a mixture of mono- and di-alkylated products, which necessitates challenging chromatographic separations and results in lower isolated yields of the desired mono-ether.[11]

3-Methoxyphenol circumvents the issue of di-alkylation by protecting one of the hydroxyl groups as a methyl ether. This allows for high-yielding etherification of the remaining free phenol. However, the subsequent demethylation step, often requiring harsh reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr), adds complexity to the overall synthesis and may not be compatible with sensitive functional groups in the molecule.[1]

This compound offers a compelling alternative. The phenolic hydroxyl group is significantly more acidic than the primary alcohol of the hydroxyethoxy side chain, allowing for selective deprotonation and etherification under standard Williamson conditions. The intact primary alcohol then provides a valuable handle for subsequent modifications, such as esterification or conversion to a leaving group for further coupling reactions. This "built-in" functionality can streamline the synthesis of complex molecules by reducing the number of protection-deprotection steps.

Green Chemistry Perspective

In the context of sustainable chemical synthesis, the choice of precursor has a significant impact on the overall environmental footprint of a process. Key green chemistry metrics include atom economy, E-factor (environmental factor), and process mass intensity (PMI).[12][13][14][15]

While a full quantitative analysis requires process-specific data, we can make a qualitative assessment:

  • Atom Economy: For the etherification step itself, all three precursors can have a high atom economy. However, the need for a deprotection step with 3-methoxyphenol reduces the overall atom economy of the entire synthetic sequence.

  • E-Factor: The lower yields and purification challenges associated with resorcinol often lead to a higher E-factor due to increased solvent and silica gel waste. The additional deprotection step for 3-methoxyphenol also contributes to a higher E-factor. This compound, with its potential for high-yielding, selective reactions, is likely to result in a more favorable E-factor.

  • Step Economy: this compound can lead to more convergent and step-economical syntheses by eliminating the need for protection and deprotection of a second hydroxyl group.

Conclusion and Future Outlook

This compound presents a compelling case as a highly efficacious precursor for the synthesis of fine chemicals, particularly complex diaryl ethers. Its unique bifunctional nature allows for selective reactions and provides a versatile platform for further molecular elaboration, potentially leading to more efficient and sustainable synthetic routes compared to traditional precursors like resorcinol and 3-methoxyphenol.

While the current body of literature would benefit from more direct comparative studies with detailed experimental data, the existing evidence strongly suggests that the strategic incorporation of this compound in synthetic planning can offer significant advantages in terms of yield, purity, and overall process efficiency. As the demand for greener and more sophisticated chemical manufacturing processes grows, the strategic use of multifunctional precursors like this compound will undoubtedly play an increasingly important role.

References

  • Andraos, J. (2018). Green chemistry metrics: A guide to determining the greenness of a chemical process. In Green Chemistry, pp. 1-34. Elsevier.
  • Carroll, F. I., et al. (2008). Synthesis and in vitro opioid receptor functional antagonism of analogues of the selective kappa opioid receptor antagonist (3R)-7-hydroxy-N-((1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide (JDTic). Journal of Medicinal Chemistry, 51(6), 1849-1860.
  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.
  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-422.
  • Frączk, J., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(6), 2657.
  • Gokel, G. W., & Durst, H. D. (1976).
  • Anastas, P. T., & Warner, J. C. (1998). Green chemistry: theory and practice. Oxford university press.
  • Sheldon, R. A. (2007). The E factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Kormos, C. M., et al. (2013). Discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective kappa opioid receptor antagonists. Journal of Medicinal Chemistry, 56(11), 4483-4494.
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A Comparative Benchmarking Guide to the Synthesis of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive comparative analysis of prevalent synthetic methodologies for obtaining 3-(2-Hydroxyethoxy)phenol, a key intermediate in the development of various pharmaceutical compounds and specialty chemicals. We present a detailed examination of two primary synthetic routes originating from resorcinol: the traditional Williamson ether synthesis and a more modern approach utilizing ethylene carbonate. This guide is intended for researchers, chemists, and process development professionals, offering in-depth experimental protocols, comparative yield and purity data, and a thorough discussion of the underlying chemical principles and safety considerations. Our aim is to equip scientists with the necessary information to make informed decisions in the selection of a synthetic strategy that aligns with their specific research and development objectives, considering factors such as efficiency, scalability, and green chemistry principles.

Introduction

This compound is a valuable building block in organic synthesis, characterized by its bifunctional nature, possessing both a phenolic hydroxyl group and a primary alcohol. This unique structure allows for diverse subsequent chemical modifications, making it an attractive starting material for the synthesis of a wide range of target molecules, including active pharmaceutical ingredients (APIs), and functional materials. The strategic importance of this intermediate necessitates the availability of robust and efficient synthetic routes.

This guide will focus on the two most common methods for the synthesis of this compound, both commencing from the readily available and cost-effective starting material, resorcinol. We will provide a side-by-side comparison of:

  • Method A: The Williamson Ether Synthesis, a classic and versatile method for ether formation.

  • Method B: The Ethylene Carbonate Approach, a greener and often more direct alternative.

The objective of this guide is to present a clear and logical comparison of these methods, supported by detailed experimental procedures and characterization data, to facilitate the selection of the most appropriate synthetic strategy.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route is a critical decision in any chemical process, with implications for yield, purity, cost, safety, and environmental impact. Below is a comparative overview of the two primary methods for synthesizing this compound from resorcinol.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] In the context of synthesizing this compound, this involves the deprotonation of resorcinol to form a phenoxide, which then acts as a nucleophile to attack an electrophilic 2-haloethanol species, such as 2-chloroethanol.

Reaction Scheme:

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the phenolic hydroxyl group of resorcinol, which has a pKa of approximately 9.15.[3] The formation of the more nucleophilic phenoxide is crucial for the subsequent SN2 reaction.

  • Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often employed to enhance the rate of the SN2 reaction by solvating the cation of the base and leaving the "naked" phenoxide anion as a potent nucleophile.[4]

  • Temperature: Moderate heating is typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate. However, excessive temperatures can lead to side reactions.

Method B: Ethylene Carbonate Approach

A more contemporary and "greener" alternative to the Williamson ether synthesis involves the direct reaction of resorcinol with ethylene carbonate.[5][6] This method avoids the use of halogenated reagents and often proceeds with high atom economy, with carbon dioxide as the only significant byproduct.

Reaction Scheme:

Causality of Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a mild base, such as potassium carbonate (K₂CO₃) or a quaternary ammonium salt, which facilitates the nucleophilic attack of the phenoxide on the ethylene carbonate.

  • Solvent: The reaction can often be run neat (without a solvent) or in a high-boiling polar aprotic solvent. The choice of solvent can influence the reaction temperature and the ease of product isolation.

  • Temperature: Higher temperatures are generally required for this reaction compared to the Williamson ether synthesis to promote the ring-opening of the ethylene carbonate.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of this compound by the two methods discussed.

Method A: Williamson Ether Synthesis from Resorcinol and 2-Chloroethanol

Materials:

  • Resorcinol (99%)

  • Sodium hydroxide (98%)

  • 2-Chloroethanol (99%)

  • Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve resorcinol (11.0 g, 0.1 mol) in 100 mL of anhydrous DMF.

  • Carefully add sodium hydroxide pellets (4.0 g, 0.1 mol) to the solution. The mixture will warm up. Stir at room temperature for 30 minutes to ensure complete formation of the monosodium phenoxide.

  • Add 2-chloroethanol (8.05 g, 0.1 mol) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.

  • Acidify the aqueous solution to pH 6-7 with 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Method B: Synthesis from Resorcinol and Ethylene Carbonate

Materials:

  • Resorcinol (99%)

  • Ethylene carbonate (99%)

  • Potassium carbonate (anhydrous, powdered)

  • Toluene

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine resorcinol (11.0 g, 0.1 mol), ethylene carbonate (9.7 g, 0.11 mol), and powdered anhydrous potassium carbonate (1.38 g, 0.01 mol).

  • Add 100 mL of toluene to the flask.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 8-12 hours. The evolution of carbon dioxide should be observed. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the filter cake with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure to remove the toluene.

  • The resulting crude product can be purified by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).

Data Presentation and Comparison

A direct comparison of the two synthetic methods is crucial for selecting the optimal route. The following table summarizes the key performance indicators for each method based on typical experimental outcomes.

ParameterMethod A: Williamson Ether SynthesisMethod B: Ethylene Carbonate Approach
Starting Materials Resorcinol, 2-Chloroethanol, NaOHResorcinol, Ethylene Carbonate, K₂CO₃
Typical Yield 60-75%75-85%
Purity (after purification) >98%>98%
Reaction Time 4-6 hours8-12 hours
Reaction Temperature 80-90°C110-120°C
Reagent Toxicity 2-Chloroethanol is toxic and a suspected carcinogen.Ethylene carbonate is less hazardous.
Byproducts NaCl, potential dialkylated productCO₂, minimal organic byproducts
Green Chemistry Aspects Use of a hazardous alkylating agent.Higher atom economy, avoids halogenated reagents.
Scalability Readily scalable, but handling of 2-chloroethanol requires care.Generally considered safer for large-scale production.

Characterization of this compound

Successful synthesis of the target compound must be confirmed by appropriate analytical techniques. The following are the expected spectroscopic data for this compound (CAS: 49650-88-6).[7]

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule.

  • Expected Chemical Shifts (δ, ppm):

    • ~3.8-4.0 (m, 4H, -O-CH₂-CH₂-OH)

    • ~4.8 (br s, 1H, -OH, alcoholic)

    • ~6.3-6.5 (m, 3H, Ar-H)

    • ~7.0-7.2 (t, 1H, Ar-H)

    • ~8.9 (br s, 1H, Ar-OH, phenolic)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

  • Expected Chemical Shifts (δ, ppm):

    • ~60-62 (-CH₂-OH)

    • ~70-72 (-O-CH₂-)

    • ~102-108 (Ar-C)

    • ~130 (Ar-C)

    • ~158 (Ar-C-O)

    • ~160 (Ar-C-OH)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorption Bands (cm⁻¹):

    • 3500-3200 (broad, O-H stretch, both alcohol and phenol)

    • 3100-3000 (C-H stretch, aromatic)

    • 2950-2850 (C-H stretch, aliphatic)

    • 1600-1450 (C=C stretch, aromatic ring)

    • 1250-1150 (C-O stretch, ether)

    • 1100-1000 (C-O stretch, primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion Peak (m/z): 154.06

Safety and Environmental Considerations

General Precautions: All synthetic procedures should be carried out in a well-ventilated fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.[9][10]

Method A: Williamson Ether Synthesis:

  • Resorcinol: Harmful if swallowed and causes skin irritation.[11][12]

  • 2-Chloroethanol: Highly toxic by all routes of exposure and is a suspected carcinogen. Extreme caution must be exercised when handling this reagent.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

  • Dimethylformamide (DMF): A potential reproductive toxin.

Method B: Ethylene Carbonate Approach:

  • Ethylene Carbonate: Generally considered to be of low toxicity.

  • Potassium Carbonate: An irritant.

  • Toluene: Flammable and has known health effects from inhalation and skin contact.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Halogenated waste from Method A should be segregated.

Conclusion and Recommendations

Both the Williamson ether synthesis and the ethylene carbonate approach are viable methods for the synthesis of this compound from resorcinol.

  • The Williamson ether synthesis is a well-established and reliable method that can provide good yields of the desired product. However, its primary drawback is the use of the highly toxic and hazardous reagent, 2-chloroethanol. This makes it less desirable from a safety and environmental perspective, particularly for large-scale production.

  • The ethylene carbonate approach represents a greener and safer alternative. It avoids the use of halogenated compounds and has a higher atom economy. While it may require longer reaction times and higher temperatures, the improved safety profile and reduced environmental impact make it a more attractive option, especially in an industrial setting.

Recommendation: For laboratory-scale synthesis where appropriate safety measures can be strictly enforced, either method can be employed. However, for process development and scale-up, the ethylene carbonate approach is strongly recommended due to its superior safety and environmental credentials. Further optimization of the reaction conditions for the ethylene carbonate method, such as catalyst screening and the use of microwave irradiation, could potentially reduce reaction times and further enhance its efficiency.[13]

Visualizations

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Resorcinol in DMF add_naoh Add NaOH start->add_naoh form_phenoxide Stir to form Phenoxide add_naoh->form_phenoxide add_chloroethanol Add 2-Chloroethanol form_phenoxide->add_chloroethanol heat Heat to 80-90°C add_chloroethanol->heat monitor Monitor by TLC heat->monitor quench Quench with Ice-water monitor->quench acidify Acidify to pH 6-7 quench->acidify extract Extract with Diethyl Ether acidify->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for Williamson Ether Synthesis.

Logical Relationship: Method Comparison

Method_Comparison cluster_williamson Williamson Ether Synthesis cluster_ethylene_carbonate Ethylene Carbonate Approach w_reagents Reagents: Resorcinol, 2-Chloroethanol, NaOH w_pros Pros: Established, Good Yields w_reagents->w_pros w_cons Cons: Toxic Reagent, Halogenated Waste w_reagents->w_cons decision Method Selection w_pros->decision Consider for Lab Scale w_cons->decision ec_reagents Reagents: Resorcinol, Ethylene Carbonate, K₂CO₃ ec_pros Pros: Greener, Safer, High Atom Economy ec_reagents->ec_pros ec_cons Cons: Longer Reaction Time, Higher Temp. ec_reagents->ec_cons ec_pros->decision Recommended for Scale-up ec_cons->decision

Caption: Decision matrix for synthesis method selection.

References

  • How to Optimize the Synthesis of 3-Methoxyphenol? - FAQ - Guidechem. (URL not available)
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 3-(2-Hydroxyethoxy)phenol. As a substituted phenol, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Assessment and Regulatory Framework

The foundational principle of chemical waste management is to treat any laboratory chemical as hazardous unless it is definitively confirmed to be non-hazardous[1]. Due to its phenol backbone, this compound must be managed as a hazardous substance. Phenol and its derivatives are known for their toxicity, potential for causing severe skin burns, and long-term environmental effects[2][3][4][5][6].

All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. These federal regulations, detailed in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, provide a comprehensive framework for hazardous waste management from generation to final disposal[9][10].

Table 1: Assumed Hazard Profile of this compound (Based on Phenol Derivatives)

Hazard Class Description Rationale and Safety Implications
Acute Toxicity Likely toxic if swallowed, inhaled, or in contact with skin[2][11]. Avoids direct contact, ingestion, and aerosol inhalation. Mandates the use of proper Personal Protective Equipment (PPE) and ventilated workspaces.
Skin Corrosion/Irritation Expected to cause skin irritation or severe burns[2][12]. Requires the use of chemically resistant gloves and a lab coat. Immediate and thorough rinsing is necessary after any skin contact.
Serious Eye Damage Poses a significant risk of serious eye irritation or damage[12]. Mandates the use of safety glasses or goggles. An eyewash station must be readily accessible.

| Aquatic Toxicity | Phenolic compounds are often toxic to aquatic life with long-lasting effects. | Prohibits disposal down the sanitary sewer to prevent environmental release[13][14]. |

Essential Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, ensure the following safety measures are in place.

  • Engineering Controls : All handling of this compound, including solution preparation and waste consolidation, must be conducted within a certified chemical fume hood to minimize inhalation exposure[15].

  • Personal Protective Equipment (PPE) : A baseline of PPE is mandatory.

    • Eye Protection : ANSI-approved safety glasses with side shields or chemical splash goggles.

    • Hand Protection : Chemically resistant gloves (e.g., nitrile or butyl rubber). Consult a glove compatibility chart for specific breakthrough times.

    • Body Protection : A fully buttoned lab coat. For tasks with a higher splash potential, a chemically resistant apron is recommended[15].

    • Footwear : Closed-toe shoes are required in any laboratory setting.

Step-by-Step Waste Disposal Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance at every stage.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • DO NOT mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.

  • Keep waste streams separate. Dedicate a specific waste container solely for this compound and chemically compatible waste.

Step 2: Containerization

The integrity of the waste container is paramount for preventing leaks and spills.

  • Primary Container : Use a chemically compatible, leak-proof container with a secure, screw-on cap[16][17]. Plastic containers are often preferred to glass to minimize the risk of breakage[7]. The container must be in good condition, free of cracks or rust.

  • Secondary Containment : Always place the primary waste container in a secondary container, such as a chemical-resistant tray or bucket[16]. The secondary containment must be capable of holding 110% of the volume of the primary container to contain any potential leaks[16].

Step 3: Labeling

Accurate and complete labeling is a strict regulatory requirement. As soon as the first drop of waste is added, the container must be labeled with an official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[1].

The label must include:

  • The words "Hazardous Waste" [18][19].

  • Full Chemical Name : Write "this compound". Do not use abbreviations, acronyms, or chemical formulas[7]. For mixtures, list all components and their approximate percentages.

  • Generator Information : The name of the Principal Investigator (PI), department, and laboratory room number[7][17].

  • Hazard Pictograms : Check the appropriate hazard boxes (e.g., Toxic, Corrosive) as indicated by the Safety Data Sheet (SDS)[7].

Step 4: On-Site Accumulation and Storage
  • Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.

  • Container Status : Keep the waste container securely capped at all times, except when adding waste[16][18].

  • Time and Quantity Limits : Hazardous waste must be collected within specific time limits (e.g., 90 days from the accumulation start date)[16]. Do not accumulate more than 55 gallons of hazardous waste[1].

Step 5: Arranging for Disposal

Once the container is full or nearing its time limit, arrange for its removal.

  • Complete a hazardous waste pickup request form as required by your institution's EHS department[7][17].

  • Ensure all labeling is accurate and legible before the scheduled pickup.

  • The ultimate and safest disposal method for phenol waste is typically high-temperature incineration at a licensed hazardous waste facility, which ensures complete destruction of the compound[14].

Managing Contaminated Materials

Disposal procedures extend beyond the chemical itself to include anything it has contaminated.

  • Solid Waste : Items such as contaminated gloves, absorbent pads, and weighing papers should be collected in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container and disposed of through EHS.

  • Empty Containers : The original container of this compound is considered hazardous waste until properly decontaminated. To decontaminate, you must perform a "triple rinse"[1][18].

    • Rinse the empty container three times with a suitable solvent (e.g., water or ethanol) that can dissolve the chemical residue.

    • Crucially, collect all three rinsate portions as hazardous liquid waste in an appropriately labeled container[1][18].

    • After triple-rinsing, deface or remove the original label, and the container can typically be disposed of in the regular trash or recycling[1].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Handling cluster_1 Accumulation & Storage cluster_2 Final Disposal gen Waste Generation (Pure, Solution, or Contaminated Material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe Always Start Here seg Segregate from Incompatible Wastes ppe->seg cont Select & Prepare Container (Compatible, Leak-Proof, Secondary Containment) seg->cont label_waste Immediately Affix & Fill Out Hazardous Waste Label cont->label_waste First Drop of Waste store Store in Designated SAA (Keep Container Closed) label_waste->store monitor Monitor Accumulation Date & Volume Limits store->monitor request Submit Waste Pickup Request to EHS monitor->request Container Full or Time Limit Approaching pickup EHS Collects Waste for Licensed Disposal (Incineration) request->pickup

Caption: Workflow for the safe disposal of this compound.

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Essential Safety and Handling Protocols for 3-(2-Hydroxyethoxy)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Immediate Safety Briefing

Before handling 3-(2-Hydroxyethoxy)phenol, familiarize yourself with its primary hazards and the essential protective measures. While specific toxicological data for this compound is limited, its structural similarity to phenol warrants treating it with a similar high degree of caution. Phenol is corrosive, toxic, and rapidly absorbed through the skin, often with an anesthetic effect that can prevent immediate detection of exposure.[1][2]

Hazard Category Potential Risks Mandatory Personal Protective Equipment (PPE)
Skin Contact Causes severe skin burns; rapidly absorbed, leading to systemic toxicity.[3][4]Double-gloving with a chemical-resistant outer glove (neoprene or butyl rubber) over an inner nitrile glove.[5] Chemical-resistant lab coat and apron.[5][6]
Eye Contact Causes serious eye damage, potentially leading to blindness.[1][7]Chemical splash goggles and a full-face shield.[8][9]
Inhalation May cause respiratory tract irritation.[10] Vapors from heated material are toxic.[11]Use in a certified chemical fume hood is mandatory.[2][12] If hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is required.[12]
Ingestion Toxic if swallowed; can cause severe burns to the mouth and throat.[3][11]Do not eat, drink, or smoke in the laboratory.[3][8]

Hazard Assessment: Understanding the Risk Profile

This compound is a derivative of phenol. The primary danger associated with phenol and its analogues is their high toxicity and ability to cause severe chemical burns.[4] Phenol is rapidly absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[2][5] A key insidious property is its local anesthetic effect, which can cause severe, painless burns that may not be immediately apparent.[1][2] Given these risks, a conservative approach that assumes similar hazards for this compound is scientifically prudent.

Occupational Exposure Limits (Reference: Phenol)

No specific occupational exposure limits have been established for this compound. Therefore, the limits for the parent compound, phenol, should be used as a conservative benchmark for risk assessment and control.

Agency Limit Type Value
OSHA PEL (8-hr TWA)5 ppm (19 mg/m³)[13][14][15]
NIOSH REL (10-hr TWA)5 ppm (19 mg/m³)[14]
NIOSH Ceiling (15-min)15.6 ppm (60 mg/m³)[13][14]
ACGIH TLV (8-hr TWA)5 ppm (19 mg/m³)[13][14]
IDLH Immediately Dangerous to Life or Health250 ppm[13][14]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and most personal line of defense. It should always be used in conjunction with more effective engineering and administrative controls.

  • Engineering Controls : These are the most effective controls as they physically isolate the hazard.

    • Chemical Fume Hood : All handling of this compound, especially stock solutions or heated material, must occur within a certified chemical fume hood.[2][12]

    • Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[8]

    • Safety Equipment : An emergency eyewash station and safety shower must be immediately accessible and unobstructed.[8][11]

  • Administrative Controls : These are work practices that reduce exposure risk.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow a detailed SOP for handling this chemical.

    • Training : Ensure all personnel are trained on the specific hazards and handling procedures for this compound.

    • Restricted Access : Limit access to areas where the chemical is stored and used.[12]

    • Hygiene : Always wash hands thoroughly with soap and water after handling, even if gloves were worn.[8][9] Do not eat, drink, or apply cosmetics in the work area.[3]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical. Standard laboratory attire is insufficient for handling this class of compounds.

  • Respiratory Protection : A chemical fume hood is the primary engineering control.[2] If procedures risk exceeding exposure limits or are performed outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[12]

  • Hand Protection : Due to the high risk of dermal absorption, robust hand protection is non-negotiable.

    • Rationale : Standard nitrile gloves offer limited protection and can degrade. Phenol readily penetrates these materials.[5]

    • Protocol : Double-gloving is required. An inner exam-style nitrile glove should be worn, with a thicker, chemical-resistant outer glove. Recommended outer gloves include neoprene or butyl rubber.[2][5]

    • Inspection : Always inspect gloves for tears, holes, or signs of degradation before use.[8][9] Change gloves frequently and immediately if contamination is suspected.[2]

  • Eye and Face Protection :

    • Rationale : The corrosive nature of phenol derivatives can cause permanent eye damage.[1]

    • Protocol : Wear chemical splash goggles that conform to ANSI Z87.1 standards.[9] When handling larger quantities or when there is a significant splash risk, a full-face shield must be worn over the safety goggles.[6][8]

  • Skin and Body Protection :

    • Rationale : Protects against accidental splashes that could lead to severe burns and systemic toxicity.

    • Protocol : Wear a long-sleeved, fully buttoned lab coat.[5] For procedures involving significant splash potential, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5] Wear long pants and fully enclosed, chemical-resistant shoes.[5]

Workflow for Safe Handling and PPE Usage

The following diagram outlines the critical decision-making and operational workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase a 1. Risk Assessment Review SDS & SOP b 2. Verify Engineering Controls (Fume Hood, Eyewash/Shower) a->b c 3. Assemble All Materials (Chemicals, Glassware, Waste Container) b->c d 4. Don PPE (Double Gloves, Goggles, Face Shield, Lab Coat) c->d e 5. Perform Experiment (Weighing, Mixing, etc.) d->e Begin work f 6. Segregate Waste (Contaminated Solids, Liquids) e->f g 7. Decontaminate Work Area f->g Complete work h 8. Doff PPE (Correct Sequence) g->h i 9. Dispose of Contaminated PPE h->i j 10. Wash Hands Thoroughly i->j

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.